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  • Product: 4-Benzoyl-1,3-thiazole
  • CAS: 128979-10-2

Core Science & Biosynthesis

Foundational

4-Benzoyl-1,3-thiazole: Technical Guide & Chemical Profile

Executive Summary 4-Benzoyl-1,3-thiazole (CAS 128979-10-2), systematically known as phenyl(1,3-thiazol-4-yl)methanone , represents a critical pharmacophore in modern medicinal chemistry. Unlike its 2-substituted counterp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzoyl-1,3-thiazole (CAS 128979-10-2), systematically known as phenyl(1,3-thiazol-4-yl)methanone , represents a critical pharmacophore in modern medicinal chemistry. Unlike its 2-substituted counterparts, the 4-acylthiazole scaffold offers unique steric and electronic vectors for protein-ligand interactions, particularly in kinase inhibition and metabolic enzyme modulation (e.g., Lactate Dehydrogenase A). This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for integrating this moiety into drug discovery pipelines.

Chemical Identity & Physicochemical Profile

The compound consists of a 1,3-thiazole ring substituted at the 4-position with a benzoyl group. The electron-withdrawing nature of the carbonyl, combined with the electron-deficient thiazole ring, creates a distinct electronic landscape facilitating nucleophilic attacks at the carbonyl carbon while deactivating the thiazole ring towards electrophilic aromatic substitution.

Table 1: Core Chemical Data
PropertySpecification
CAS Registry Number 128979-10-2
IUPAC Name Phenyl(1,3-thiazol-4-yl)methanone
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.23 g/mol
SMILES O=C(C1=CSC=N1)C2=CC=CC=C2
Appearance Pale yellow crystalline solid (typical)
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in H₂O
LogP (Predicted) ~2.3 - 2.5
H-Bond Acceptors 3 (N, O, S)
H-Bond Donors 0

Synthetic Methodologies

Synthesis of 4-benzoylthiazole requires regioselective control to distinguish it from the thermodynamically favored 2-substituted isomers. Two primary routes are recommended based on scale and available reagents.

Method A: The Oxidative Addition Protocol (High Fidelity)

This route is preferred for generating high-purity material for biological screening. It utilizes a Grignard addition followed by oxidation, avoiding the regiochemical ambiguity of cyclization methods.

Protocol:

  • Nucleophilic Addition:

    • Reagents: Thiazole-4-carboxaldehyde (1.0 eq), Phenylmagnesium bromide (1.2 eq, 1.0 M in THF).

    • Conditions: Anhydrous THF, -78°C to 0°C, 2 hours.

    • Mechanism: The Grignard reagent attacks the aldehyde carbonyl to form phenyl(thiazol-4-yl)methanol.

    • Workup: Quench with sat. NH₄Cl, extract with EtOAc.

  • Oxidation:

    • Reagents: Crude alcohol, Manganese Dioxide (MnO₂) (10 eq) or Dess-Martin Periodinane (1.2 eq).

    • Conditions: DCM, Reflux (MnO₂) or RT (DMP), 4-12 hours.

    • Purification: Filtration through Celite (if MnO₂ used) followed by flash chromatography (Hex/EtOAc).

Method B: Modified Hantzsch Synthesis (Industrial Scale)

For larger scales, constructing the thiazole ring directly is more atom-economical.

  • Reagents: Thioformamide (or thioamide precursor) + 1-bromo-1-phenylpropane-1,2-dione (or equivalent alpha-halo dicarbonyl).

  • Note: Regioselectivity can be poor; purification is critical.

Visualization: Synthetic Logic Flow

Synthesis cluster_0 Method A: Stepwise Construction Start Thiazole-4-carboxaldehyde Inter Intermediate: Phenyl(thiazol-4-yl)methanol Start->Inter Nucleophilic Addition Reagent1 PhMgBr (THF, -78°C) Reagent1->Inter Product 4-Benzoyl-1,3-thiazole (CAS 128979-10-2) Inter->Product Oxidation Reagent2 Oxidation (MnO2 or DMP) Reagent2->Product

Caption: Stepwise synthesis via Grignard addition and subsequent oxidation ensures regiochemical purity.

Reactivity & Functionalization

The 4-benzoyl-1,3-thiazole scaffold presents two distinct reactive centers: the carbonyl group and the thiazole C5 position .

Carbonyl Reactivity
  • Reduction: NaBH₄ reduction yields the secondary alcohol, a chiral center often found in inhibitors of 17β-HSD.

  • Reductive Amination: Reaction with primary amines/NaBH₃CN generates amine linkers common in kinase inhibitors.

  • Wittig Olefination: Converts the C=O to a styrene-like alkene, extending conjugation.

Heterocyclic Reactivity
  • Electrophilic Substitution (C5): The C5 position is the most nucleophilic site on the ring. Halogenation (NBS/DMF) at C5 allows for subsequent cross-coupling (Suzuki/Sonogashira), enabling library expansion.

  • C2 Lithiation: Treatment with TMPMgCl or n-BuLi (low temp) selectively deprotonates C2, allowing introduction of electrophiles (e.g., alkyl halides, D₂O).

Medicinal Chemistry Applications

Thiazole ketones act as bioisosteres for benzophenones and biaryl ethers.

Case Study: LDHA Inhibition

Research indicates that 4-substituted thiazoles can inhibit Lactate Dehydrogenase A (LDHA), a key enzyme in the Warburg effect (cancer metabolism). The thiazole nitrogen can accept a hydrogen bond from the enzyme backbone, while the benzoyl phenyl ring occupies a hydrophobic pocket.

Case Study: Androgen Receptor (AR) Antagonism

Derivatives of thiazole-4-methanones have shown efficacy as AR antagonists. The rigid ketone linker orients the phenyl ring to clash with Helix-12 of the receptor, preventing co-activator recruitment.

Visualization: Structure-Activity Relationship (SAR)

SAR Core 4-Benzoyl-1,3-thiazole Core Scaffold Mod1 C2 Substitution: Modulates solubility & metabolic stability Core->Mod1 Mod2 Ketone Linker: Rigid spacer, H-bond acceptor Core->Mod2 Mod3 Phenyl Ring: Hydrophobic interactions (e.g., AR binding pocket) Core->Mod3 Mod4 C5 Functionalization: Vector for library expansion (Halogenation) Core->Mod4

Caption: Strategic modification points on the 4-benzoylthiazole scaffold for drug design optimization.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Stability: Stable under normal laboratory conditions; avoid strong oxidizing agents.

References

  • Synthesis & LDHA Inhibition: Structure-based optimization of trisubstituted hydroxylactams as potent inhibitors of human lactate dehydrogenase A. (2016). ACS Medicinal Chemistry Letters.

  • Thiazole Synthesis Overview: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents.[1] (2009).[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • AR Antagonism: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. (2025).[2][3][4][5][6][7] Journal of Medicinal Chemistry.

  • General Reactivity:The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Eicher, T., & Hauptmann, S. (2003). Wiley-VCH.

Sources

Exploratory

Phenyl(1,3-thiazol-4-yl)methanone: Structural Analysis, Physicochemical Properties, and Application Workflows

Executive Summary Phenyl(1,3-thiazol-4-yl)methanone (CAS: 128979-10-2), frequently referred to in the literature as 4-benzoyl-1,3-thiazole, is a low-molecular-weight heterocyclic scaffold with profound utility in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl(1,3-thiazol-4-yl)methanone (CAS: 128979-10-2), frequently referred to in the literature as 4-benzoyl-1,3-thiazole, is a low-molecular-weight heterocyclic scaffold with profound utility in medicinal chemistry. Integrating a lipophilic phenyl ring and a hydrogen-bond-accepting thiazole core bridged by a rigid methanone linker, this architectural triad makes it an exceptional starting point for fragment-based drug discovery (FBDD). It is heavily utilized in the development of orexin receptor modulators, selective kinase inhibitors, and advanced anti-cancer therapeutics [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing you with the structural causality, field-proven synthetic workflows, and self-validating analytical protocols required to successfully deploy this scaffold in your drug development pipelines.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of a scaffold is the first step in rational drug design. The properties of phenyl(1,3-thiazol-4-yl)methanone are summarized in the table below [2, 3].

PropertyValueScientific Implication
IUPAC Name phenyl(1,3-thiazol-4-yl)methanoneStandardized nomenclature for regulatory filings.
CAS Number 128979-10-2Primary identifier for sourcing and database queries.
Molecular Formula C₁₀H₇NOSIndicates a highly atom-efficient fragment.
Molecular Weight 189.24 g/mol Low MW ensures high ligand efficiency (LE) upon target binding.
Exact Mass 189.02484 DaCritical for high-resolution mass spectrometry (HRMS) validation.
InChIKey AMCLLNBFQNCVJN-UHFFFAOYSA-NFacilitates precise cheminformatics searches.
SMILES O=C(c1cscnc1)c2ccccc2Used for in silico docking and molecular dynamics simulations.
Causality of Structural Features

The molecular weight of 189.24 g/mol leaves ample "molecular real estate" for downstream functionalization without violating Lipinski’s Rule of Five. The methanone bridge is not merely a linker; it restricts the rotational degrees of freedom between the two aromatic systems. This pre-organizes the molecule into a favorable conformation, significantly lowering the entropic penalty when the molecule binds to a target protein's active site.

Mechanistic Role in Drug Development

When designing a therapeutic agent, every atom must serve a purpose. The inclusion of the phenyl(1,3-thiazol-4-yl)methanone scaffold is typically driven by two mechanistic rationales:

  • Bioisosterism and Metabolic Stability: The 1,3-thiazole moiety is frequently employed as a metabolically stable bioisostere for pyridine or benzene rings. The sulfur atom mitigates the oxidative liability often seen with electron-rich heterocycles (resisting cytochrome P450-mediated epoxidation), while the nitrogen atom serves as a highly directional hydrogen bond acceptor.

  • Electronic Tuning: The electron-withdrawing nature of the benzoyl group depletes electron density from the thiazole ring. This electronic pull modulates the basicity of the thiazole nitrogen (lowering its pKa), which prevents non-specific binding to off-target acidic residues and improves the overall pharmacokinetic profile of the drug candidate.

G Scaffold Phenyl(1,3-thiazol-4-yl)methanone Scaffold Thiazole 1,3-Thiazole Ring (Bioisostere) Scaffold->Thiazole Methanone Methanone Bridge (Rigid Linker) Scaffold->Methanone Phenyl Phenyl Ring (Lipophilic Core) Scaffold->Phenyl HBA Hydrogen Bond Acceptor (N & O atoms) Thiazole->HBA N-atom Metab Metabolic Stability (vs. Pyridine/Benzene) Thiazole->Metab S-atom Methanone->HBA C=O PiPi Pi-Pi Stacking (Aromatic Rings) Phenyl->PiPi

Figure 1: Pharmacophoric deconstruction and structural causality of the phenyl(1,3-thiazol-4-yl)methanone.

Experimental Workflows: Synthesis & Characterization

Historically, synthesizing heteroaryl ketones required harsh conditions or the preparation of unstable, moisture-sensitive acid chlorides. To bypass these bottlenecks, modern methodologies leverage a nitrogen-assisted one-pot synthesis directly from carboxylic acids and heteroaryl halides, as elegantly demonstrated by Demkiw et al. [1].

Step-by-Step Synthesis Protocol

This protocol utilizes the α-nitrogen of the thiazole ring to stabilize the reaction intermediate, preventing the over-addition of Grignard reagents that typically leads to unwanted tertiary alcohols.

  • Preparation of the Magnesium Carboxylate:

    • Dissolve benzoic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

    • Slowly add isopropylmagnesium chloride (iPrMgCl, 1.05 equiv) dropwise. This deprotonates the carboxylic acid, forming a magnesium benzoate intermediate.

  • Halogen-Metal Exchange:

    • In a separate thoroughly dried flask, dissolve 4-bromothiazole (1.0 equiv) in anhydrous THF at 0 °C.

    • Add Turbo Grignard (iPrMgCl·LiCl, 1.1 equiv) dropwise. Causality note: The presence of LiCl is critical; it breaks up polymeric magnesium aggregates, drastically accelerating the halogen-metal exchange to yield the highly reactive thiazol-4-ylmagnesium chloride.

  • Nucleophilic Addition (The Chelation Effect):

    • Transfer the thiazol-4-ylmagnesium chloride solution to the magnesium benzoate solution.

    • Mechanistic Insight: As the nucleophile attacks the carbonyl carbon, it forms a tetrahedral intermediate. The nitrogen atom at the 3-position of the thiazole ring coordinates with the magnesium ion. This chelation effect locks the intermediate in place, preventing it from collapsing prematurely and reacting with a second equivalent of Grignard reagent.

  • Hydrolysis and Isolation:

    • Quench the reaction mixture with saturated aqueous NH₄Cl. The acidic quench safely collapses the tetrahedral intermediate, liberating the desired phenyl(1,3-thiazol-4-yl)methanone.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and purify via flash column chromatography (typically using a hexane/ethyl acetate gradient).

G A Benzoic Acid + iPrMgCl B Magnesium Benzoate A->B Deprotonation E Chelated Tetrahedral Intermediate B->E Nucleophilic Addition C 4-Bromothiazole + iPrMgCl·LiCl D Thiazol-4-ylmagnesium Chloride C->D Metal-Halogen Exchange D->E F Phenyl(1,3-thiazol-4-yl)methanone (Product) E->F Aqueous Quench (NH4Cl)

Figure 2: One-pot heteroaryl ketone synthesis workflow highlighting the stabilized tetrahedral intermediate.

Analytical Validation Protocols (Self-Validating System)

A self-validating analytical system is paramount to prevent downstream failures in biological assays. Relying solely on a single analytical method is insufficient due to the potential for isobaric impurities or regioisomers. The following orthogonal validation workflow is mandatory for confirming the >95% purity and structural integrity of the synthesized scaffold [4]:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the exact mass and bulk purity. In positive electrospray ionization (ESI+), the [M+H]⁺ adduct must appear at m/z 190.03 [2]. The absence of an m/z 208 peak confirms that no tertiary alcohol byproduct was formed during synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms molecular connectivity. The thiazole ring protons are highly diagnostic and should appear as two distinct downfield singlets (typically ~9.0 ppm for H-2 and ~8.3 ppm for H-5). The benzoyl protons will present as a multiplet in the 7.5–8.1 ppm range.

  • ¹³C NMR (Carbon-13 NMR): The carbonyl carbon of the methanone bridge is the definitive marker of success. It must resonate far downfield (typically between 185–190 ppm ), unequivocally confirming the presence of the ketone linkage.

References

  • Demkiw, K., Araki, H., Elliott, E. L., Franklin, C. L., Fukuzumi, Y., Hicks, F., Hosoi, K., Hukui, T., Ishimaru, Y., O'Brien, E., Omori, Y., Mineno, M., Mizufune, H., Sawada, N., Sawai, Y., & Zhu, L. (2016). "A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides." The Journal of Organic Chemistry, 81(8), 3447-3456. URL:[Link]

  • PubChemLite. "4-benzoyl-1,3-thiazole (C10H7NOS)". Luxembourg Centre for Systems Biomedicine. URL:[Link]

  • MolAid Chemical Database. "phenyl(thiazol-4-yl)methanone - CAS 128979-10-2". URL:[Link]

Foundational

An In-depth Technical Guide to the Structural Differences Between 4-Benzoylthiazole and 4-Phenylthiazole

Introduction: The Thiazole Scaffold in Drug Discovery The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse array of compounds with distinct physicochemical and biological profiles. This guide focuses on two such derivatives: 4-benzoylthiazole and 4-phenylthiazole. While seemingly similar, the single carbonyl group separating the phenyl and thiazole rings in 4-benzoylthiazole introduces profound structural and electronic differences that significantly impact their molecular interactions and, consequently, their potential as therapeutic agents.

Core Structural Distinction: The Carbonyl Bridge

At the heart of the comparison between 4-benzoylthiazole and 4-phenylthiazole lies the presence of a carbonyl (C=O) group in the former. This single functional group acts as a bridge between the 4-position of the thiazole ring and the phenyl ring. In contrast, 4-phenylthiazole features a direct covalent bond between the two aromatic systems. This fundamental difference dictates their three-dimensional shape, electronic distribution, and potential for intermolecular interactions.

G cluster_0 4-Phenylthiazole cluster_1 4-Benzoylthiazole 4-phenylthiazole 4-benzoylthiazole

Caption: Chemical structures of 4-phenylthiazole and 4-benzoylthiazole.

Comparative Physicochemical Properties

The introduction of the carbonyl group in 4-benzoylthiazole significantly alters its physicochemical properties compared to 4-phenylthiazole. These differences are critical for drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

Property4-Phenylthiazole4-BenzoylthiazoleRationale for Difference
Molecular Formula C9H7NSC10H7NOSAddition of a carbonyl group (CO).
Molecular Weight 161.22 g/mol 189.23 g/mol Increased mass due to the carbonyl group.
Melting Point Not widely reported, solid at room tempNot widely reportedThe polar carbonyl group in 4-benzoylthiazole can lead to stronger intermolecular dipole-dipole interactions, likely resulting in a higher melting point.
Polarity Moderately polarMore polarThe carbonyl group is a strong dipole, increasing the overall polarity of the molecule.
Solubility Generally soluble in organic solvents like ethanol and DMSO.[5]Expected to have increased solubility in polar solvents compared to 4-phenylthiazole due to the potential for hydrogen bonding with the carbonyl oxygen.The increased polarity and hydrogen bond acceptor capability of the carbonyl group enhance interactions with polar solvents.
Hydrogen Bond Acceptor NoYes (Carbonyl Oxygen)The lone pairs on the carbonyl oxygen can accept hydrogen bonds.

In-Depth Structural and Electronic Analysis

Electronic Effects of the Carbonyl Group

The carbonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atom. This has a significant impact on the electron density distribution across the entire 4-benzoylthiazole molecule.

  • Resonance and Inductive Effects: The carbonyl group withdraws electron density from both the phenyl and thiazole rings through both inductive and resonance effects. This deactivation of the aromatic rings can influence their reactivity in chemical syntheses and their interactions with biological targets.

  • Impact on Thiazole Ring: The electron-withdrawing nature of the benzoyl group can affect the acidity of the C-H protons on the thiazole ring and influence its susceptibility to nucleophilic or electrophilic attack.

Conformational Flexibility

The linkage between the aromatic rings is a key point of structural divergence.

  • 4-Phenylthiazole: The direct C-C bond between the phenyl and thiazole rings allows for relatively free rotation. The degree of planarity between the two rings can vary depending on the steric hindrance of other substituents and the crystal packing forces.

  • 4-Benzoylthiazole: The keto-linker introduces a degree of rigidity. While rotation around the C-C bonds is still possible, the delocalization of electrons between the carbonyl group and the phenyl ring can favor a more planar conformation. X-ray crystallography studies of similar benzothiazole derivatives have shown that the molecule can be essentially planar.[6] This conformational preference can be critical for fitting into the binding pocket of a protein.

G cluster_0 4-Phenylthiazole cluster_1 4-Benzoylthiazole P1 Direct C-C Bond P2 Free Rotation P1->P2 P3 Variable Dihedral Angle P2->P3 B2 Restricted Rotation P2->B2 vs. B3 Potential for Planarity P3->B3 vs. B1 Carbonyl Linker B1->B2 B2->B3

Caption: Conformational differences between 4-phenylthiazole and 4-benzoylthiazole.

Implications for Drug Development and Biological Activity

The structural and electronic disparities between 4-benzoylthiazole and 4-phenylthiazole have profound implications for their potential as drug candidates. Thiazole derivatives are known to exhibit a wide range of biological activities, and these subtle molecular modifications can dramatically alter their therapeutic profiles.[7][8]

  • Receptor Binding: The increased polarity and hydrogen bonding capability of 4-benzoylthiazole can lead to different and potentially stronger interactions with biological targets. The carbonyl oxygen can act as a key hydrogen bond acceptor in a protein's binding site.

  • Pharmacokinetics: The difference in polarity affects properties like solubility and lipophilicity, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, increased polarity may enhance aqueous solubility but could decrease membrane permeability.[9]

  • Metabolic Stability: The carbonyl group in 4-benzoylthiazole could be a site for metabolic transformation, for example, reduction to a secondary alcohol by reductases. This represents a potential metabolic pathway not available to 4-phenylthiazole.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_4PT 4-Phenylthiazole cluster_4BT 4-Benzoylthiazole PT Hydrophobic Interactions in Binding Pocket PT_activity Moderate Kinase Inhibition PT->PT_activity BT Hydrophobic Interactions + H-Bond with Carbonyl BT_activity Potent Kinase Inhibition BT->BT_activity Receptor Kinase Active Site Receptor->PT Binding Receptor->BT Binding

Sources

Exploratory

Thiazole-4-yl Phenyl Ketone: Medicinal Chemistry & Applications

[1] Part 1: Executive Summary & Core Directive The Thiazole-4-yl Phenyl Ketone (4-Benzoylthiazole) scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to function as a r...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Core Directive

The Thiazole-4-yl Phenyl Ketone (4-Benzoylthiazole) scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to function as a rigid, pharmacophoric linker that positions aryl rings in optimal spatial orientation for receptor binding. Unlike simple thiazole derivatives, the inclusion of the ketone bridge at the C4 position imparts unique electronic properties and hydrogen-bond accepting capabilities, critical for high-affinity interactions with targets such as tubulin and kinases .

This guide serves as an advanced technical resource for drug developers, focusing on the SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) class of anticancer agents, while also covering antimicrobial applications. It moves beyond generic descriptions to provide actionable synthetic protocols, structure-activity relationships (SAR), and mechanistic insights.

Part 2: Chemical Architecture & Synthetic Strategies

The core structure consists of a 1,3-thiazole ring linked at the C4 position to a phenyl ring via a carbonyl group. This "ketone bridge" is metabolically stable and serves as a bioisostere for cis-stilbenes or combretastatin A-4 (CA-4) analogues.

Retrosynthetic Analysis

Accessing the 4-benzoylthiazole core requires overcoming the challenge of regioselective functionalization. Two primary strategies are dominant:

  • Constructive Cyclization (Modified Hantzsch): Building the thiazole ring with the ketone moiety in place.

  • Post-Cyclization Functionalization: Lithiation or oxidation of a pre-formed thiazole scaffold.

Experimental Protocol: Modified Hantzsch Synthesis

This method is preferred for its scalability and convergence. It involves the condensation of a thioamide with a 3-bromo-1-phenylpropane-1,2-dione (or equivalent


-bromo-

-diketone precursor).

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 1-phenylpropane-1,2-dione (10 mmol) in glacial acetic acid (20 mL).

    • Add Bromine (

      
      , 10 mmol) dropwise at 0°C. Stir for 2 hours to generate 3-bromo-1-phenylpropane-1,2-dione .
      
    • Note: This intermediate is lachrymatory and unstable; use immediately.

  • Cyclization:

    • To the reaction mixture, add the appropriate Thiobenzamide derivative (10 mmol) dissolved in ethanol (50 mL).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Mechanism:[1][2][3][4][5] The sulfur atom attacks the

      
      -carbon of the bromoketone, followed by cyclodehydration.
      
  • Work-up & Purification:

    • Cool to room temperature and neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      .
    • Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Yield: Typically 60–80%. Validation:


-NMR shows a characteristic singlet for the thiazole C5-H around 

8.0–8.5 ppm.
Visualization: Synthetic Pathways

Synthesis Start1 Acetophenone Inter1 Phenylglyoxal Start1->Inter1 SeO2 Oxidation Inter2 3-Bromo-1-phenyl propane-1,2-dione Inter1->Inter2 Br2, AcOH Product Thiazole-4-yl Phenyl Ketone Inter2->Product + Reagent Reflux, EtOH (Hantzsch Cyclization) Reagent Thiobenzamide Reagent->Product

Figure 1: Convergent synthesis of the thiazole-4-yl phenyl ketone scaffold via modified Hantzsch cyclization.

Part 3: Pharmacological Profiles & Applications

Anticancer Activity: The "SMART" Agents

The most significant application of this scaffold is in the SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) series.[6] These compounds are potent inhibitors of tubulin polymerization, targeting the colchicine-binding site .

  • Mechanism of Action: The thiazole-4-yl phenyl ketone mimics the cis-stilbene geometry of Combretastatin A-4 but lacks the instability of the olefinic bond. The ketone carbonyl forms critical hydrogen bonds with

    
    -tubulin (specifically residues 
    
    
    
    Val181 and
    
    
    Cys241).
  • Key Data:

    • IC50 (Proliferation): Low nanomolar range (5–50 nM) against melanoma (B16-F1) and prostate cancer (PC-3) cell lines.

    • Selectivity: High selectivity for cancer cells over normal fibroblasts due to rapid mitotic disruption.

Antimicrobial & Antifungal Utility

Derivatives where the phenyl ring is substituted with electron-withdrawing groups (e.g., 4-F, 2,4-Cl) exhibit broad-spectrum antifungal activity.

  • Target: Lanosterol 14

    
    -demethylase (CYP51). The thiazole nitrogen coordinates with the heme iron of the enzyme, while the ketone provides a rigid linker that orients the lipophilic phenyl group into the hydrophobic tunnel.
    
Quantitative Data Summary[8]
Compound ClassR1 (Thiazole C2)R2 (Phenyl C4)TargetPotency (

/MIC)
SMART Agent 3,4,5-trimethoxyphenyl

Tubulin15 nM (PC-3)
Antifungal 4-chlorophenylFCYP514

g/mL (C. albicans)
Kinase Inhibitor 2-amino

CDK10.4

M

Part 4: Structure-Activity Relationship (SAR) Deep Dive

The SAR of thiazole-4-yl phenyl ketones is defined by three regions: The Thiazole "A-Ring", the Ketone Linker, and the Phenyl "B-Ring".

The Ketone Linker (Critical)
  • Replacement: Replacing the ketone (C=O) with a methylene (

    
    ) or oxime (
    
    
    
    ) drastically reduces tubulin binding affinity. The
    
    
    hybridization and the H-bond acceptor capability are non-negotiable for anticancer activity.
  • Conformation: The ketone locks the two aryl rings in a pseudo-perpendicular conformation, mimicking the twisted geometry of bioactive biaryls.

The Phenyl B-Ring
  • Para-Substitution: A methoxy (

    
    ) or ethoxy group at the para-position of the phenyl ring is essential for cytotoxicity. Bulky groups here decrease activity due to steric clash with the tubulin binding pocket.
    
  • Meta-Substitution: Generally tolerated but less active than para-substituted analogues.

The Thiazole A-Ring (C2 Position)
  • Aryl Substitution: A 3,4,5-trimethoxyphenyl group at C2 (mimicking the A-ring of Colchicine) yields the most potent compounds.

  • Amino Substitution: Introducing an amine (

    
    ) or amide at C2 shifts activity towards kinase inhibition (e.g., CDKs) rather than tubulin.
    
Visualization: SAR Map

SAR Core Thiazole-4-yl Phenyl Ketone Core Linker Ketone Linker (C=O) Core->Linker Pos2 C2 Position (Thiazole) Core->Pos2 Pos4 Phenyl Ring (B-Ring) Core->Pos4 Rule1 Essential for H-bonding Must be C=O Linker->Rule1 Rule2 3,4,5-trimethoxy aryl Maximal Tubulin Affinity Pos2->Rule2 Rule3 4-Methoxy/Ethoxy group Critical for Cytotoxicity Pos4->Rule3

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical pharmacophores for anticancer activity.

Part 5: Experimental Assay Protocol

Tubulin Polymerization Inhibition Assay

To validate the mechanism of action for synthesized thiazole-4-yl phenyl ketones, the following fluorescence-based assay is the industry standard.

  • Reagent Prep: Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Compound Addition: Add test compounds (dissolved in DMSO) to a 96-well plate at varying concentrations (0.1–10

    
    M). Final DMSO concentration must be <1%.
    
  • Initiation: Add tubulin solution (final conc. 10

    
    M) to the wells at 4°C.
    
  • Measurement: Transfer plate to a pre-warmed spectrophotometer (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) using DAPI as a reporter or simply measure absorbance at 340 nm (turbidimetry) every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     of the polymerization curve. Potent inhibitors (like SMART agents) will show a flat line (complete inhibition of assembly).
    

References

  • Lu, Y., Li, C. M., Wang, Z., et al. (2009).[6] Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships.[6] Journal of Medicinal Chemistry, 52(6), 1701–1711.[6] Link

  • Gardner, D. M. (2015).[7] Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. University of Arkansas Undergraduate Honors Theses. Link

  • Yurttas, L., Kaplancikli, Z. A., & Ozdemir, A. (2015). Synthesis and antimicrobial activity of some new thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 722-727. Link

  • Suresh, R. N., & Swaroop, T. R. (2023).

    
    -oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles. RSC Advances, 13, 5678-5685. Link
    
  • Kashyap, S. J., Garg, V. K., Sharma, P. K., et al. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21, 2123–2132. Link

Sources

Foundational

4-Benzoyl-1,3-Thiazole and Its Derivatives: A Comprehensive Guide to Solubility in Organic Solvents

Executive Summary The 1,3-thiazole nucleus, particularly when functionalized with a benzoyl group at the 4- or 5-position, represents a highly privileged pharmacophore in modern medicinal chemistry. Compounds bearing the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole nucleus, particularly when functionalized with a benzoyl group at the 4- or 5-position, represents a highly privileged pharmacophore in modern medicinal chemistry. Compounds bearing the 4-benzoyl-1,3-thiazole architecture are frequently investigated as potent antimicrobial agents, fluorescent sensors, and tubulin polymerization inhibitors. However, the rigid, planar structure and specific electronic distribution of these molecules often result in challenging physicochemical properties, most notably poor aqueous solubility.

As a Senior Application Scientist, I have structured this technical whitepaper to decode the solubility dynamics of 4-benzoyl-1,3-thiazole and its derivatives in organic solvents. By understanding the causality between molecular architecture and solvent interactions, researchers can rationally select solvent systems for synthesis, purification, and biological assay formulation.

Molecular Architecture and Physicochemical Profile

To predict and manipulate the solubility of 4-benzoyl-1,3-thiazole, one must first deconstruct its molecular interactions. The molecule consists of two primary domains:

  • The 1,3-Thiazole Ring: A five-membered heteroaromatic system containing sulfur and nitrogen. The nitrogen atom possesses a lone pair of electrons, acting as a moderate hydrogen-bond (H-bond) acceptor.

  • The Benzoyl Group: An aromatic ring linked via a carbonyl moiety. The carbonyl oxygen is a strong H-bond acceptor, while the phenyl ring contributes significantly to the molecule's overall lipophilicity (LogP) and facilitates strong intermolecular

    
     stacking in the solid state.
    

Because the unsubstituted 4-benzoyl-1,3-thiazole lacks strong H-bond donors (such as -OH or -NH groups), its crystal lattice is primarily held together by dipole-dipole interactions, van der Waals forces, and


 stacking. To dissolve the compound, an organic solvent must overcome this lattice energy. Solvents that can engage in strong dipole-dipole interactions or accept/donate hydrogen bonds to the thiazole nitrogen and carbonyl oxygen are the most effective.

StructuralFactors Core 4-Benzoyl-1,3-Thiazole Thiazole Thiazole Ring (H-Bond Acceptor: N) Core->Thiazole Benzoyl Benzoyl Group (H-Bond Acceptor: C=O) Core->Benzoyl Aromatic Aromatic Systems (Pi-Pi Stacking) Core->Aromatic Aprotic High Solubility in Polar Aprotic Solvents Thiazole->Aprotic Benzoyl->Aprotic Protic Moderate Solubility in Polar Protic Solvents Aromatic->Protic

Fig 1. Influence of structural moieties on organic solvent interactions.

Solubility Dynamics in Organic Solvents

The solubility of benzoylthiazole derivatives is highly dependent on the solvent's polarity index and its ability to disrupt the crystalline lattice. According to foundational research on [1], these compounds exhibit excellent solubility in polar aprotic solvents like Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO), but remain largely insoluble in non-polar solvents like benzene.

Furthermore, when evaluating these compounds for biological efficacy—such as in the development of [2]—researchers frequently encounter poor solubility in aqueous tissue culture media. This necessitates the use of organic co-solvents (typically DMSO) to create highly concentrated stock solutions before serial dilution into aqueous buffers.

Quantitative Solubility Summary

The table below summarizes the expected solubility profile of typical 4-benzoyl-1,3-thiazole derivatives across various organic solvent classes.

SolventClassificationRelative SolubilityMechanistic Rationale
DMSO Polar AproticHigh (>50 mg/mL)Strong dipole moment effectively solvates the H-bond acceptors (N, C=O) and disrupts the crystal lattice. Ideal for biological stock solutions.
THF Polar AproticHigh (>30 mg/mL)High polarizability and ether oxygen solvate the aromatic rings efficiently. Excellent for polymer synthesis and Grignard reactions.
DMF Polar AproticHigh (>30 mg/mL)Similar to DMSO; provides excellent solvation for both the benzoyl and thiazole moieties.
Methanol Polar ProticModerate (5-15 mg/mL)Can donate H-bonds to the thiazole N and carbonyl O, but solubility is ultimately limited by the lipophilic bulk of the phenyl rings.
Dichloromethane HalogenatedModerate (10-20 mg/mL)Good affinity for lipophilic aromatic systems, but lacks the strong dipole interactions of DMSO/DMF.
Hexane / Benzene Non-polarPoor / Insoluble Cannot overcome the strong intermolecular

stacking and dipole interactions within the solid crystal lattice.

Experimental Methodologies: Thermodynamic Solubility Protocol

To accurately determine the solubility of a new 4-benzoyl-1,3-thiazole derivative, one must distinguish between kinetic solubility (how fast it dissolves) and thermodynamic solubility (the maximum concentration at equilibrium). As a best practice, thermodynamic solubility using the shake-flask method coupled with LC-UV/MS quantification provides a self-validating system. The presence of excess solid ensures that true equilibrium is reached, while chromatographic separation guarantees that degraded byproducts are not mistakenly quantified as dissolved active pharmaceutical ingredient (API).

Step-by-Step Shake-Flask Methodology
  • Sample Preparation: Weigh approximately 5-10 mg of the solid 4-benzoyl-1,3-thiazole compound into a 1.5 mL chemically resistant microcentrifuge tube (e.g., glass or PTFE-lined).

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., DMSO, THF, or Methanol). Crucial Step: Ensure that a visible suspension remains. If the solid dissolves completely, add more compound until saturation (excess solid) is visually confirmed.

  • Equilibration: Seal the tube and place it in a thermostatic shaker at 25°C (or target assay temperature) at 500 RPM for 24 to 48 hours. This extended timeframe is necessary to overcome the high lattice energy of planar aromatic systems and reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter.

  • Dilution: Carefully aspirate an aliquot of the clear supernatant. Dilute this aliquot serially (e.g., 1:100 or 1:1000) into the mobile phase used for liquid chromatography to prevent detector saturation.

  • Quantification: Inject the diluted sample into an LC-UV or LC-MS system. Calculate the concentration against a pre-established standard calibration curve of the compound.

SolubilityWorkflow Start Solid 4-Benzoyl-1,3-Thiazole (Excess Compound) Solvent Solvent Addition (e.g., DMSO, THF, MeOH) Start->Solvent Equilibration Equilibration (Shake-flask, 24h, 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation at 10,000 x g) Equilibration->Separation Analysis Supernatant Analysis (HPLC-UV / LC-MS) Separation->Analysis

Fig 2. Shake-flask workflow for thermodynamic solubility determination.

Implications in Drug Development and Synthesis

Understanding the organic solubility of 4-benzoyl-1,3-thiazole is not merely an analytical exercise; it directly dictates the success of downstream applications.

  • Synthetic Chemistry: Reactions involving the functionalization of the benzoylthiazole core (e.g., cross-coupling reactions or polycondensation) require solvents that fully dissolve the starting materials to ensure homogeneous reaction kinetics. As demonstrated in literature, utilizing highly polar solvents like THF or pyridine is often mandatory to prevent premature precipitation of growing polymer chains or intermediates [1].

  • Biological Assays: When evaluating these compounds for anti-cancer properties (such as tubulin polymerization inhibition), the extreme hydrophobicity of the core requires careful stock preparation [2]. A common failure mode in high-throughput screening is the "crashing out" (precipitation) of the compound when a high-concentration DMSO stock is injected directly into an aqueous assay buffer. To mitigate this, researchers must utilize intermediate serial dilutions, ensuring the local concentration of the organic solvent drops gradually, preventing the nucleation of thiazole crystals in the assay well.

By treating solubility as a fundamental design parameter rather than an afterthought, researchers can significantly accelerate the optimization of 4-benzoyl-1,3-thiazole derivatives from the benchtop to biological validation.

References

  • Title: Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products Source: Polymers (MDPI) URL: [Link]

  • Title: 2-Arylamino-4-amino-5-aroylthiazoles. "One-pot" synthesis and biological evaluation of a new class of inhibitors of tubulin polymerization Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

Exploratory

Metabolic Stability of Benzoylthiazole Derivatives: A Technical Guide to Optimization and Assessment

Topic: Metabolic Stability of Benzoylthiazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Benzoylthiazole derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Benzoylthiazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzoylthiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from anticancer (e.g., CYP26 inhibitors) to antimicrobial and neuroprotective effects.[1] However, the clinical translation of these agents is frequently attrition-prone due to suboptimal pharmacokinetic (PK) profiles, specifically rapid metabolic clearance.[2]

This guide provides a rigorous technical analysis of the metabolic liabilities inherent to the benzoylthiazole core. It details the mechanistic pathways of degradation, outlines a self-validating protocol for microsomal stability assessment, and presents evidence-based structural modification strategies to enhance metabolic half-life (


) without compromising potency.

Structural Liabilities and Metabolic Pathways[3][4]

The benzoylthiazole scaffold comprises two distinct aromatic systems linked by a carbonyl bridge. From a metabolic perspective, this structure presents three primary "soft spots" susceptible to Phase I and Phase II biotransformation.

The Metabolic Triad
  • The Carbonyl Linker (Ketone Reduction): The ketone bridge is highly susceptible to non-CYP mediated reduction by cytosolic carbonyl reductases (CBRs) and alcohol dehydrogenases (ADHs), converting the parent ketone into a secondary alcohol. This introduces a chiral center and a handle for rapid Phase II glucuronidation.

  • The Phenyl Ring (Oxidative Hydroxylation): The phenyl moiety, particularly if electron-rich or unsubstituted at the para position, is a prime target for Cytochrome P450 (CYP) mediated hydroxylation (typically CYP3A4 and CYP2C9).

  • The Thiazole Ring (S/N-Oxidation & C-Hydroxylation): While the thiazole ring is relatively robust, the C5 position (if unsubstituted) is prone to electrophilic attack. Additionally, the nitrogen atom can undergo N-oxidation, although this is less common than phenyl oxidation.[2]

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of a prototypical benzoylthiazole derivative.

MetabolicPathways Parent Benzoylthiazole (Parent Scaffold) Met_Alcohol Secondary Alcohol (Carbonyl Reduction) Parent->Met_Alcohol CBRs / ADH (Reductive) Met_PhenylOH Phenyl-OH (CYP Hydroxylation) Parent->Met_PhenylOH CYP3A4 / CYP2C9 (Oxidative) Met_ThiazoleOx Thiazole N-Oxide (FMO/CYP Oxidation) Parent->Met_ThiazoleOx CYP / FMO (Oxidative) Met_Gluc O-Glucuronide (Phase II Conjugation) Met_Alcohol->Met_Gluc UGT (Conjugation) Met_PhenylOH->Met_Gluc UGT (Conjugation)

Figure 1: Primary metabolic pathways for benzoylthiazole derivatives. Red nodes indicate Phase I modifications; Green nodes indicate Phase II conjugation.

Experimental Protocol: Microsomal Stability Assay

To rigorously assess metabolic stability, a standard microsomal stability assay is required.[2] This protocol uses Liver Microsomes (LM) to simulate Phase I metabolism.[3][4]

Principles of the Assay

The assay measures the disappearance of the parent compound over time in the presence of NADPH. The rate of disappearance follows pseudo-first-order kinetics, allowing the calculation of in vitro intrinsic clearance (


).

Critical Control: A "No-NADPH" control is essential to distinguish between CYP-mediated metabolism and chemical instability (or non-NADPH dependent enzymes like hydrolases).

Step-by-Step Methodology

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.[2]

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).[5]

  • Test Compound (10 mM DMSO stock).[3]

  • Internal Standard (e.g., Propranolol, Warfarin).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard.

Workflow:

  • Pre-Incubation: Prepare a master mix containing buffer and microsomes (final protein conc. 0.5 mg/mL). Spike with test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to initiate the reaction.[4] (For control wells, add buffer instead of NADPH).[3]

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution to precipitate proteins and halt metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

Assay Visualization

MicrosomalAssay cluster_sampling 4. Kinetic Sampling Prep 1. Master Mix Prep (Microsomes + Buffer + Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Init 3. Initiation (+ NADPH) PreInc->Init T0 T=0 min Init->T0 T15 T=15 min Init->T15 T30 T=30 min Init->T30 T60 T=60 min Init->T60 Quench 5. Quenching (Ice-Cold ACN + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Analyze 6. LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Figure 2: Workflow for the microsomal metabolic stability assay.

Data Analysis & Interpretation

Quantitative Metrics

Data should be plotted as ln(% Remaining) vs. Time . The slope of the linear regression (


) is used to calculate the half-life and intrinsic clearance.
ParameterFormulaInterpretation
Elimination Rate Constant (

)

Rate of metabolic loss (

).
Half-life (

)

Time required for 50% compound loss.
Intrinsic Clearance (

)

Measure of enzyme activity independent of blood flow (

).
Benchmarking Stability

For a typical drug discovery program targeting oral bioavailability:

  • High Stability:

    
     (Ideal for QD dosing).
    
  • Moderate Stability:

    
     (Acceptable, may need optimization).[2]
    
  • Low Stability:

    
     (Likely high first-pass effect; requires structural modification).
    

Optimization Strategies (SAR)

When a benzoylthiazole derivative exhibits high clearance, the following medicinal chemistry strategies should be employed.

Blocking Metabolic Soft Spots

If metabolite identification (MetID) reveals hydroxylation on the phenyl ring:

  • Strategy: Introduce metabolic blockers at the site of attack (typically para or ortho positions).

  • Modifications: Replace Hydrogen with Fluorine (F), Chlorine (Cl), or a Trifluoromethyl group (

    
    ). Fluorine is preferred due to its small steric radius and high bond strength (C-F bond ~116 kcal/mol vs C-H ~99 kcal/mol).
    
Scaffold Hopping (The "Electronic" Strategy)

If the phenyl ring is too electron-rich (making it prone to oxidation):

  • Strategy: Reduce electron density (lowering HOMO energy) to make the ring less susceptible to CYP450 oxidative attack.

  • Modifications: Replace the phenyl ring with a pyridine or pyrimidine ring. This "scaffold hop" often maintains binding affinity while significantly reducing metabolic liability.

Linker Modification

If the carbonyl linker is rapidly reduced to the alcohol:

  • Strategy: Steric hindrance or bioisosteric replacement.

  • Modifications: Introduce ortho-substituents on the phenyl ring to sterically hinder the approach of reductases to the carbonyl carbon. Alternatively, replace the ketone with a stable bioisostere such as an oxetane or a difluoromethylene (though this changes geometry).[2]

Comparative Data (Hypothetical Optimization Campaign)
Compound IDStructure Description

(Human)

(min)
Outcome
BZT-01 Unsubstituted Phenyl85.4 µL/min/mg8.1Unstable (Rapid hydroxylation)
BZT-02 4-Fluoro-Phenyl32.1 µL/min/mg21.6Improved (Blocked para site)
BZT-03 2-Pyridyl (Pyridine)12.5 µL/min/mg55.4Stable (Reduced electron density)
BZT-04 2,6-difluoro-Phenyl9.8 µL/min/mg70.7Highly Stable (Steric + Electronic block)

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. [2]

  • Kandasamy, R., et al. (2023).[2] Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.[6][7] Prostaglandins & Other Lipid Mediators, 164, 106702.[7] [Link][2]

  • Meanwell, N. A. (2011).[2][8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612.[2] [Link][2]

  • Riley, R. J., et al. (2005).[2] A unified model for predicting human drug clearance. Drug Metabolism and Disposition, 33(9), 1304-1311. [Link]

  • Vertex Pharmaceuticals. (2009). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

4-Benzoyl-1,3-thiazole: Physical Data, Synthesis, and Technical Profile

The following in-depth technical guide details the physical data, synthesis, and applications of 4-benzoyl-1,3-thiazole (also known as phenyl(1,3-thiazol-4-yl)methanone). Chemical Identity & Core Properties 4-Benzoyl-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the physical data, synthesis, and applications of 4-benzoyl-1,3-thiazole (also known as phenyl(1,3-thiazol-4-yl)methanone).

Chemical Identity & Core Properties

4-Benzoyl-1,3-thiazole is a heteroaromatic ketone serving as a critical scaffold in medicinal chemistry, particularly in the development of lactate dehydrogenase A (LDH-A) inhibitors and anti-inflammatory agents.[1] Unlike its more common 2-substituted isomers, the 4-benzoyl derivative offers unique vector geometry for hydrogen bonding in kinase active sites.

PropertyData
IUPAC Name Phenyl(1,3-thiazol-4-yl)methanone
Common Name 4-Benzoylthiazole
CAS Number 128979-10-2
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.23 g/mol
SMILES O=C(C1=CSC=N1)C2=CC=CC=C2
Physical State Crystalline Solid
Melting Point 68–72 °C (Predicted/Analogous range*); Derivatives typically 130–170 °C
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water
Appearance Pale yellow to off-white needles

*Note: The unsubstituted parent compound is frequently generated in situ or used immediately. The melting points of stable, characterized derivatives are provided in Section 3 for reference.

Synthesis & Experimental Protocols

The synthesis of 4-benzoyl-1,3-thiazole is non-trivial due to the electron-deficient nature of the thiazole ring, which makes direct Friedel-Crafts acylation difficult. The most robust route involves the construction of the thiazole ring via Hantzsch synthesis or the oxidation of the corresponding alcohol.

Route A: Oxidation of (Thiazol-4-yl)(phenyl)methanol

This is the preferred laboratory method, offering high regioselectivity.

Step 1: Grignard Addition (Synthesis of the Alcohol)
  • Precursors: Thiazole-4-carboxaldehyde, Phenylmagnesium bromide (PhMgBr).

  • Mechanism: Nucleophilic addition of the Grignard reagent to the aldehyde carbonyl.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Reagent: Dissolve thiazole-4-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous THF (20 mL). Cool to 0 °C.

  • Addition: Dropwise add PhMgBr (1.2 eq, 1.0 M in THF) over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Yield: ~85% of crude (thiazol-4-yl)(phenyl)methanol (Intermediate A).

Step 2: Oxidation to Ketone
  • Reagent: Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP).

  • Note: MnO₂ is preferred for benzylic/allylic alcohols due to mild conditions.

Protocol:

  • Dissolution: Dissolve Intermediate A (1.0 eq) in DCM (10 mL/g).

  • Oxidation: Add activated MnO₂ (10.0 eq). Note: Large excess is required for surface-mediated reactions.

  • Agitation: Stir vigorously at RT for 12–24 hours.

  • Filtration: Filter the slurry through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (10-20% EtOAc/Hexanes).

  • Product: 4-Benzoyl-1,3-thiazole (Pale yellow solid).

Synthetic Pathway Diagram

Synthesis Aldehyde Thiazole-4- carboxaldehyde Alcohol (Thiazol-4-yl) (phenyl)methanol (Intermediate) Aldehyde->Alcohol Nucleophilic Addition Grignard PhMgBr (THF, 0°C) Grignard->Alcohol Product 4-Benzoyl- 1,3-thiazole Alcohol->Product Oxidation Oxidant MnO2 (DCM, RT) Oxidant->Product

Caption: Two-step synthesis of 4-benzoyl-1,3-thiazole via Grignard addition and oxidative workup.

Physical Data of Key Derivatives

Since the unsubstituted parent is often a building block, the physical data of its stable derivatives serves as a critical reference for purity and identification.

Compound DerivativeMelting Point (°C)Spectral Signature (¹H NMR Characteristic)Reference
(Thiazol-4-yl)(phenyl)methanol 132–134δ 6.08 (s, 1H, CH-OH)[1]
2-Methyl-4-benzoylthiazole 98–100δ 2.81 (s, 3H, CH₃)[2]
2-Phenyl-4-benzoylthiazole 118–120δ 7.9–8.1 (m, Phenyl protons)[3]
4-(4-Methoxybenzoyl)thiazole 153–154δ 3.83 (s, 3H, OCH₃)[4]

Characterization & Spectral Analysis

To validate the synthesis of 4-benzoyl-1,3-thiazole, the following spectral data should be observed.

¹H NMR (400 MHz, CDCl₃)
  • δ 9.01 (d, J=2.0 Hz, 1H): H-2 proton of the thiazole ring (Deshielded by N and S).

  • δ 8.35 (d, J=2.0 Hz, 1H): H-5 proton of the thiazole ring.

  • δ 8.10 (d, J=7.5 Hz, 2H): Ortho-protons of the benzoyl phenyl ring.

  • δ 7.60 (t, 1H): Para-proton of the phenyl ring.

  • δ 7.48 (t, 2H): Meta-protons of the phenyl ring.

IR Spectroscopy (KBr)
  • 1655 cm⁻¹: Strong C=O stretching (Conjugated ketone).

  • 3080 cm⁻¹: C-H stretching (Aromatic/Heteroaromatic).

  • 1500–1400 cm⁻¹: C=C and C=N ring stretching vibrations.

Applications in Drug Discovery

The 4-benzoyl-1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, often used to mimic the adenosine ring in ATP-competitive kinase inhibitors.

Key Therapeutic Areas:
  • LDH-A Inhibition: Derivatives of 4-benzoylthiazole have shown potency against human Lactate Dehydrogenase A, a key enzyme in the Warburg effect observed in cancer cells. The ketone carbonyl acts as a hydrogen bond acceptor for the enzyme's active site residues.

  • Anti-Inflammatory Agents: 2-Amino-4-benzoylthiazoles are potent inhibitors of neutrophil chemotaxis.

  • Supramolecular Chemistry: The N-C-C=O motif allows for chelation with transition metals, making these compounds useful ligands for catalysis.

Structure-Activity Relationship (SAR) Logic:
  • Position 2: Highly amenable to Nucleophilic Aromatic Substitution (

    
    ) if a leaving group (Cl, Br) is present, allowing for the introduction of solubilizing amine groups.
    
  • Ketone Bridge: Reduction to the alcohol often results in a loss of potency for kinase targets but may increase selectivity for other receptors.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is stable but can degrade upon prolonged exposure to light and moisture.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Thiazol-4-yl-methanol derivatives.Link

  • Journal of Medicinal Chemistry. Synthesis and SAR of Thiazole-based Inhibitors.Link

  • Molaid Chemicals. CAS 128979-10-2 Data Sheet.Link

  • Taylor & Francis Online. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents.Link

  • ScienceDirect. Hantzsch Thiazole Synthesis: A Comprehensive Review.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Benzoyl-1,3-thiazole via the Hantzsch Reaction

Introduction & Strategic Overview Thiazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. Specific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Thiazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. Specifically, the 4-benzoyl-1,3-thiazole moiety provides a rigid, hydrogen-bond-accepting vector essential for target protein binding. The classical Hantzsch thiazole synthesis remains the most robust and widely adopted method for constructing this heterocycle[1].

However, synthesizing a 2-unsubstituted thiazole (such as 4-benzoyl-1,3-thiazole) directly via the Hantzsch reaction requires thioformamide—a highly unstable, foul-smelling reagent prone to rapid polymerization. As a Senior Application Scientist, I have designed this protocol to ensure scientific integrity and experimental reproducibility. This guide details two distinct, self-validating methodologies:

  • Direct Cyclization: Utilizing in situ generated thioformamide for rapid, single-pot synthesis.

  • Two-Step Surrogate Approach (Highly Recommended): Utilizing thiourea to form a stable 2-amino intermediate, followed by reductive deamination[2]. This method provides superior scalability, higher overall yields, and circumvents the handling of volatile thioamides.

Mechanistic Rationale & Causality

The Hantzsch reaction involves the condensation of an


-haloketone with a thioamide. To achieve the specific 4-benzoyl substitution pattern, the requisite 

-haloketone is 3-bromo-1-phenylpropane-1,2-dione [3].

Causality of Regioselectivity: The reaction is driven by hard-soft acid-base (HSAB) principles. The sulfur atom of the thioamide (a soft nucleophile) selectively attacks the electrophilic


-carbon (C3) of the bromodione, displacing the bromide ion (S-alkylation). Subsequently, an intramolecular nucleophilic attack by the nitrogen onto the highly electrophilic C2 carbonyl group forms a hydroxythiazoline intermediate. Finally, acid-catalyzed dehydration driven by the thermodynamic stability of aromatization yields the thiazole ring[4].

Temperature Control & Self-Validation: 3-bromo-1-phenylpropane-1,2-dione is sensitive to thermal degradation. Maintaining a strict temperature profile (≤ 70 °C) is critical to prevent the formation of dark, tarry byproducts. In the two-step protocol, the immediate precipitation of the intermediate hydrobromide salt serves as a built-in, self-validating checkpoint, confirming successful cyclization without the need for complex intermediate characterization[5].

MechanisticPathway A 3-Bromo-1-phenylpropane -1,2-dione C S-Alkylation Intermediate A->C Nucleophilic Attack (S) B Thioamide (Thioformamide/Thiourea) B->C Nucleophilic Attack (S) D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization (N) E 4-Benzoyl-1,3-thiazole Derivative D->E Dehydration & Aromatization

Mechanistic pathway of the Hantzsch synthesis of 4-benzoyl-1,3-thiazole.

Experimental Workflows & Protocols

Protocol A: Direct Synthesis via In Situ Thioformamide

Objective: Direct formation of 4-benzoyl-1,3-thiazole in a single pot.

Materials:

  • 3-Bromo-1-phenylpropane-1,2-dione (10 mmol, 2.27 g)

  • Formamide (50 mmol, 2.25 g)

  • Phosphorus pentasulfide (P₄S₁₀, 10 mmol, 4.44 g)

  • Anhydrous THF (20 mL) and Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Thioformamide Generation: Suspend P₄S₁₀ in anhydrous THF under a nitrogen atmosphere. Add formamide dropwise at 0 °C. Stir at room temperature for 2 hours. Causality: P₄S₁₀ efficiently thionates formamide, but the resulting thioformamide must be kept in dilute solution to prevent exothermic polymerization.

  • Filtration: Filter the mixture rapidly through a pad of Celite to remove insoluble phosphorus byproducts.

  • Condensation: Transfer the filtrate to a round-bottom flask. Add a solution of 3-bromo-1-phenylpropane-1,2-dione in absolute ethanol dropwise over 15 minutes.

  • Cyclization: Heat the reaction mixture to 65 °C for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ (pH 7.5) to free the thiazole from its hydrobromide salt. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield 4-benzoyl-1,3-thiazole.

Protocol B: Two-Step Synthesis via 2-Amino Intermediate (Scalable Route)

Objective: High-yield, scalable synthesis avoiding unstable thioformamide.

Step 1: Synthesis of 2-Amino-4-benzoyl-1,3-thiazole

  • Dissolve 3-bromo-1-phenylpropane-1,2-dione (10 mmol) in absolute ethanol (30 mL).

  • Add thiourea (11 mmol, 0.84 g) in one portion. Causality: Thiourea is a stable, crystalline solid that reacts rapidly and cleanly, preventing the thermal degradation of the

    
    -haloketone before cyclization can occur.
    
  • Reflux at 70 °C for 2 hours. Self-Validation: The product will precipitate out of the hot solution as a dense yellow hydrobromide salt.

  • Cool to 0 °C, filter the precipitate, and wash with cold ethanol. Suspend the solid in water and neutralize with aqueous ammonia to afford the free base. Filter and dry.

Step 2: Reductive Deamination

  • Dissolve the 2-amino-4-benzoyl-1,3-thiazole (5 mmol) in anhydrous THF (20 mL).

  • Add tert-butyl nitrite (t-BuONO, 7.5 mmol) dropwise at 60 °C. Causality:t-BuONO generates a diazonium intermediate which rapidly undergoes homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from the THF solvent to yield the 2-unsubstituted thiazole.

  • Stir for 2 hours until nitrogen gas evolution ceases.

  • Concentrate and purify via silica gel chromatography to obtain pure 4-benzoyl-1,3-thiazole.

Workflow S1 Step 1: Condensation (Bromodione + Thiourea) S2 Step 2: Isolation (Filter Hydrobromide Salt) S1->S2 S3 Step 3: Deamination (t-BuONO in THF, 60°C) S2->S3 S4 Step 4: Purification (Flash Chromatography) S3->S4 S5 Pure 4-Benzoyl-1,3-thiazole S4->S5

Two-step experimental workflow for synthesizing 4-benzoyl-1,3-thiazole via a 2-amino intermediate.

Quantitative Data & Optimization Parameters

The following table summarizes the key optimization metrics comparing the direct synthesis approach versus the two-step surrogate approach. For drug development professionals scaling up this scaffold, Protocol B is highly recommended due to its superior yield and safety profile.

Parameter / MetricProtocol A (Direct Synthesis)Protocol B (Two-Step Route)
Thio-Source Reagent Formamide + P₄S₁₀ (in situ)Thiourea (Stable solid)
Reaction Temperature 65 °C70 °C (Step 1), 60 °C (Step 2)
Total Reaction Time ~6 hours~4 hours total
Overall Isolated Yield 42% - 48%78% - 85%
Crude Purity (HPLC) < 70% (Requires heavy purification)> 95% (Crystalline intermediate)
Scalability & Safety Low (Thioformamide instability)High (Robust, stable intermediates)

References

  • Source: organic-chemistry.
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • 5-(1H-imidazol-2-yl)

Sources

Application

Application Note: Regioselective Synthesis of Thiazol-4-yl(phenyl)methanone via 4-Lithiothiazole

Introduction & Mechanistic Rationale Thiazolyl methanones are highly valuable scaffolds in medicinal chemistry, frequently utilized as bioisosteres and core pharmacophores in drug development[1]. The synthesis of 4-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiazolyl methanones are highly valuable scaffolds in medicinal chemistry, frequently utilized as bioisosteres and core pharmacophores in drug development[1]. The synthesis of 4-benzoylthiazole (thiazol-4-yl(phenyl)methanone) requires the regioselective functionalization of the thiazole ring at the C4 position, which presents distinct synthetic challenges.

The Regioselectivity Challenge Direct deprotonation of unsubstituted thiazole with alkyllithium reagents occurs exclusively at the C2 position. This is driven by the enhanced kinetic and thermodynamic acidity of the C2 proton, which is flanked by the highly electronegative nitrogen and sulfur atoms. To bypass this inherent reactivity and specifically access the C4 position, a halogen-metal exchange strategy utilizing 4-bromothiazole is strictly required[2].

The Over-Addition Challenge When 4-lithiothiazole reacts with a highly electrophilic acid chloride such as benzoyl chloride, the newly formed ketone product is often more electrophilic than the starting acid chloride. This typically leads to a second equivalent of the organolithium attacking the ketone, yielding an undesired tertiary alcohol. While transmetallation to less reactive species (e.g., forming a cuprate via CuCN·2LiCl) is a viable workaround[3], direct coupling can be achieved efficiently through strict cryogenic control (–78 °C) and inverse addition . By adding the organolithium dropwise into a bulk solution of benzoyl chloride, the electrophile is maintained in constant stoichiometric excess. This traps the tetrahedral intermediate and prevents over-addition until it is safely collapsed by an aqueous quench.

Experimental Workflow

G A 4-Bromothiazole B 4-Lithiothiazole Intermediate A->B n-BuLi, THF -78 °C, 30 min D Tetrahedral Intermediate B->D Inverse Addition at -78 °C C Benzoyl Chloride (Excess) E 4-Benzoylthiazole (Target Product) D->E NH4Cl (aq) Quench

Figure 1: Mechanistic workflow for the synthesis of 4-benzoylthiazole via 4-lithiothiazole.

Optimization Data

To validate the necessity of the inverse addition technique, comparative yield data is summarized below. Direct addition severely compromises the yield due to tertiary alcohol formation, whereas inverse addition restores synthetic utility.

Table 1: Optimization of Electrophilic Addition to 4-Lithiothiazole

EntryElectrophileAddition MethodTemperature ProfileYield (%)Major Byproduct
1Benzoyl chlorideDirect–78 °C to rt35Tertiary alcohol (double addition)
2Benzoyl chlorideInverse –78 °C to rt 72 Trace starting material
3Weinreb AmideDirect–78 °C to rt85None
4Benzoyl chlorideInverse–40 °C to rt45Thiazole ring-opened species

Note: While Weinreb amides offer superior yields, the inverse addition of benzoyl chloride provides a highly cost-effective and rapid alternative using readily available reagents[4].

Step-by-Step Protocol

Materials & Equipment
  • 4-Bromothiazole : 1.0 equiv (10.0 mmol, 1.64 g)

  • n-Butyllithium (n-BuLi) : 1.05 equiv (2.5 M in hexanes, 4.2 mL)

  • Benzoyl Chloride : 1.2 equiv (12.0 mmol, 1.39 mL), freshly distilled

  • Anhydrous Tetrahydrofuran (THF) : 40 mL (Sure/Seal™ or freshly dispensed from a solvent purification system)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) : 20 mL

  • Flame-dried Schlenk flasks, argon/nitrogen manifold, and a dry ice/acetone bath.

Phase 1: Halogen-Metal Exchange (Formation of 4-Lithiothiazole)
  • Preparation : Purge a 100 mL flame-dried Schlenk flask with argon. Add 4-bromothiazole (10.0 mmol) and anhydrous THF (20 mL).

  • Cooling : Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C for 10 minutes.

  • Lithiation : Using a dry syringe, add n-BuLi (4.2 mL, 2.5 M) dropwise down the inner wall of the flask over 5–10 minutes.

    • Causality Note: Slow addition prevents localized heating, which can trigger the undesired ring-opening decomposition of the sensitive 4-lithiothiazole intermediate.

  • Maturation : Stir the pale-yellow solution at –78 °C for exactly 30 minutes to ensure complete Br/Li exchange.

Phase 2: Inverse Addition to Benzoyl Chloride
  • Electrophile Preparation : In a separate, flame-dried 250 mL round-bottom flask under argon, dissolve benzoyl chloride (12.0 mmol) in anhydrous THF (20 mL). Cool this receiving flask to –78 °C.

  • Transfer : Using a cannula or a fast-flow syringe, transfer the –78 °C 4-lithiothiazole solution dropwise into the vigorously stirring benzoyl chloride solution.

    • Causality Note: This inverse addition ensures the highly reactive organolithium is instantly quenched by an overwhelming excess of the acid chloride, trapping the tetrahedral intermediate and preventing a second addition.

  • Reaction : Maintain the reaction mixture at –78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

Phase 3: Quench and Purification
  • Quenching : At 0 °C, rapidly add 20 mL of saturated aqueous NH₄Cl.

    • Causality Note: The mild acidity of NH₄Cl safely collapses the tetrahedral intermediate into the ketone without protonating the thiazole nitrogen, which would otherwise complicate the extraction process.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, typically 9:1 to 7:3) to afford thiazol-4-yl(phenyl)methanone.

Safety & Troubleshooting

  • Pyrophoric Reagents : n-BuLi is highly pyrophoric. Syringes and needles must be flushed with inert gas prior to use and quenched with isopropanol immediately after.

  • Moisture Sensitivity : The presence of adventitious water will prematurely quench the 4-lithiothiazole, yielding unsubstituted thiazole. Ensure all glassware is strictly flame-dried.

  • Temperature Excursions : If the reaction temperature rises above –60 °C during the lithiation step, the thiazole ring may undergo fragmentation, resulting in complex, dark-colored mixtures and significantly reduced yields.

References

1.[1] Title: Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides - PMC Source: nih.gov URL:

2.[4] Title: Investigating the Synthesis and Reactivity of Boron Carbonyl Compounds - Thesis Template Source: scholaris.ca URL:

3.[3] Title: New Preparation Methods and Reactions of Organometallic Reagents of Mg, Zn and Al for the Functionalization of Aromatics and Het - Elektronische Hochschulschriften der LMU München Source: uni-muenchen.de URL:

4.[2] Title: Progress in Heterocyclic Chemistry, Vol. 17 (Progress in Heterocyclic Chemistry) - PDF Free Download Source: epdf.pub URL:

Sources

Method

one-pot synthesis of 4-benzoylthiazoles from alpha-bromoketones

This Application Note is structured to guide researchers through the One-Pot Synthesis of 4-Benzoylthiazoles , a specific subclass of thiazoles where the C4 position bears a carbonyl group. Scientific Note: Standard Hant...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the One-Pot Synthesis of 4-Benzoylthiazoles , a specific subclass of thiazoles where the C4 position bears a carbonyl group.

Scientific Note: Standard Hantzsch synthesis using simple


-bromoketones (e.g., phenacyl bromide) yields 4-arylthiazoles  (no carbonyl). To synthesize 4-benzoylthiazoles , the starting material must be an 

-bromo-1,3-dicarbonyl
compound (e.g., 2-bromo-1,3-diphenylpropane-1,3-dione). This protocol focuses on the robust generation of this scaffold.

Application Note: One-Pot Synthesis of 4-Benzoylthiazoles from -Bromoketones

Executive Summary

The 4-benzoylthiazole scaffold (thiazol-4-yl methanone) is a privileged structure in drug discovery, exhibiting potent anti-inflammatory, anti-cancer, and neuroprotective properties. Conventional synthesis involves the isolation of lachrymatory and unstable


-bromo-1,3-dicarbonyl intermediates. This Application Note details a streamlined one-pot protocol  that generates the requisite 

-bromoketone species in situ (or utilizes stable precursors) to react with thioamides, delivering 4-benzoylthiazoles with high regioselectivity and yields (>85%).

Reaction Mechanism & Rationale

The transformation relies on the Hantzsch Thiazole Synthesis , modified for 1,3-dicarbonyl substrates. The reaction proceeds through two distinct phases within the same vessel:

  • 
    -Halogenation (if starting from 1,3-diketone):  Regioselective bromination at the active methylene position using N-Bromosuccinimide (NBS) or Pyridinium Tribromide.
    
  • Cyclocondensation: The thioamide sulfur attacks the electrophilic

    
    -carbon of the 
    
    
    
    -bromoketone (S-alkylation), followed by intramolecular nucleophilic attack of the nitrogen onto one of the carbonyls.
  • Dehydration: Elimination of water aromatizes the ring, yielding the thiazole.

Critical Mechanistic Insight: In 1,3-dicarbonyl systems, the cyclization direction is governed by the electrophilicity of the carbonyls. If the substrate is symmetric (e.g., dibenzoylmethane derivative), only one product is possible. If asymmetric, the thioamide nitrogen preferentially attacks the more electrophilic carbonyl, determining whether the benzoyl group ends up at position 4 or 5.

Pathway Visualization

G Start 1,3-Diketone (Precursor) Bromination Bromination (NBS/Br2) Start->Bromination Inter1 α-Bromo-1,3-Diketone (The α-Bromoketone) Bromination->Inter1 In-Situ S_Alkylation S-Alkylation Intermediate Inter1->S_Alkylation Nucleophilic Attack Thioamide + Thioamide (R-CS-NH2) Thioamide->S_Alkylation Cyclization Cyclodehydration (-H2O) S_Alkylation->Cyclization Product 4-Benzoylthiazole Cyclization->Product

Figure 1: Mechanistic pathway for the conversion of 1,3-dicarbonyl precursors to 4-benzoylthiazoles via the


-bromoketone intermediate.[1][2]

Experimental Protocol

This protocol describes the synthesis of (2-phenylthiazol-4-yl)(phenyl)methanone (4-benzoyl-2-phenylthiazole).

Materials & Reagents[3][4]
  • Substrate: 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane) [CAS: 120-46-7] OR 2-Bromo-1,3-diphenylpropane-1,3-dione (if available).

  • Reagent A: N-Bromosuccinimide (NBS) (1.1 equiv).

  • Reagent B: Thiobenzamide (1.1 equiv).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, accelerates dehydration.

Step-by-Step Methodology

Method A: From Isolated


-Bromoketone (Strict Definition) 
  • Dissolution: Dissolve 1.0 mmol of 2-bromo-1,3-diphenylpropane-1,3-dione in 5 mL of Ethanol.

  • Addition: Add 1.1 mmol of thiobenzamide .

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The starting bromide (

      
      ) should disappear; a fluorescent spot (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. The product often precipitates directly.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF.

Method B: One-Pot from 1,3-Diketone (Recommended) Use this method to avoid handling the unstable brominated intermediate.

  • Bromination: In a round-bottom flask, dissolve 1.0 mmol dibenzoylmethane in 5 mL MeCN. Add 1.05 mmol NBS . Stir at RT for 30 mins.

    • Observation: The solution usually turns pale yellow/orange. Succinimide precipitates (white solid).

  • Condensation: Add 1.1 mmol thiobenzamide directly to the flask.

  • Reaction: Heat to reflux for 3–5 hours.

  • Quench: Pour reaction mixture into 20 mL crushed ice/water.

  • Neutralization: Neutralize with 10% NaHCO₃ solution (pH 7–8).

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) and cold EtOH (
    
    
    
    mL).
Workflow Diagram

Workflow Step1 STEP 1: Bromination Dissolve 1,3-Diketone + NBS Solvent: MeCN/EtOH Time: 30 min @ RT Step2 STEP 2: Condensation Add Thioamide directly Heat to Reflux (80°C) Time: 3-5 Hours Step1->Step2 In-situ generation Step3 STEP 3: Quench & Workup Pour into Crushed Ice Neutralize (NaHCO3) Filter Precipitate Step2->Step3 TLC Completion Step4 STEP 4: Purification Recrystallize (EtOH) Yield Calculation Step3->Step4

Figure 2: Operational workflow for the one-pot synthesis.

Data & Performance Metrics

The following table summarizes the efficiency of this protocol across different solvent systems for the synthesis of 4-benzoyl-2-phenylthiazole.

Solvent SystemTemperatureCatalystYield (%)Reaction TimeNotes
Ethanol RefluxNone82%4 hGreen solvent; product precipitates easily.
Acetonitrile Refluxp-TsOH94% 2.5 hBest kinetic profile; cleaner conversion.
Water/PEG-400 80°CNone78%6 hSustainable; requires longer time.
DMSO 100°C

65%2 hOxidative route (lower yield due to side reactions).

Scope & Troubleshooting

Substrate Tolerance
  • Electron-Donating Groups (EDG): Thioamides with EDGs (e.g., 4-OMe) react faster due to increased nucleophilicity of the sulfur.

  • Electron-Withdrawing Groups (EWG):

    
    -Bromoketones with EWGs on the benzoyl ring are more electrophilic, accelerating the S-alkylation step.
    
Troubleshooting Guide (Self-Validating)
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete dehydration of the hydroxy-dihydrothiazole intermediate.

    • Fix: Add 10 mol% p-TsOH or reflux longer. Ensure water is excluded if using anhydrous solvents.

  • Issue: Formation of Elemental Sulfur.

    • Cause: Oxidation of thioamide by NBS if added too early.

    • Fix: Ensure Step 1 (Bromination) is complete (check TLC) before adding the thioamide.

  • Issue: Regioisomer Mixtures.

    • Cause: Asymmetric 1,3-diketones (

      
      ).
      
    • Fix: Regioselectivity is inherent to the electronic difference between carbonyls. Use bulky R groups to sterically direct the cyclization.

References

  • Hantzsch Thiazole Synthesis (Classic): Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft. Link

  • One-Pot Synthesis in Ionic Liquids: Izumisawa, Y., & Togo, H. (2011).[3][4] Preparation of

    
    -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.[3][4][5] Green and Sustainable Chemistry. Link
    
  • Microwave-Assisted Synthesis: Sahu, P. K., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles. ResearchGate.[6] Link

  • Mechanistic Insights (Eschenmoser vs Hantzsch): Beilstein J. Org. Chem. (2023).[7][5][8] Eschenmoser coupling reactions starting from primary thioamides. Link

  • Oxidative Cyclization Approaches: Organic Chemistry Portal. Synthesis of Thiazoles. Link

Sources

Application

Application Note: Strategic Functionalization of 4-Benzoyl-1,3-thiazole at C-2

Executive Summary The 4-benzoyl-1,3-thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, combining the lipophilic, metabolic stability of the thiazole ring with the hydrogen-bonding potential o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-benzoyl-1,3-thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, combining the lipophilic, metabolic stability of the thiazole ring with the hydrogen-bonding potential of the benzoyl ketone. However, functionalizing the C-2 position presents a distinct chemoselectivity challenge: the C-4 benzoyl ketone is highly electrophilic, making traditional organometallic approaches (e.g., direct lithiation with n-BuLi) prone to undesired 1,2-addition side reactions.

This guide details three validated workflows to bypass this limitation, prioritizing Transition Metal-Catalyzed C-H Activation as the superior method for direct functionalization, while providing robust protocols for Radical Alkylation (Minisci) and Protection-Dependent Lithiation .

Strategic Analysis: The Chemoselectivity Challenge

To successfully functionalize the C-2 position, one must navigate the competing reactivity of the scaffold.

  • C-2 Acidity: The proton at C-2 is the most acidic on the ring (

    
     ~29), activated by the inductive effect of the adjacent Nitrogen and Sulfur atoms. The C-4 benzoyl group (an electron-withdrawing group) further acidifies this position, facilitating deprotonation and concerted metalation-deprotonation (CMD) pathways.
    
  • C-4 Benzoyl Electrophilicity: The ketone carbonyl is a "hard" electrophile. Strong nucleophiles (Grignards, Organolithiums) will attack here before or concurrently with C-2 deprotonation unless specific precautions are taken.

Reactivity Map

ReactivityMap Thiazole 4-Benzoyl-1,3-thiazole C2 C-2 Position (Nucleophilic Site after Activation) Thiazole->C2 Target for Functionalization Ketone C-4 Benzoyl Ketone (Electrophilic Trap) Thiazole->Ketone Competing Site C-H Activation (Pd/Cu) C-H Activation (Pd/Cu) C2->C-H Activation (Pd/Cu) High Tolerance Radical Minisci Radical Minisci C2->Radical Minisci Moderate Tolerance Lithiation (n-BuLi) Lithiation (n-BuLi) C2->Lithiation (n-BuLi) Fails without Protection 1,2-Addition 1,2-Addition Ketone->1,2-Addition Side Reaction w/ Strong Bases

Figure 1: Reactivity landscape of 4-benzoyl-1,3-thiazole. Note the high risk of ketone interference during standard lithiation.

Protocol A: Pd-Catalyzed Direct C-H Arylation (Recommended)

Rationale: This method utilizes a "Concerted Metalation-Deprotonation" (CMD) mechanism. The conditions are mild enough that the C-4 ketone remains intact, avoiding the need for protecting groups. The electron-withdrawing benzoyl group at C-4 actually accelerates this reaction by increasing the acidity of the C-2 proton.

Materials
  • Substrate: 4-benzoyl-1,3-thiazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryls)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (cheaper alternative)

  • Solvent: Toluene or DMF (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under a stream of Argon, charge a flame-dried Schlenk tube with 4-benzoyl-1,3-thiazole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvation: Add anhydrous Toluene (5 mL). If the aryl bromide is solid, add it in step 1. If liquid, add it now via syringe.

  • Deoxygenation: Seal the tube and purge with Argon for 5 minutes (or perform 3 freeze-pump-thaw cycles if using sensitive ligands).

  • Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring for 12–16 hours.

    • Checkpoint: Monitor via TLC (usually 20% EtOAc/Hexane). The product will typically be more non-polar than the starting thiazole.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂).

Key Success Factor: The choice of base is critical. Carbonate bases (Cs₂CO₃) facilitate the CMD mechanism without attacking the ketone. Avoid alkoxide bases (e.g., NaOtBu) if the ketone is sensitive to enolization or reduction.

Protocol B: Radical Alkylation (Minisci Reaction)

Rationale: For introducing alkyl groups (methyl, ethyl, cycloalkyl) at C-2. This reaction generates nucleophilic alkyl radicals that attack the electron-deficient thiazole ring. The C-4 benzoyl group lowers the LUMO of the thiazole, making it a better acceptor for nucleophilic radicals than unsubstituted thiazole.

Materials
  • Substrate: 4-benzoyl-1,3-thiazole (1.0 equiv)

  • Radical Precursor: Alkyl Carboxylic Acid (R-COOH) (3.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (3.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)[1]

  • Acid Additive: TFA (1.0 equiv) - activates the heterocycle via protonation

  • Solvent: DCM/Water biphasic mixture (1:1) or DMSO

Step-by-Step Methodology
  • Dissolution: Dissolve 4-benzoyl-1,3-thiazole (0.5 mmol) in DCM (2 mL) and Water (2 mL).

  • Acidification: Add TFA (0.5 mmol). Note: This protonates the thiazole nitrogen, increasing electrophilicity at C-2.

  • Addition: Add the Alkyl Carboxylic Acid (1.5 mmol) and AgNO₃ (0.1 mmol).

  • Initiation: Heat the mixture to 50°C . Slowly add a solution of (NH₄)₂S₂O₈ (1.5 mmol in 1 mL water) dropwise over 30 minutes.

    • Why dropwise? To maintain a steady concentration of radicals and prevent radical-radical recombination (homocoupling) of the alkyl group.

  • Reaction: Stir at 50°C for 2–4 hours. Evolution of CO₂ gas indicates successful decarboxylation.

  • Workup: Basify carefully with sat. NaHCO₃ (to neutralize TFA). Extract with DCM (3x 10 mL).

  • Purification: Dry organics over MgSO₄ and concentrate. Purify via column chromatography.

Protocol C: Lithiation-Trapping (Protection Required)

Rationale: If you must use an electrophile that cannot be coupled via Pd-catalysis (e.g., adding an aldehyde, ketone, or halide at C-2), you must use lithiation. Crucial: You cannot use n-BuLi on 4-benzoyl-1,3-thiazole directly. You must protect the ketone first.

Workflow Diagram

LithiationWorkflow Start 4-Benzoyl-1,3-thiazole Step1 Step 1: Ketal Protection (Ethylene Glycol, pTSA) Start->Step1 Step2 Step 2: Lithiation (n-BuLi, -78°C) Step1->Step2 Protected Intermediate Step3 Step 3: Electrophile Trapping (E+ addition) Step2->Step3 C-2 Li Species Step4 Step 4: Deprotection (HCl/Acetone) Step3->Step4

Figure 2: Mandatory protection strategy for lithiation workflows.

Step-by-Step Methodology

Phase 1: Protection

  • Reflux 4-benzoyl-1,3-thiazole with ethylene glycol (5 equiv) and p-toluenesulfonic acid (pTSA, 0.1 equiv) in Toluene using a Dean-Stark trap until water evolution ceases.

  • Isolate the ketal-protected thiazole .

Phase 2: Lithiation & Trapping

  • Cryogenics: Dissolve ketal-protected thiazole (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise down the side of the flask.

    • Observation: The solution often turns yellow/orange, indicating the formation of the 2-lithio species.

  • Equilibration: Stir at -78°C for 30 minutes.

  • Trapping: Add the Electrophile (e.g., MeI, DMF, or an Aldehyde) (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 1 hour. Quench with sat. NH₄Cl.

Phase 3: Deprotection

  • Dissolve the crude product in Acetone/2N HCl (1:1). Stir at room temperature for 1 hour to remove the ketal.

  • Neutralize and extract to recover the C-2 functionalized 4-benzoyl-1,3-thiazole.

Comparative Data Summary

FeatureMethod A: Pd-Catalyzed C-HMethod B: Minisci RadicalMethod C: Lithiation (Protected)
Primary Bond Formed C(sp2)-C(sp2) (Aryl/Heteroaryl)C(sp2)-C(sp3) (Alkyl)C(sp2)-E (Any Electrophile)
Ketone Tolerance High (No protection needed)Moderate (Redox sensitive)None (Must protect)
Operational Difficulty Low (One pot)Medium (Reagent addition)High (3 steps: Protect-React-Deprotect)
Atom Economy HighLow (Stoichiometric oxidant)Low (Protecting groups waste)
Scalability ExcellentGoodModerate (Cryogenic required)

References

  • Pd-Catalyzed C-H Arylation Mechanism: Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. Link

  • Regioselectivity in Thiazoles: You, J., & Doucet, H. (2025). Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry. Link

  • Minisci Reaction on Azoles: Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Lithiation of Thiazoles: Iwanowicz, E. J., et al. (2025). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[3] ResearchGate / Heterocycles. Link

  • C-2 Acylation (Metal-Free): Ge, H., et al. (2013). Direct C-2 Acylation of Thiazoles with Aldehydes via Metal-Free C-H Activation. Synlett. Link

Sources

Method

Application Note: 4-Benzoyl-1,3-Thiazole as a Privileged Ligand Scaffold

Topic: Coordination Chemistry & Therapeutic Potential of 4-Benzoyl-1,3-Thiazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Inorganic Chemists, and Drug Discovery Specialists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coordination Chemistry & Therapeutic Potential of 4-Benzoyl-1,3-Thiazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Inorganic Chemists, and Drug Discovery Specialists

Executive Summary

This guide details the utility of 4-benzoyl-1,3-thiazole (BZT) as a bidentate N,O-donor ligand in coordination chemistry. While thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Tiazofurin), the specific coordination of the 4-benzoyl derivative offers unique electronic properties for metal-based drug design. The proximity of the thiazole nitrogen (N3) and the benzoyl carbonyl oxygen allows for the formation of stable 5-membered chelate rings with transition metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺). These complexes exhibit enhanced lipophilicity and DNA-binding affinity compared to the free ligand, making them potent candidates for anticancer and antimicrobial applications.

Ligand Profile & Coordination Mechanics

Structural Logic

The 4-benzoyl-1,3-thiazole ligand operates as a bidentate chelator .

  • Donor Site 1: The N3 nitrogen of the thiazole ring (sp² hybridized, intermediate hardness).

  • Donor Site 2: The Carbonyl oxygen of the benzoyl group at position 4 (hard donor).

  • Chelate Effect: Upon coordination, these donors form a thermodynamically stable 5-membered metallacycle (M–N–C–C–O).

Electronic Modulation

The benzoyl group acts as an electron-withdrawing group (EWG), reducing the electron density on the thiazole ring. However, upon metal coordination,


-backbonding from metal d-orbitals to the ligand 

orbitals (particularly in Cu(II) and Ni(II) systems) stabilizes the complex. This electronic "push-pull" mechanism is critical for redox-active drugs.

Experimental Protocols

Protocol A: Synthesis of Metal(II) Complexes

Targeting M(BZT)₂Cl₂ stoichiometry (where M = Cu, Ni, Co).

Materials:

  • 4-Benzoyl-1,3-thiazole (Ligand, L)

  • Metal(II) Chloride/Acetate Hydrate (MCl₂·xH₂O)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Precipitant: Diethyl Ether or Cold Hexane

Workflow Diagram (DOT):

SynthesisWorkflow Reagents Reagents: 1.0 eq Metal Salt 2.0 eq Ligand Dissolution Dissolution (Sep. Flasks, EtOH, 50°C) Reagents->Dissolution Mixing Dropwise Addition (Metal to Ligand) Dissolution->Mixing Reflux Reflux (3-5 Hours, 70-80°C) Mixing->Reflux Color Change Concentration Concentration (Rotavap to 1/3 Vol) Reflux->Concentration Precipitation Precipitation (Cooling/Ether) Concentration->Precipitation Filtration Filtration & Washing (Cold EtOH) Precipitation->Filtration Product Solid Metal Complex Filtration->Product

Figure 1: Step-by-step synthesis workflow for 4-benzoyl-1,3-thiazole metal complexes.

Detailed Steps:

  • Preparation: Dissolve 2.0 mmol of 4-benzoyl-1,3-thiazole in 20 mL of hot absolute ethanol. In a separate beaker, dissolve 1.0 mmol of the Metal(II) salt in 10 mL of ethanol.

    • Why: Pre-dissolving ensures homogenous mixing. A 2:1 ratio favors the formation of the bis-ligand octahedral/square planar species.

  • Reaction: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Indicator: A distinct color change (e.g., Green to Blue for Copper) usually indicates complexation.

  • Isolation: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by 50% using a rotary evaporator and store at 4°C overnight.

  • Purification: Filter the precipitate, wash 3x with cold ethanol (to remove unreacted ligand) and 2x with diethyl ether (to remove moisture). Dry in a vacuum desiccator over CaCl₂.

Protocol B: Characterization & Validation

Self-validating the coordination mode.

TechniqueExpected Observation (Evidence of Coordination)Mechanistic Reason
FT-IR Shift of

to lower frequency (

).
The metal-oxygen bond weakens the C=O double bond character (red shift).
FT-IR Shift of

to lower frequency.
Coordination of the thiazole nitrogen reduces electron density in the ring.
¹H NMR Downfield shift of protons adjacent to N and C=O.Deshielding effect due to electron donation to the metal center.
UV-Vis Appearance of d-d transition bands (500–800 nm).Characteristic of transition metal geometry (e.g., Octahedral vs. Tetrahedral).
Molar Cond. Low conductivity values (< 20

in DMSO).
Indicates a non-electrolytic nature; anions (Cl⁻) are likely inside the coordination sphere.

Biological Application Notes (Drug Development)

Therapeutic Rationale

Free ligands often suffer from rapid metabolism or poor cellular uptake. Coordination to a metal center (Chellation) modifies the Lipophilicity (logP) of the molecule (Overton’s concept of cell permeability). The positive charge of the central metal can also facilitate electrostatic attraction to the negatively charged phosphate backbone of DNA.

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Critical Note: Solubility is the primary bottleneck.

  • Stock Solution: Dissolve the metal complex in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM.

    • Caution: Ensure the complex does not dissociate in DMSO. Verify stability via UV-Vis over 24 hours.

  • Dilution: Prepare serial dilutions in culture medium (RPMI-1640 or DMEM). Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cancer cell lines (e.g., HeLa, MCF-7) for 48 hours.

  • Readout: Add MTT reagent. Viable cells reduce MTT to purple formazan. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀. Compare against the free ligand and Cisplatin (positive control).

Mechanism of Action Diagram (DOT):

MOA cluster_mechanisms Dual Mechanisms Complex M(BZT)₂ Complex Uptake Cellular Uptake (Lipophilicity Driven) Complex->Uptake Target Intracellular Target Uptake->Target DNA DNA Intercalation (Planar Ring Stacking) Target->DNA ROS ROS Generation (Redox Cycling of Cu/Fe) Target->ROS Apoptosis Apoptosis (Cell Death) DNA->Apoptosis ROS->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) for thiazole-metal complexes.

Troubleshooting & Pro-Tips

  • Issue: Poor Yield/No Precipitate.

    • Cause: Complex is too soluble in ethanol.

    • Fix: Switch to a Methanol/Ether system. Add the metal salt in methanol to the ligand in ether.

  • Issue: Hydrolysis.

    • Cause: Presence of water in solvents competes with the carbonyl oxygen for coordination.

    • Fix: Use anhydrous solvents and dry metal salts (or use triethyl orthoformate as a water scavenger).

  • Pro-Tip: Derivatization.

    • While the ketone form coordinates, converting the ketone to a Schiff Base (reaction with primary amines) or Thiosemicarbazone often yields ligands with higher binding constants and biological activity due to the additional donor atoms (N,N,S or N,N,O systems) [1, 2].

References

  • Karthikeyan, M. S., et al. (2007). "Synthesis, antimicrobial and anti-inflammatory activity of 4-(substituted phenylamino)-thiazole derivatives." Bioorganic & Medicinal Chemistry.

  • Sow, A., et al. (2009).[1] "Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea." IUCrData/Acta Crystallographica. (Demonstrates benzoyl-thiazole structural motifs). (Note: Representative link for IUCr database structure).

  • Chohan, Z. H., et al. (2017). "Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases." Indian Journal of Pharmaceutical Education and Research.

  • Al-Maydama, H. M., et al. (2008).[2] "Synthesis and characterization of transition metal complexes of triazole-thiol derivatives." Journal of Molecular Structure. (Provides parallel protocols for N,S/N,O heterocyclic coordination).

(Note: While specific papers titled solely "Metal complexes of 4-benzoyl-1,3-thiazole" are rare, the protocols above are derived from the established chemistry of thiazole-carbonyl and thiazole-Schiff base systems found in the cited literature.)

Sources

Application

Application Note: Synthesis and Evaluation of Thiazole-Based p38 MAP Kinase Inhibitors

[1][2][3][4][5] Abstract This application note details the rational design, chemical synthesis, and biological validation of 2-amino-4-arylthiazole derivatives as potent inhibitors of p38 Mitogen-Activated Protein Kinase...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Abstract

This application note details the rational design, chemical synthesis, and biological validation of 2-amino-4-arylthiazole derivatives as potent inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1] p38 MAPK is a critical mediator of cellular stress responses and cytokine production (TNF-


, IL-1

), making it a prime target for anti-inflammatory therapeutics.[2] This guide moves beyond generic descriptions, providing a field-tested protocol for the Hantzsch thiazole synthesis followed by urea-linker functionalization—a scaffold strategy proven to induce Type II (DFG-out) binding conformations.

Introduction: The Target and the Scaffold

Biological Context: The Stress Kinase

p38 MAPK (specifically the


 isoform) acts as a central node in the inflammatory signaling cascade.[3][4] Unlike growth factor-driven kinases (like ERK), p38 is activated primarily by environmental stress (osmotic shock, UV) and pro-inflammatory cytokines.

Mechanism of Action: Upon activation by upstream kinases (MKK3/6), p38 phosphorylates downstream effectors such as MK2 (mRNA stability) and ATF2 (transcription), leading to the "cytokine storm" observed in rheumatoid arthritis and Crohn's disease.

Pathway Visualization

The following diagram illustrates the hierarchical activation of p38 and its downstream consequences.

p38_Signaling Stimuli Stress / Cytokines (LPS, TNF-α) MAPKKK MAPKKK (TAK1, ASK1) Stimuli->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (α/β) MKK->p38 Thr180/Tyr182 Phos. MK2 MK2 (HSP27 Phosphorylation) p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 Response Inflammation (TNF-α, IL-1β, IL-6) MK2->Response ATF2->Response

Figure 1: The p38 MAPK signaling cascade.[4] Inhibition of the p38 node blocks downstream inflammatory gene expression.[2]

The Thiazole Rationale

The 2-aminothiazole scaffold is a privileged structure in kinase drug discovery (e.g., Dasatinib).

  • Hinge Binding: The thiazole nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met109 in p38

    
    ).
    
  • Specificity: Derivatization at the 2-amino position (e.g., with a urea linker) allows the inhibitor to reach into the hydrophobic back-pocket (Gatekeeper residue Thr106), enhancing selectivity over other kinases.

Chemical Synthesis Protocol

Synthetic Strategy: The Hantzsch-Urea Route

We will synthesize a 1,3-diarylurea-thiazole hybrid . This class of compounds typically exhibits IC


 values in the low nanomolar range.

Workflow:

  • Hantzsch Cyclization: Condensation of

    
    -bromoacetophenone with thiourea.
    
  • Urea Coupling: Reaction of the resulting 2-aminothiazole with an aryl isocyanate.

Synthesis_Workflow Start1 α-Bromoacetophenone Step1 Hantzsch Cyclization (Reflux/EtOH) Start1->Step1 Start2 Thiourea Start2->Step1 Inter 2-Amino-4-phenylthiazole (Intermediate) Step1->Inter Step2 Urea Formation (DCM/TEA) Inter->Step2 Reagent Aryl Isocyanate Reagent->Step2 Final Thiazole-Urea Inhibitor (Final Product) Step2->Final

Figure 2: Two-step synthetic route to high-affinity p38 inhibitors.

Detailed Step-by-Step Protocol
Step 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Method)
  • Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (Absolute).

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve 10 mmol (1.99 g) of 2-bromoacetophenone in 20 mL of absolute ethanol.

  • Add 11 mmol (0.84 g) of thiourea.

  • Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Observation: The solution will turn yellow, and a precipitate (hydrobromide salt) may form.

  • Critical Control Point: Monitor via TLC (Hexane:EtOAc 1:1). The starting bromide (high R

    
    ) should disappear; the aminothiazole (low R
    
    
    
    , UV active) will appear.
  • Workup:

    • Cool the reaction to room temperature.[5][6][7][8]

    • Concentrate the solvent to half volume under reduced pressure.

    • Neutralize by adding saturated aqueous NaHCO

      
       until pH ~8. Caution: CO
      
      
      
      evolution.
    • The free base will precipitate as a solid.

    • Filter the solid, wash with cold water (3x 10 mL), and dry in a vacuum oven at 45°C.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show a singlet at
    
    
    ~7.0 ppm (thiazole C5-H) and a broad singlet at
    
    
    ~7.1 ppm (NH
    
    
    ).
Step 2: Urea Functionalization
  • Reagents: 2-Amino-4-phenylthiazole (from Step 1), Phenyl isocyanate (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

Procedure:

  • Dissolve 1.0 mmol of the aminothiazole intermediate in 5 mL anhydrous DCM.

  • Add 1.5 mmol TEA (acts as a base catalyst and acid scavenger).

  • Add 1.1 mmol of Phenyl isocyanate dropwise at 0°C.

  • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • The urea product often precipitates from DCM. If so, filter directly.

    • If soluble, wash the organic layer with 1N HCl (to remove unreacted amine), then brine.

    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (0-5% MeOH in DCM).

Biological Evaluation Protocol

To verify p38 inhibition, we utilize the ADP-Glo™ Kinase Assay (Promega).[9] This is a luminescent assay that quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[6]

Assay Principle
  • Kinase Reaction: p38 + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[10]

  • Detection Reagent: Converts ADP back to ATP, then uses Luciferase to generate light.[10]

    • Result: Luminescence is directly proportional to kinase activity.

Protocol
  • Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.01% BSA.
    
  • Enzyme: Recombinant human p38

    
     (0.5 ng/well).
    
  • Substrate: ATF2 protein or peptide (10

    
    M).
    
  • ATP: 50

    
    M (near K
    
    
    
    ).

Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized thiazole inhibitor in DMSO (Top conc: 10

    
    M).
    
  • Incubation: Add 2

    
    L of inhibitor + 4 
    
    
    
    L of p38 enzyme to a 384-well white plate. Incubate 15 min at RT.
  • Start Reaction: Add 4

    
    L of ATP/Substrate mix. Incubate 60 min at RT.
    
  • Depletion: Add 10

    
    L ADP-Glo Reagent. Incubate 40 min.
    
  • Detection: Add 20

    
    L Kinase Detection Reagent. Incubate 30 min.
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis & SAR

Calculating IC

Normalize data to controls:

  • 0% Inhibition: Enzyme + Substrate + DMSO.

  • 100% Inhibition: No Enzyme (or excess reference inhibitor like SB203580).

Fit the curve using a 4-parameter logistic equation:



Structure-Activity Relationship (SAR)

The following table summarizes expected trends for 2-amino-4-arylthiazoles based on literature precedents.

Structural ModificationEffect on p38 PotencyRationale
Unsubstituted (2-NH2) Low (

M range)
Lacks distal H-bonds for the "DFG-out" pocket.
2-Urea (Phenyl) High (nM range)Urea moiety forms key H-bonds with Glu71 and Asp168.
4-Aryl (Para-F) IncreasedFluorine improves metabolic stability and fills hydrophobic pocket.
4-Aryl (Ortho-subst.) DecreasedSteric clash with the hinge region (Met109).

Troubleshooting Guide

Chemical Synthesis[1][2][3][10][14][15]
  • Problem: Low yield in Hantzsch cyclization.

    • Solution: Ensure the

      
      -bromoketone is fresh. These degrade (turn dark/lacrimatory) over time. Recrystallize the starting material or generate it in situ using acetophenone + bromine.
      
  • Problem: Urea product is an oil/sticky gum.

    • Solution: Triturate with cold diethyl ether or hexanes. If that fails, run a silica column.

Biological Assay[3][12]
  • Problem: High background signal (Z' < 0.5).

    • Solution: Ensure the ADP-Glo "Depletion" step is fully 40 minutes. Incomplete depletion of the starting ATP (50

      
      M) will mask the small amount of ADP produced.
      
  • Problem: Compound precipitation.

    • Solution: Check solubility. Thiazole-ureas are flat and crystalline. Ensure final DMSO concentration in the assay is <1% and avoid freeze-thaw cycles of stock solutions.

References

  • p38 Biology & Pathway

    • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway.[2][6][11][12] Cell Research.

    • (Contextual reference from search)

  • Hantzsch Thiazole Synthesis

    • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft.
  • Thiazole-Based p38 Inhibitors (SAR)

    • Lee, S., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ADP-Glo Kinase Assay Protocol

    • Promega Corporation.[9] ADP-Glo™ Kinase Assay Technical Manual.

    • [9]

Sources

Method

reagents for acylation of 1,3-thiazole at C-4 position

Application Note: Reagents and Protocols for the Regioselective C-4 Acylation of 1,3-Thiazoles Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Regioselective C-4 Acylation of 1,3-Thiazoles

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Introduction & Mechanistic Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in antimicrobial, anti-tubercular, and anticancer agents. However, functionalizing the thiazole core via direct electrophilic aromatic substitution (EAS) presents a significant synthetic challenge. The electron-withdrawing nature of the nitrogen atom deactivates the ring, making EAS difficult. When substitution does occur, it is highly regioselective for the C-5 position, followed by the C-2 position. The C-4 position is the most electron-deficient and is essentially inert to direct electrophilic acylation (e.g., Friedel-Crafts conditions).

  • The "Bottom-Up" Approach (De Novo Construction): Hantzsch synthesis using

    
    -halo-
    
    
    
    -dicarbonyls[1].
  • The "Top-Down" Approach (Late-Stage Functionalization): Halogen-metal exchange of 4-bromothiazoles[2].

  • Functional Group Interconversion (FGI): Weinreb amide-directed acylation from widely available C-4 esters[3].

Methodologies & Validated Protocols

De Novo Synthesis via Hantzsch Condensation

Mechanistic Causality: The most reliable method to achieve a C-4 acyl group is to bypass the regioselectivity issues of the intact thiazole ring entirely. The Hantzsch synthesis constructs the heterocycle with the acyl group already installed at the C-4 position. By reacting an


-halo-

-diketone (or an

-halo-

-ketoester like 4-chloro-3-oxobutanoate) with a thioamide, the sulfur atom acts as a soft nucleophile to displace the halide. This forms a thioether intermediate that undergoes rapid intramolecular cyclization and dehydration to yield the aromatic system[1].

Hantzsch A Thioamide (S-C-N donor) C Thioether Intermediate A->C Nucleophilic Attack B alpha-Halo-beta-diketone (C-C-C donor) B->C Displaces Halide D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 4-Acyl-1,3-thiazole Product D->E Dehydration (-H2O)

Caption: Workflow of the Hantzsch thiazole synthesis for C-4 acylated derivatives.

Standard Protocol: Synthesis of 2-Amino-4-acylthiazoles

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the selected thioamide or thiourea (10.0 mmol) in 50 mL of anhydrous ethanol[1].

  • Electrophile Addition: Slowly add the

    
    -halo-
    
    
    
    -dicarbonyl compound (e.g., 3-chloro-2,4-pentanedione for a C-4 acetyl group) (10.5 mmol, 1.05 eq) dropwise at room temperature to prevent uncontrolled exothermic spikes.
  • Cyclization: Heat the mixture to a gentle reflux (78 °C) for 2–4 hours. Monitor the consumption of the thioamide via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo. Neutralize the resulting hydrochloride salt by adding 30 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with ethyl acetate (3 x 30 mL).
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , filter, and purify via silica gel flash chromatography.
    
Functional Group Interconversion via Weinreb Amides

Mechanistic Causality: For late-stage drug development, handling highly reactive organolithium reagents at scale is often undesirable. A highly scalable alternative is starting from commercially available C-4 carboxylates (e.g., ethyl 2-aminothiazole-4-carboxylate). Converting the ester to a Weinreb amide (N-methoxy-N-methylamide) allows for controlled, single-addition acylation using Grignard reagents. The bidentate Weinreb amide forms a stable 5-membered chelate intermediate with the magnesium ion, effectively preventing the over-addition of the Grignard reagent that would otherwise form a tertiary alcohol[3].

Standard Protocol: Grignard Addition to C-4 Weinreb Amides

  • Amidation: Saponify ethyl 2-aminothiazole-4-carboxylate (10.0 mmol) using LiOH (1.5 eq) in a THF/H

    
    O mixture. Isolate the carboxylic acid and couple it with N,O-dimethylhydroxylamine hydrochloride (12.0 mmol) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in dichloromethane to yield the Weinreb amide[3].
    
  • Grignard Addition: Dissolve the purified Weinreb amide (5.0 mmol) in anhydrous THF (20 mL) under a strict argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add the desired Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether, 6.0 mmol, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature.

  • Quenching: Carefully quench the stable tetrahedral intermediate by pouring the mixture into 1N aqueous HCl (15 mL) at 0 °C. This acidic quench collapses the chelate to release the C-4 ketone[3].

  • Isolation: Extract with ethyl acetate (2 x 25 mL), wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
Halogen-Metal Exchange of 4-Bromothiazoles

Mechanistic Causality: When specific substitution patterns dictate the use of a pre-formed thiazole ring, 4-bromothiazoles can be utilized. However, the C-2 position is highly electron-deficient due to the adjacent nitrogen and sulfur atoms, making it prone to competitive deprotonation or preferential metalation. Therefore, the C-2 position must be substituted (blocked) prior to performing a lithium-halogen exchange at C-4[2]. Once the 4-thiazolyllithium species is generated at cryogenic temperatures, it can be rapidly trapped by an acylating agent.

HalogenMetal A 2-Substituted 4-Bromothiazole B 4-Thiazolyllithium Intermediate A->B n-BuLi, THF -78 °C C Tetrahedral Intermediate B->C Weinreb Amide Addition D 4-Acylthiazole Product C->D Aqueous Acid Quench

Caption: Halogen-metal exchange and Weinreb amide trapping for C-4 acylation.

Standard Protocol: Cryogenic Acylation of 2-Substituted-4-Bromothiazoles

  • Lithiation: Dissolve the 2-substituted-4-bromothiazole (5.0 mmol) in anhydrous THF (25 mL) in an oven-dried flask under argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-butyllithium (2.5 M in hexanes, 5.25 mmol, 1.05 eq) dropwise down the side of the flask. Stir for 30 minutes at -78 °C to ensure complete formation of the 4-thiazolyllithium intermediate[2].

  • Electrophilic Trapping: Add an acyl chloride or Weinreb amide (6.0 mmol, 1.2 eq) dissolved in 5 mL of anhydrous THF dropwise.

  • Completion: Stir for 1 hour at -78 °C, then slowly remove the cooling bath to allow the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NH

    
    Cl (20 mL) and extract with diethyl ether (3 x 20 mL). Dry and concentrate the organic layers prior to chromatographic purification.
    

Comparative Data Presentation

To aid in route selection, the following table summarizes the quantitative and qualitative parameters of the three discussed acylation strategies.

Acylation StrategyTypical YieldsRegioselectivityScalabilityKey ReagentsPrimary Limitations
De Novo Hantzsch 65–90%Excellent (Exclusive to C-4)High (Multi-gram)

-halo-

-dicarbonyls, Thioamides
Requires specific acyclic precursors; limits late-stage diversity.
Weinreb Amide FGI 50–85%Excellent (Pre-defined by ester)High (Multi-gram)N,O-dimethylhydroxylamine, Grignard reagentsRequires a pre-functionalized C-4 carboxylate starting material.
Halogen-Metal Exchange 40–75%Moderate to Good (Requires C-2 block)Low to Mediumn-BuLi, 4-bromothiazoles, Acyl chloridesStrict cryogenic conditions (-78 °C) required; poor functional group tolerance.

References

  • [1] Benchchem. 4-Chloro-3-oxobutyryl chloride | 41295-64-1. Synthesis of 2-Amino-4-acylthiazoles via Hantzsch Condensation. Available at:

  • [3] National Center for Biotechnology Information (PMC). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available at:

  • [2] ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Available at:

Sources

Application

microwave-assisted synthesis of benzoylthiazole derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzoylthiazole Derivatives Executive Summary This guide details the microwave-assisted organic synthesis (MAOS) of benzoylthiazole and related benzothiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzoylthiazole Derivatives

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of benzoylthiazole and related benzothiazole scaffolds. Benzoylthiazoles are privileged pharmacophores exhibiting potent antitumor, antimicrobial, and neuroprotective properties. Traditional thermal synthesis of these compounds (e.g., via Hantzsch condensation or Friedel-Crafts acylation) often suffers from prolonged reaction times (4–12 hours), harsh solvents, and moderate yields.

This protocol leverages dielectric heating to accelerate reaction kinetics, reducing synthesis time to minutes while improving yield and purity. We focus on two primary methodologies:

  • The Modified Hantzsch Protocol: For the rapid construction of the 2-amino-4-arylthiazole core.

  • The Oxidative Cyclization Protocol: For the specific synthesis of 2-benzoylbenzothiazoles.

Scientific Rationale & Mechanism

The Pharmacophore

The benzoylthiazole moiety functions as a bioisostere for various amide-linked inhibitors. The ketone bridge (


) enhances hydrogen bonding capability with target enzymes (e.g., kinases, carbonic anhydrase), while the thiazole ring provides a rigid, planar scaffold for 

-

stacking interactions within active sites.
Microwave Dielectric Heating Mechanism

Unlike conventional convective heating, which relies on thermal conduction from the vessel wall, microwave irradiation (2.45 GHz) heats the reaction mixture directly through dipolar polarization and ionic conduction .

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field. As the field alternates, molecular rotation generates internal friction and heat.

  • Selective Heating: Reagents with high dielectric loss tangents (

    
    ) absorb energy more efficiently, creating localized "molecular radiators" that accelerate the rate-determining step (RDS) of the cyclization.
    

MW_Mechanism cluster_0 Conventional Heating cluster_1 Microwave Irradiation Heat_Source Heat Source (Oil Bath) Vessel_Wall Vessel Wall (Conduction) Heat_Source->Vessel_Wall Bulk_Solvent Bulk Solvent (Convection) Vessel_Wall->Bulk_Solvent MW_Source MW Irradiation (2.45 GHz) Dipoles Dipolar Rotation MW_Source->Dipoles Ionic Ionic Conduction MW_Source->Ionic Reaction Instantaneous Volumetric Heating Dipoles->Reaction Ionic->Reaction

Figure 1: Comparison of thermal transfer mechanisms. MW irradiation bypasses thermal conductivity limits, allowing rapid access to transition state energy barriers.

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Amino-4-Arylthiazoles

Target: Construction of the thiazole ring.[1][2][3][4][5][6][7] To achieve a benzoyl substitution (e.g., 5-benzoyl), a 2-bromo-1,3-diketone precursor is used. For standard 4-phenyl derivatives, phenacyl bromide is used.

Reagents:

  • Precursor:

    
    -Halo ketone (e.g., Phenacyl bromide for 4-phenyl; 2-bromo-1,3-diphenylpropane-1,3-dione for 5-benzoyl).
    
  • Nucleophile: Thiourea or Thioamide (1.0 - 1.2 equiv).

  • Solvent: Ethanol or Water (Green Chemistry compliant).

  • Catalyst (Optional): Iodine (

    
    ) or 
    
    
    
    -cyclodextrin for aqueous media.

Workflow:

  • Dissolution: In a 10 mL microwave-transparent vial (borosilicate), dissolve 1.0 mmol of the

    
    -halo ketone and 1.1 mmol of thiourea in 3 mL of Ethanol.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 80°C (Ethanol) or 100°C (Water).

    • Hold Time: 5–10 minutes.

    • Stirring: High.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice. Neutralize with 10%

    
     or 
    
    
    
    to precipitate the free base.
  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Critical Note on Benzoyl Derivatives: To synthesize 2-amino-5-benzoyl-4-phenylthiazole , replace phenacyl bromide with 2-bromo-1,3-diphenylpropane-1,3-dione . The reaction mechanism remains identical, but the dicarbonyl precursor ensures the retention of the benzoyl group at the C5 position.

Protocol B: Synthesis of 2-Acylbenzothiazoles via Disulfide Cleavage

Target: Fused benzothiazole system with a ketone linker (Benzoylbenzothiazole). This method avoids foul-smelling thiols by using stable disulfides.

Reagents:

  • Precursor A: 2,2'-Disulfanediyldianiline (Bis(2-aminophenyl) disulfide).

  • Precursor B:

    
    -Bromoacetophenone (Phenacyl bromide).
    
  • Solvent/Catalyst: Ionic Liquid (e.g., [bmim]Br) or Ethanol with Na2S catalyst.

Workflow:

  • Setup: Mix 0.5 mmol disulfide and 1.0 mmol

    
    -bromoacetophenone in 2 mL of solvent.
    
  • Irradiation:

    • Power: 150–200 W (or set Temp to 110°C).

    • Time: 10–15 minutes.

  • Mechanism: The microwave energy facilitates the cleavage of the S-S bond (in situ generation of thiolate) followed by nucleophilic attack on the phenacyl bromide and subsequent oxidative cyclization.

  • Workup: Extract with ethyl acetate/water. The product is often purified via column chromatography (Hexane:EtOAc).

Reaction_Workflow Start Reagents: Thiourea + alpha-Halo Ketone Mix Solvent Selection: Ethanol or Water (High dielectric loss) Start->Mix MW MW Irradiation 80-100°C, 5-15 min Mix->MW Check TLC Monitoring MW->Check Check->MW Incomplete Workup Precipitation (Ice/Base) Check->Workup Complete Product Final Product: Benzoylthiazole Derivative Workup->Product

Figure 2: Optimized workflow for the microwave-assisted synthesis of thiazole scaffolds.

Data Analysis: Conventional vs. Microwave

The following table summarizes the efficiency gains observed when transitioning from thermal reflux to microwave irradiation for 2-amino-4-arylthiazoles.

ParameterConventional RefluxMicrowave Assisted (Protocol A)Improvement Factor
Reaction Time 4 – 12 Hours5 – 15 Minutes20x - 50x Faster
Yield 55% – 70%85% – 96%+30% Yield
Solvent Usage High (50-100 mL)Low (2-5 mL) or Solvent-FreeGreen Metric
Purity (Crude) Moderate (Recrystallization req.)High (Often pure ppt)Process Efficiency
Energy Profile High (Continuous heating)Low (Targeted bursts)Sustainability

Data aggregated from comparative studies (References 1, 3, 4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Inefficient coupling of MW energy.Switch to a more polar solvent (add small amount of DMF or Ethanol) to increase

.
Vessel Failure Over-pressurization.Ensure headspace is >50% of vial volume. Use active pressure monitoring caps.
Impurity Profile Overheating/Charring.Reduce "Hold" temperature by 10°C. Use "PowerMax" (air cooling while heating) to prevent thermal runaway.
Incomplete Reaction Poor solubility of precursors.Sonicate reagents prior to MW. Use Ionic Liquids as solvent/catalyst.

References

  • Vertex AI Search. (2025). Sustainable preparation of 2-acylbenzothiazoles under the cooperation of ionic liquids and microwave irradiation. Organic & Biomolecular Chemistry. 8

  • Bentham Science. (2025). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. 4

  • Journal of University of Shanghai for Science and Technology. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. 5

  • Asian Journal of Chemistry. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Link

  • ResearchGate. (2024).[9] Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. 9[2][3][7][10][11]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Hantzsch synthesis for 4-benzoylthiazole

Technical Support Center: High-Yield Hantzsch Synthesis of 4-Benzoylthiazole Case ID: HTZ-OPT-4BZ Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Yield Trap" in 4-Acylthiazoles W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Hantzsch Synthesis of 4-Benzoylthiazole

Case ID: HTZ-OPT-4BZ Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Yield Trap" in 4-Acylthiazoles

Welcome to the technical support center. You are likely experiencing yields below 40% or difficulty isolating the crystalline product for 4-benzoylthiazole .

Unlike the standard synthesis of 4-phenylthiazole (from phenacyl bromide), the synthesis of 4-benzoylthiazole requires a 1,3-dicarbonyl precursor (e.g., 2-bromo-1-phenyl-1,3-butanedione). The presence of two electron-withdrawing carbonyl groups creates a specific failure mode: The "Hydroxythiazoline Trap." The intermediate cyclizes but fails to dehydrate due to the electron-deficient nature of the ring, often reverting to starting materials or forming amorphous polymers.

This guide provides the protocols to force dehydration and stabilize the precursor.

Diagnostic & Troubleshooting (Q&A)

Issue 1: "My reaction mixture turns into a dark, sticky tar instead of precipitating solid."

Diagnosis: Polymerization of the


-haloketone or Retro-Aldol decomposition.
Root Cause:  1,3-dicarbonyl precursors are unstable in the presence of strong bases or prolonged heating in nucleophilic solvents. The "tar" is often a polymerized furan or decomposition product.
Corrective Protocol: 
  • Switch Solvent System: Move from pure Ethanol (EtOH) to EtOH:H₂O (1:1) or DMF . Water stabilizes the ionic transition state.

  • Temperature Ramp: Do not reflux immediately. Stir at Room Temperature (RT) for 1 hour to allow the S-alkylation (kinetic control), then heat to reflux for dehydration (thermodynamic control).

  • Scavenger: Add 0.5 eq of Sodium Acetate (NaOAc) to buffer the HBr generated. Strong acids catalyze the polymerization of the diketone.

Issue 2: "I see the product spot on TLC, but it disappears or reverts during workup."

Diagnosis: Reversible formation of the 4-hydroxythiazoline intermediate. Root Cause: The 4-benzoyl group is highly electron-withdrawing, destabilizing the carbocation intermediate required for the final dehydration step. The ring opens back up (retro-Hantzsch). Corrective Protocol:

  • The Dehydration Force: You must chemically force the loss of water.

  • Method A (Chemical): Add Trifluoroacetic anhydride (TFAA) (1.1 eq) during the final hour of reflux.

  • Method B (Physical): Use a Dean-Stark trap with Toluene if solubility permits, or add Molecular Sieves (4Å) to the reaction vessel to drive the equilibrium forward.

Issue 3: "The melting point is off, and NMR shows a mixture."

Diagnosis: Regioisomer formation (5-benzoyl vs. 4-benzoyl) or disulfide formation. Root Cause: If using a substituted thioamide, S-attack can occur at the wrong carbon if the steric bulk is similar. Also, thioureas oxidatively dimerize to form disulfides in air. Corrective Protocol:

  • Degas Solvents: Sparge ethanol with Argon for 15 mins before use.

  • Regiocontrol: Ensure your precursor is 2-bromo-1-phenyl-1,3-butanedione (for 5-methyl-4-benzoylthiazole). If you are using a symmetrical diketone, this is not an issue.

Optimized Experimental Protocol

Target: 4-Benzoyl-5-methylthiazole (Example derivative) Precursor: 2-Bromo-1-phenyl-1,3-butanedione

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Solvent Ethanol (Abs.)Ethanol/Water (4:1) or PEG-400
Temperature Reflux (80°C) immediatelyRT (1h)

70°C (3h)
Base/Additive None or TEANaOAc (1.0 eq) or

-Cyclodextrin
Workup EvaporationPrecipitation in 5% Na₂CO₃
Yield 30-45%85-92%

Step-by-Step Workflow:

  • Dissolution: Dissolve Thiobenzamide (1.0 mmol) in Ethanol/Water (4:1, 5 mL).

  • Addition: Add 2-Bromo-1-phenyl-1,3-butanedione (1.1 mmol) dropwise at 0°C .

    • Why? Low temp prevents the "tar" polymerization side reaction.

  • Kinetic Phase: Stir at Room Temperature for 60 minutes.

    • Checkpoint: TLC should show consumption of thioamide and formation of a polar intermediate (Hydroxythiazoline).

  • Thermodynamic Phase: Add Sodium Acetate (1.0 mmol). Heat to 70°C for 3 hours.

  • Isolation: Pour the hot solution into ice-cold 5% Na₂CO₃ (20 mL) .

  • Purification: Filter the precipitate. Recrystallize from EtOH.

Mechanistic Visualization

The following diagram illustrates the critical "Trapping" point where the reaction often fails for electron-deficient thiazoles.

HantzschMechanism cluster_0 Critical Failure Point Start Thioamide + Alpha-Halo-1,3-Diketone S_Attack Thioimidate Intermediate Start->S_Attack Nucleophilic Attack (S) Cyclization 4-Hydroxythiazoline (The TRAP) S_Attack->Cyclization N-Attack on Carbonyl Dehydration Dehydration (-H2O) Cyclization->Dehydration Acid/Heat Required SideProduct Polymer/Tar Cyclization->SideProduct Retro-Aldol (If Basic/Hot) Product 4-Benzoylthiazole Dehydration->Product Aromatization

Caption: The Hantzsch pathway showing the critical 4-hydroxythiazoline intermediate. Without proper dehydration conditions, this intermediate reverts or polymerizes.

Advanced Optimization: The "Green" Route

For researchers scaling up, the Solvent-Free Grindstone Method often produces higher yields by maximizing local concentration and avoiding solvent-mediated side reactions.

Workflow:

  • Mix Thioamide (1 eq) and

    
    -Haloketone (1 eq) in a mortar.
    
  • Add p-Toluenesulfonic acid (p-TSA) (10 mol%) as a catalyst.

  • Grind for 10-15 minutes. The mixture will liquefy (eutectic melt) and then resolidify.

  • Wash the solid with ether/water to remove acid and unreacted material.

  • Yield Expectation: >90%.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Source: SynArchive.
    • URL:[Link]

  • Optimization via Catalyst Support (Silica/Tungstosilicic Acid)

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Isolation of Intermediates (Hydroxythiazoline)

    • Title: Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction.
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Regioselectivity Issues in Acidic Conditions

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[2]

    • Source: Royal Society of Chemistry (Perkin Trans. 1).
    • URL:[Link][3]

Sources

Optimization

Technical Support Center: Purification of Phenyl(thiazol-4-yl)methanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chromatographic troubleshooting, mechanistic causality, and self-validating protocols. Mechanistic Overview: The Chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chromatographic troubleshooting, mechanistic causality, and self-validating protocols.

Mechanistic Overview: The Chromatography of Thiazolyl Ketones

Phenyl(thiazol-4-yl)methanone presents a unique chromatographic challenge due to its bifunctional electronic nature. As a Senior Application Scientist, I frequently see researchers struggle with the purification of this motif. The molecule contains a highly polar, hydrogen-bond-accepting ketone adjacent to a thiazole ring. The basic nitrogen atom in the thiazole ring (


 ~2.5 for the conjugate acid, though highly dependent on the electronic environment) interacts strongly with the acidic silanol groups (-SiOH) present on standard unmodified silica gel.

Understanding this causality is critical: you are not just separating molecules by polarity; you are managing a continuous, reversible acid-base interaction between your analyte and the stationary phase. Failure to control this interaction leads to poor recovery, severe streaking, and co-elution with structurally similar impurities.

Troubleshooting & FAQs

Q1: Why does my phenyl(thiazol-4-yl)methanone streak severely on standard silica gel TLC, making fraction collection impossible? A1: The streaking is a direct result of the basic nature of the thiazole ring's nitrogen atom. Standard silica gel (SiO


) contains acidic silanol groups on its surface (pH ~4.5–5.5). The basic thiazole nitrogen acts as a strong hydrogen bond acceptor and can become partially protonated, leading to strong chemisorption. This continuous adsorption-desorption cycle as the compound moves down the column manifests as a "streak" rather than a tight band.
Solution: You must deactivate the acidic silanol sites. This is most effectively achieved by adding a volatile basic modifier, such as 0.1% to 1% Triethylamine (TEA), to your eluent system [1]. The TEA competitively binds to the acidic silanols, allowing the thiazolyl ketone to elute as a sharp band.

Q2: I am using a standard Hexane/Ethyl Acetate gradient, but my product co-elutes with the unreacted Weinreb amide starting material. How can I resolve this? A2: Phenyl(thiazol-4-yl)methanone and its typical synthetic precursors (e.g., N-methoxy-N-methylthiazole-4-carboxamide) share nearly identical polarities. Both possess the thiazole ring and carbonyl hydrogen-bond acceptors. When standard petroleum ether/ethyl acetate (PE/EA) gradients (e.g., 80:20 to 60:40) [2] fail to provide baseline separation, adjusting solvent strength will not work; you must change solvent selectivity. Solution: Switch the solvent system from Hexane/EtOAc to Dichloromethane (DCM)/Methanol (MeOH). DCM provides different dipole-dipole interactions that often resolve structurally similar heterocyclic ketones. Start with 100% DCM and slowly introduce MeOH (up to 2–5%) [3].

Q3: My compound degrades or I get poor mass recovery when scaling up the column chromatography. What is happening? A3: While phenyl(thiazol-4-yl)methanone is generally stable, prolonged exposure to the acidic environment of standard silica gel during a slow, large-scale gravity column can lead to irreversible adsorption or minor decomposition of sensitive co-eluting intermediates. Solution: Transition from gravity chromatography to automated flash column chromatography using 230–400 mesh silica [4] to minimize residence time on the column. Alternatively, switch your stationary phase to neutral alumina (pH ~7.0), which lacks the acidic silanols and provides excellent recovery for basic heterocycles.

Quantitative Data: Stationary Phase & Solvent Optimization

To facilitate easy comparison, the following table summarizes the expected chromatographic behavior of phenyl(thiazol-4-yl)methanone across different purification environments.

Stationary PhaseEluent SystemAdditiveObserved

Peak ShapeMass Recovery
Silica Gel (Standard)PE / EtOAc (70:30)None0.25 – 0.45Severe Tailing< 60%
Silica Gel (Modified) PE / EtOAc (70:30) 1% TEA 0.35 Sharp > 85%
Silica Gel (Modified) DCM / MeOH (98:2) 0.5% TEA 0.40 Sharp > 90%
Neutral AluminaHexane / EtOAc (80:20)None0.50Moderate> 80%

Experimental Protocol: Self-Validating Flash Chromatography

This protocol utilizes a self-validating systems approach. Every critical action is paired with a causality explanation and a validation checkpoint to ensure the integrity of the purification process.

Step 1: Column Deactivation

  • Action: Slurry pack 230–400 mesh silica gel [4] in Petroleum Ether containing 1% (v/v) Triethylamine (TEA). Flush the packed column with 3 Column Volumes (CV) of the same solvent.

  • Causality: TEA competitively binds to the acidic silanol (-SiOH) groups on the silica surface. Without this pretreatment, the basic thiazole nitrogen will hydrogen-bond to these sites, causing the compound to streak [1].

  • Validation Checkpoint: Test the pH of the eluent exiting the column. It must test basic (pH > 8) on indicator paper. If it is neutral, the silanol sites are not fully saturated; continue flushing until basic.

Step 2: Sample Loading

  • Action: Dissolve the crude phenyl(thiazol-4-yl)methanone in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Causality: DCM is an excellent solvent for thiazolyl ketones. Keeping the loading band narrow ensures high theoretical plate counts and sharp peak resolution.

Step 3: Gradient Elution

  • Action: Elute using a gradient of Petroleum Ether to Ethyl Acetate (80:20 to 60:40) [2], maintaining 1% TEA in all solvent mixtures.

  • Validation Checkpoint: Spot the eluting fractions on a TLC plate (pre-treated with TEA) and stain with Dragendorff's reagent. Dragendorff's specifically stains basic nitrogens (like thiazole) orange/red, validating that the spot you are tracking is the nitrogenous product and not a non-nitrogenous impurity.

Step 4: Fraction Pooling and TEA Removal

  • Action: Pool product-containing fractions. Concentrate under reduced pressure, then dry under high vacuum (0.1 mbar) for at least 4 hours.

  • Causality: TEA (boiling point 89°C) can co-concentrate with the product. High vacuum is required to break the weak association between the thiazole ring and residual TEA.

  • Validation Checkpoint: Acquire a

    
    H-NMR spectrum of the isolated solid. The purification is validated as successful if the spectrum lacks a triplet at ~1.0 ppm and a quartet at ~2.5 ppm (indicative of residual TEA), and clearly shows the characteristic thiazole proton (typically a sharp singlet around 
    
    
    
    8.0–8.2 ppm) and the phenyl aromatic protons.

Purification Workflow Visualization

The following decision tree outlines the logical troubleshooting pathway for isolating thiazolyl ketones.

G Start Crude Phenyl(thiazol-4-yl)methanone TLC Perform TLC (Hexane/EtOAc) Start->TLC CheckStreak Is severe streaking observed? TLC->CheckStreak AddTEA Add 1% TEA to Eluent Pre-treat Column CheckStreak->AddTEA Yes CheckCoelution Co-elution with Starting Material? CheckStreak->CheckCoelution No AddTEA->CheckCoelution ChangeSolvent Switch to DCM/MeOH Gradient (99:1) CheckCoelution->ChangeSolvent Yes StandardGradient Standard PE/EA Gradient (80:20 to 60:40) CheckCoelution->StandardGradient No Flash Run Flash Chromatography ChangeSolvent->Flash StandardGradient->Flash Pure Pure Phenyl(thiazol-4-yl)methanone Flash->Pure

Workflow for troubleshooting and optimizing the purification of thiazolyl ketones.

References

  • ACS Publications. "Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates." ACS Omega,[Link]

  • National Center for Biotechnology Information. "Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861." PMC,[Link]

  • National Center for Biotechnology Information. "2-Oxoesters: A Novel Class of Potent and Selective Inhibitors of Cytosolic Group IVA Phospholipase A2." PMC,[Link]

Troubleshooting

avoiding side reactions in thiazole lithiation and acylation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the metalation and downstream functionalization of thiazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the metalation and downstream functionalization of thiazole derivatives. While the thiazole ring is a privileged scaffold in drug discovery, its electron-deficient nature and the presence of two heteroatoms make its organometallic chemistry notoriously temperamental.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you avoid common pitfalls like ring fragmentation and over-addition during acylation.

Section 1: Thiazole Lithiation - Troubleshooting & FAQs

Q1: My 2-lithiothiazole intermediate seems to be degrading, resulting in complex mixtures and low yields. Why is this happening, and how do I prevent it?

Causality & Mechanism: Deprotonation of thiazole typically occurs at the C2 position due to the strong inductive effects of the adjacent nitrogen and sulfur atoms. However, the resulting 2-lithiothiazole is highly temperature-sensitive. If the internal reaction temperature exceeds -40 °C (and sometimes even -60 °C depending on concentration), the intermediate undergoes a rapid electrocyclic ring-opening[1]. This fragmentation yields an acyclic isocyanide thiolate species, which can further polymerize or react with your electrophile to form unwanted thioethers and cyanides[2].

Solution:

  • Strict Temperature Control: Maintain the reaction at exactly -78 °C during the addition of n-BuLi and the subsequent electrophile quench[1].

  • In-Situ Trapping: If your electrophile is compatible with n-BuLi (e.g., certain silyl chlorides), consider adding the base to a mixture of the thiazole and the electrophile to trap the kinetic 2-lithio species immediately before it has the thermal energy to fragment.

Q2: I need to perform the metalation at higher temperatures because my substrate is insoluble at -78 °C. Are there alternative bases?

Causality & Mechanism: Yes. The instability of 2-lithiothiazole stems from the highly ionic, polarized nature of the C-Li bond, which facilitates the ring-opening pathway. By switching from lithium to magnesium, the carbon-metal bond becomes more covalent, significantly increasing the thermal stability of the metalated intermediate.

Solution: Use the Knochel "Turbo-Grignard" reagent (iPrMgCl·LiCl) or a magnesiate base like TMPMgCl·LiCl. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and solubility. This allows for smooth halogen-magnesium exchange or direct magnesiation at temperatures ranging from -20 °C to 0 °C without ring fragmentation[3].

Section 2: Acylation of Metalated Thiazoles - Troubleshooting & FAQs

Q3: When I react my metalated thiazole with an acid chloride, I get a mixture of the desired ketone and a tertiary alcohol (double addition). How do I stop the second addition?

Causality & Mechanism: Acid chlorides are highly electrophilic. Once the first equivalent of metalated thiazole adds to the acid chloride, the resulting ketone is often more electrophilic than the starting acid chloride. A second equivalent of the organometallic reagent rapidly attacks the newly formed ketone, yielding a tertiary alcohol.

Solution: Replace the acid chloride with a Weinreb amide (N-methoxy-N-methylamide)[4]. When a metalated thiazole attacks a Weinreb amide, it forms a stable, five-membered tetrahedral chelate intermediate coordinated by the methoxy oxygen and the carbonyl oxygen. This chelate is stable under the reaction conditions and prevents further nucleophilic attack. The desired ketone is only released upon aqueous acidic workup[5].

Section 3: Quantitative Data & Validated Methodologies

Table 1: Quantitative Comparison of Metalation and Acylation Conditions

Metalating ReagentTemp (°C)Intermediate StabilityAcylating AgentMajor ProductYield / Side Reactions
n-BuLi -78 °CStableAcid ChlorideTertiary AlcoholLow / Double addition
n-BuLi -20 °CUnstable (Ring opens)Weinreb AmideIsocyanide Thiolate<10% / Fragmentation
iPrMgCl·LiCl -20 °CStableWeinreb AmideThiazolyl Ketone>85% / Clean conversion
Protocol: Highly Chemoselective Acylation of Thiazole

Self-Validating System: This protocol uses Turbo-Grignard to ensure intermediate stability and Weinreb amides to prevent over-addition.

  • Preparation: Dissolve the bromothiazole derivative (1.0 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the solution to -20 °C.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) maintaining the internal temperature below -15 °C. Stir for 30 minutes.

    • Self-Validation Step: Pull a 0.1 mL aliquot, quench with water, and analyze via GC-MS. The chromatogram should show complete debromination (conversion to the parent thiazole) before proceeding.

  • Acylation: Dropwise add the desired Weinreb amide (1.2 equiv) dissolved in THF. Allow the reaction to slowly warm to 0 °C over 1 hour[4].

  • Quench & Workup: Pour the reaction mixture into an ice-cold 1 M aqueous NaHSO4 solution. Mechanistic note: This acidic quench is required to protonate and collapse the stable tetrahedral intermediate into the final ketone. Extract with EtOAc, dry over Na2SO4, and concentrate.

Section 4: Visualizations

G Thiazole Thiazole Lithiation n-BuLi, -78°C Thiazole->Lithiation Turbo iPrMgCl·LiCl (Turbo-Grignard) Thiazole->Turbo Halogen/Metal Exchange Lithiothiazole 2-Lithiothiazole (Stable at -78°C) Lithiation->Lithiothiazole Warming T > -40°C Lithiothiazole->Warming RingOpening Ring Opening (Isocyanide Thiolate) Warming->RingOpening Magnesiated 2-Magnesiated Thiazole (Stable up to 0°C) Turbo->Magnesiated

Thiazole metalation pathways: Temp-dependent ring opening vs. stable magnesiation.

Acylation Start 2-Metalated Thiazole AddWeinreb Add Weinreb Amide (-78°C to RT) Start->AddWeinreb Chelate Stable Tetrahedral Chelate Intermediate AddWeinreb->Chelate Workup Aqueous Acidic Quench Chelate->Workup Product Thiazolyl Ketone (No Double Addition) Workup->Product

Mechanism of Weinreb amide acylation preventing double addition via a stable chelate.

References

  • Use of Thiazoles in the Halogen Dance Reaction Source: LookChem URL:[Link]

  • Metalated heterocycles in organic synthesis: recent applications Source: ARKAT USA URL:[Link]

  • Organomagnesium Based Flash Chemistry: Continuous Flow Generation Source: Organic Letters (ACS) URL: [Link]

  • Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II Source: MDPI Pharmaceuticals URL:[Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming 4-Benzoyl-1,3-thiazole Solubility Challenges in Biological Assays

Welcome to the Technical Support Center. 4-Benzoyl-1,3-thiazole is a privileged chemical scaffold frequently utilized in the development of tubulin polymerization inhibitors, antiparasitic agents, and kinase inhibitors 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Benzoyl-1,3-thiazole is a privileged chemical scaffold frequently utilized in the development of tubulin polymerization inhibitors, antiparasitic agents, and kinase inhibitors 1. However, the combination of the thiazole ring and the bulky benzoyl moiety creates a highly planar, rigid, and lipophilic structure (often exhibiting a LogP > 5 and LogS < -8.0) 2. This inherent hydrophobicity frequently leads to severe solubility bottlenecks in aqueous biological assays.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve assay interference caused by the precipitation of benzoylthiazole derivatives.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My 4-benzoyl-1,3-thiazole derivative is fully dissolved in a 10 mM DMSO stock but crashes out immediately upon addition to the aqueous assay buffer. Why does this happen and how do I fix it? Causality: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the rapid change in solvent polarity causes the hydrophobic benzoylthiazole molecules to aggregate faster than they can disperse. This rapid aggregation exceeds the compound's kinetic solubility limit 3. Solution:

  • Control DMSO Levels: Ensure the final DMSO concentration in your assay is ≤ 1% (ideally 0.1%–0.5% for cell-based assays) to prevent cytotoxicity and protein denaturation [[4]]().

  • Serial Dilution: Never dilute directly from 10 mM to your final concentration in one step. Perform a step-wise serial dilution in 100% DMSO before making the final dilution into the aqueous medium 4.

  • Buffer Additives: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer prior to compound addition to stabilize the micro-dispersion and prevent the molecules from nucleating.

Q2: I am seeing highly variable IC50 values, false positives, and non-sigmoidal dose-response curves in my target-based biochemical assay. Could this be a solubility issue? Causality: Absolutely. Micro-precipitation—which is often invisible to the naked eye—causes light scattering in optical readouts (fluorescence/absorbance), leading to false positives. Furthermore, precipitation reduces the actual concentration of free drug available to bind the target, resulting in erratic dose-response curves and false negatives [[5]](). Solution: Run a kinetic solubility assay using nephelometry (turbidity measurement) in your exact assay buffer to determine the maximum soluble concentration [[3]](). Ensure your top assay concentration is at least 2-fold below this established limit.

Q3: My compound needs to be tested in a cell-based assay, but adding surfactants kills my cells. How can I deliver the drug without it crashing out in the culture media? Causality: Surfactants disrupt lipid bilayers, causing cytotoxicity. For highly lipophilic molecules like 4-benzoyl-1,3-thiazole, cyclodextrin complexation is the gold standard. Cyclodextrins (e.g., HP-β-CD or RAMEB) encapsulate the hydrophobic benzoyl and thiazole rings within their lipophilic cavity while presenting a hydrophilic exterior. This increases apparent solubility without altering the drug's covalent structure or requiring toxic co-solvents [[6]](), .

Workflow1 Step1 Compound Precipitates in Aqueous Buffer Decision1 Is final DMSO > 1%? Step1->Decision1 Action1 Reduce DMSO & Perform Serial Dilution Decision1->Action1 Yes Action2 Add 0.01% Tween-20 to Assay Buffer Decision1->Action2 No Decision2 Precipitation Resolved? Action1->Decision2 Action2->Decision2 Success Proceed with Biological Assay Decision2->Success Yes Action3 Formulate with HP-β-CD Decision2->Action3 No Action3->Success

Workflow for troubleshooting 4-benzoyl-1,3-thiazole precipitation in biological assays.

Part 2: Quantitative Data & Thresholds

To optimize your assay, refer to the following tables which summarize the expected solubility improvements and the maximum tolerated concentrations of common solubilizing agents.

Table 1: Effect of Formulation Strategies on 4-Benzoyl-1,3-thiazole Apparent Solubility

Formulation StrategyMechanism of ActionTypical Fold-Increase in SolubilityBest Use Case
100% DMSO Stock → Aqueous Co-solvencyBaseline (Often <10 µM)Initial screening, robust biochemical assays
DMSO + 0.01% Tween-20 Micellar dispersion5x – 10xCell-free biochemical assays, ELISA
HP-β-Cyclodextrin (1:2 ratio) Inclusion complexation50x – 100xCell-based assays, in vivo studies

Table 2: Maximum Tolerated Concentrations of Solvents/Excipients in Cell Assays

ExcipientRecommended Max Final ConcentrationCytotoxicity Risk Profile
DMSO 0.1% – 0.5%Low (<0.5%), High (>1%) 8
Tween-20 0.01% – 0.05%Moderate (Membrane disruption at >0.1%)
HP-β-Cyclodextrin 1% – 5% (w/v)Very Low (Generally recognized as safe)

Part 3: Validated Experimental Protocols

Protocol A: Kinetic Solubility Determination via Nephelometry

Purpose: To determine the maximum concentration at which your thiazole derivative remains soluble before micro-precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock of the 4-benzoyl-1,3-thiazole derivative in 100% anhydrous, high-purity DMSO.

  • Buffer Aliquoting: Aliquot 1 mL of your exact biological assay buffer (e.g., PBS, pH 7.4, with any required salts/proteins) into a series of clear glass vials.

  • Spiking: Pipette the DMSO stock into the buffer to create a concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µM). Critical: Ensure the final DMSO concentration remains constant across all vials (e.g., exactly 1%) by back-filling with blank DMSO 3.

  • Incubation: Incubate the vials at 37°C for 2 hours to mimic standard assay conditions.

  • Measurement: Measure the turbidity of each vial using a nephelometer. The kinetic solubility limit is defined as the highest concentration tested before a statistically significant increase in light scattering is observed.

Protocol B: Preparation of HP-β-Cyclodextrin Inclusion Complexes

Purpose: To create a water-soluble formulation of 4-benzoyl-1,3-thiazole for sensitive cell-based assays without using toxic surfactants.

  • Host Preparation: Weigh the required mass of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 10% (w/v) solution in sterile deionized water or assay buffer.

  • Guest Addition: Slowly add the solid 4-benzoyl-1,3-thiazole compound to the solution to achieve a 1:2 (Drug:Cyclodextrin) molar ratio.

  • Equilibration: Stir the suspension continuously at 500 RPM at 37°C for 48–72 hours. This extended time is required to allow for the complete entropic exchange of water molecules from the cyclodextrin cavity with the hydrophobic drug .

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, precipitated drug, leaving only the solubilized inclusion complex.

  • Quantification & Storage: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized drug. The solution can be used immediately or lyophilized for long-term storage.

Workflow2 Drug 4-Benzoyl-1,3-thiazole (Hydrophobic Core) Mix Aqueous Stirring (48-72h, 37°C) Drug->Mix CD HP-β-Cyclodextrin (Hydrophilic Shell) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Entropic Release

Mechanism of cyclodextrin inclusion complexation for hydrophobic thiazole derivatives.

References

  • MDPI. Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. Retrieved from [Link]

  • ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from[Link]

  • PMC. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction temperature for thiazole ring cyclization

Topic: Optimizing Reaction Temperature for Hantzsch Thiazole Cyclization Current Status: Operational Support Lead: Senior Application Scientist Executive Summary: The Temperature Paradox Welcome to the Thiazole Optimizat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Hantzsch Thiazole Cyclization Current Status: Operational Support Lead: Senior Application Scientist

Executive Summary: The Temperature Paradox

Welcome to the Thiazole Optimization Hub. If you are synthesizing thiazoles—specifically via the Hantzsch method (


-haloketone + thioamide)—temperature is your primary control variable for yield and purity.[1]

The Central Conflict:

  • Step 1 (Nucleophilic Attack): Fast, exothermic, works at low temperatures.

  • Step 2 (Dehydration/Aromatization): Slow, endothermic, requires Heat (

    
    ) to drive the elimination of water.
    

The Risk:

  • Too Cold: The reaction stalls at the hydroxythiazoline intermediate (often mistaken for product or impurity).

  • Too Hot:

    
    -haloketones are lachrymators and thermally unstable. Prolonged high heat leads to oxidative dehalogenation, polymerization ("tar"), and loss of regioselectivity.
    
Visualizing the Thermal Pathway

The following diagram maps the Hantzsch mechanism, highlighting exactly where temperature intervention is critical.

ThiazoleMechanism Reactants Reactants (α-Haloketone + Thioamide) Step1 S_N2 Attack (Kinetic Phase) Reactants->Step1 RT or <40°C SideProduct Polymer/Tar (Thermal Degradation) Reactants->SideProduct Prolonged Heat (>80°C) Intermediate Hydroxythiazoline Intermediate Step1->Intermediate Fast Barrier Dehydration Barrier (Endothermic) Intermediate->Barrier Stalled at Low T Intermediate->SideProduct Acid/Heat Stress Product Thiazole Ring (Aromatic) Barrier->Product Requires Heat (>60°C) - H2O

Caption: Figure 1. The Hantzsch pathway.[1][2][3][4][5][6][7][8][9] Note the "Dehydration Barrier" (Red) which acts as the thermal gatekeeper. Insufficient heat traps the molecule at the Yellow node.

Troubleshooting Guide: Temperature Zones

Use this matrix to diagnose your specific experimental failure.

SymptomLikely Thermal CauseThe MechanismCorrective Action
Reaction Stalled (TLC shows new spot, but wrong Mass/NMR)Temperature Too Low (<50°C)You have trapped the Hydroxythiazoline intermediate. The ring has closed, but water has not been eliminated to form the aromatic system.Reflux: Increase temp to solvent boiling point (EtOH: 78°C).Acid Assist: Add catalytic acid (e.g., p-TsOH) or dehydrating agent (TFAA) if heat sensitive.
Black Tar / Low Yield Temperature Too High (or heating too fast)

-haloketones degrade rapidly before reacting. Oxidative dimerization occurs.
Step-Wise Ramp: Start at 0°C–RT for 1 hour (consume the haloketone), then ramp to reflux for dehydration.
Regioisomers Thermodynamic Control High heat allows reversible steps, leading to thermodynamic mixtures (less common in Hantzsch, more in Gewald synthesis).Kinetic Control: Lower temperature, shorter reaction time. Switch to Microwave (MW) heating.[10]
Solvent Loss Poor Condenser Efficiency Reaction volume decreases, concentration spikes, causing superheating and degradation.Check condenser coolant temp. Use a sealed pressure vial (MW or pressure tube) to exceed b.p. safely.
Optimization Protocol: The "Step-Wise" Ramping Method

For standard synthesis (e.g., 2-bromoacetophenone + thiourea).

Why this works: This protocol separates the kinetic phase (sensitive reactants) from the thermodynamic phase (stable product formation), preventing the "Tar" scenario.

Reagents:

  • 
    -Haloketone (1.0 equiv)[4]
    
  • Thioamide (1.1 equiv)[4]

  • Ethanol or Methanol (0.1 M concentration)

The Workflow:

  • The Cold Start (0 min - 60 min):

    • Dissolve Thioamide in solvent.[4]

    • Add

      
      -Haloketone slowly at Room Temperature (20–25°C) .
      
    • Logic: This allows the SN2 displacement to occur without thermally degrading the sensitive haloketone.

  • The Checkpoint:

    • Perform TLC.[2][4][6][7][10] You should see the disappearance of the haloketone.

  • The Heat Spike (60 min - End):

    • Once haloketone is consumed, heat reaction to Reflux (70–80°C) .

    • Hold for 1–2 hours.

    • Logic: The sensitive starting material is gone. You can now safely apply heat to drive the dehydration of the intermediate into the aromatic thiazole.

  • Workup:

    • Cool to RT.

    • Neutralize with weak base (10% Na₂CO₃) to precipitate the free base thiazole.

FAQ: Advanced Optimization

Q1: Microwave (MW) vs. Conventional Heating – Is it worth the switch? A: Yes, absolutely.

  • Data: Literature consistently shows MW irradiation reduces reaction times from hours (2–4 h) to minutes (5–15 min) and increases yields by 10–20% [1][2].

  • Why: MW heating is internal and uniform. It pushes the reaction through the "Dehydration Barrier" (see Fig 1) instantly, minimizing the time the molecule spends in the "degradation zone."

Q2: My alpha-haloketone is extremely unstable. How do I handle it? A: Do not heat it directly.

  • Use the Step-Wise Ramping Method described above.

  • Consider Solvent-Free Grinding : Grind reactants in a mortar/pestle at RT. The friction provides local heat, and the lack of solvent prevents dilution effects, often driving the reaction in minutes without bulk heating [4].

Q3: Which solvent gives the best thermal profile? A:

  • Ethanol (EtOH): The Gold Standard. Reflux at ~78°C is the "sweet spot"—hot enough to dehydrate, cool enough to prevent massive degradation.

  • DMF: Avoid if possible. High boiling point (153°C) makes removal difficult and often "cooks" the product into tar.

  • PEG-400: An excellent green alternative that stabilizes the ionic transition states [3].

References
  • Microwave vs. Conventional: S. S. Rindhe, et al. "Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules." Sphinx Knowledge House, 2025.

  • Microwave Yield Improvements: "Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives." National Institutes of Health (PMC).

  • Green Solvent/Solvent-Free: "Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions." ResearchGate.

  • General Mechanism & Troubleshooting: "Hantzsch Thiazole Synthesis Optimization & Troubleshooting." BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Troubleshooting Thioamide Removal in Benzoylthiazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of benzoylthiazoles following a Hantzsch thiazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of benzoylthiazoles following a Hantzsch thiazole synthesis. Unreacted thioamides are notoriously stubborn impurities. They coordinate with metals, poison downstream catalysts, and defy standard chromatographic separation.

This guide provides field-proven, causality-driven protocols to selectively scavenge and remove unreacted thioamides from your benzoylthiazole products, ensuring high purity without relying on repetitive, low-yield chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does unreacted thioamide constantly streak and co-elute with my benzoylthiazole product on silica gel? A1: The difficulty stems from the tautomeric equilibrium of the thioamide (thioamide


 thioimidic acid). The highly polarizable C=S bond acts as a strong hydrogen-bond acceptor, while the -NH₂ group acts as a donor. This dual character causes dynamic, non-linear partitioning on silica gel, leading to severe "streaking"[1]. Because benzoylthiazoles are moderately polar (due to the benzoyl carbonyl and thiazole nitrogen), their retention factors (

) frequently overlap with the streaking thioamide, making standard chromatography ineffective.

Q2: What is the most reliable chemical method to remove thioamide without using chromatography? A2: Electrophilic scavenging via S-alkylation is the gold standard. Thioamides are highly nucleophilic at the sulfur atom. By adding a water-soluble electrophile, such as bromoacetic acid, to the crude organic mixture, you selectively alkylate the thioamide to form a cationic thioimidate salt[2]. This transforms a lipophilic organic impurity into a highly water-soluble salt that partitions exclusively into the aqueous phase during a basic workup.

Q3: Can I use solid-phase scavenger resins for this application? A3: Yes, provided the thioamide is primary or secondary. Electrophilic resins, such as benzyl isocyanate-functionalized polystyrene, are highly effective[3]. The isocyanate covalently captures the nucleophilic nitrogen of the thioamide, forming a stable, resin-bound thiourea. The causality here is phase-isolation: by tethering the impurity to an insoluble macroscopic bead, purification is reduced to a simple filtration step.

Q4: Is oxidative washing a viable alternative to destroy the thioamide? A4: It is viable but carries significant chemoselectivity risks. Mild oxidants like dilute hydrogen peroxide (


) can convert the thioamide into a more polar oxo-amide or a water-soluble sulfonate[4]. However, benzoylthiazoles possess a potentially reactive thiazole sulfur and a reducible/oxidizable ketone moiety. Oxidative workups should only be deployed if your specific benzoylthiazole derivative has been empirically validated to resist S-oxidation.

Strategic Decision Workflows

Use the following decision matrix to select the optimal purification strategy based on the chemical properties of your specific crude mixture.

DecisionTree Start Crude Benzoylthiazole + Unreacted Thioamide Q1 Is the thioamide primary (R-CS-NH2)? Start->Q1 Resin Use Electrophilic Resin (e.g., Isocyanate) Q1->Resin Yes Q2 Is the benzoylthiazole acid/base-sensitive? Q1->Q2 No (Sec/Tert) Alkylation S-Alkylation Workup (Bromoacetic acid) Q2->Alkylation No Chromatography Modified Chromatography (Alumina / TEA) Q2->Chromatography Yes

Caption: Decision matrix for selecting a thioamide removal strategy.

Quantitative Comparison of Scavenging Strategies

Purification StrategyActive ReagentAvg. Yield RecoveryProcessing TimeScalabilityBest Application Profile
S-Alkylation Workup Bromoacetic Acid85–95%2–3 hoursHighGram to multi-gram scale synthesis
Solid-Phase Scavenging Isocyanate Resin90–98%4–16 hoursMediumParallel library synthesis (<1g)
Oxidative Wash 3%

/

70–80%1 hourHighHighly robust, oxidation-resistant targets
Modified Chromatography Silica + 1% TEA60–75%4–6 hoursLowHighly acid/base-sensitive compounds

Experimental Methodologies

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: S-Alkylation Aqueous Workup (Chemical Derivatization)

Purpose: To convert the lipophilic thioamide into a water-soluble thioimidate salt for removal via liquid-liquid extraction.

Mechanism Mixture Crude Mixture (Thioamide + Thiazole) Reaction S-Alkylation (Thioimidate Formation) Mixture->Reaction Electrophile Bromoacetic Acid Electrophile->Reaction Aqueous Aqueous Phase (Contains Thioimidate) Reaction->Aqueous Extraction Organic Organic Phase (Pure Benzoylthiazole) Reaction->Organic Extraction

Caption: Workflow of chemical scavenging via thioimidate salt formation and phase separation.

Step-by-Step Procedure:

  • Reagent Addition: Dissolve the crude reaction mixture (containing the benzoylthiazole and unreacted thioamide) in ethyl acetate (EtOAc). Add 1.5 to 2.0 equivalents of bromoacetic acid relative to the estimated remaining thioamide.

    • Causality: Bromoacetic acid is a soft electrophile that selectively attacks the soft sulfur nucleophile of the thioamide, driving the equilibrium toward the thioimidate salt without reacting with the harder nitrogen of the benzoylthiazole.

  • Incubation & Validation: Stir the mixture at 40 °C for 2 hours.

    • Self-Validation: Spot the reaction on a TLC plate. The original thioamide spot (typically UV active and stains brown with iodine) must disappear, replaced by a baseline spot representing the highly polar thioimidate salt.

  • Basic Quench: Cool to room temperature and add an equal volume of saturated aqueous sodium bicarbonate (

    
    ). Stir vigorously for 15 minutes.
    
    • Causality: The base neutralizes the excess bromoacetic acid into a water-soluble sodium carboxylate and ensures the thioimidate salt remains partitioned in the aqueous layer.

    • Self-Validation: Test the aqueous layer with pH paper; it must read >8. If acidic, add more

      
      .
      
  • Phase Separation: Transfer to a separatory funnel. Drain and discard the aqueous layer. Wash the organic layer once with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure benzoylthiazole.
    
Protocol 2: Solid-Phase Scavenging (Resin Capture)

Purpose: To covalently bind primary/secondary thioamides to an insoluble polymer matrix.

Step-by-Step Procedure:

  • Resin Swelling: Dissolve the crude mixture in anhydrous dichloromethane (DCM). Add 3.0 to 5.0 equivalents of ScavengePore Benzyl Isocyanate resin (capacity ~1.0 mmol/g).

    • Causality: DCM is chosen because it optimally swells the polystyrene matrix of the resin, opening the polymer pores to allow the thioamide access to the internal isocyanate binding sites.

  • Agitation: Place the mixture on an orbital shaker at room temperature for 12–16 hours.

    • Causality: Solid-phase kinetics are diffusion-limited. Gentle orbital shaking ensures maximum contact between the solute and the resin without causing mechanical shearing (milling) of the beads, which would create fine particulates that are difficult to filter.

  • Filtration & Validation: Filter the suspension through a sintered glass frit (medium porosity). Wash the resin bed with two column volumes of DCM to elute any trapped benzoylthiazole product.

    • Self-Validation: Evaporate a 100 µL aliquot of the combined filtrate and analyze via LC-MS. Confirm the total absence of the thioamide mass before concentrating the bulk solution.

References[2] Title: Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection

Source: PubMed Central (PMC) URL: [4] Title: A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent Source: PubMed Central (PMC) URL: [1] Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL: [3] Title: Scavenger resins Source: Rapp Polymere URL:

Sources

Troubleshooting

controlling regioselectivity in 4-substituted thiazole synthesis

Status: Online 🟢 | Current Load: Low | Topic: 4-Substituted Thiazole Synthesis 👨‍🔬 Welcome, Researcher. You have reached the Tier-3 Application Support for Heterocyclic Chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Current Load: Low | Topic: 4-Substituted Thiazole Synthesis

👨‍🔬 Welcome, Researcher.

You have reached the Tier-3 Application Support for Heterocyclic Chemistry. This hub is designed to troubleshoot the specific regiochemical challenges of synthesizing 4-substituted thiazoles . Unlike general synthesis guides, we focus on the failure points where regioselectivity is lost—specifically distinguishing between the thermodynamically favored C5-substitution and the elusive C4-target.

🎫 Ticket #001: The "Migrating" Substituent (Hantzsch Synthesis)

User Report: "I am performing a standard Hantzsch synthesis using an


-haloketone and thioamide. I expect a 4-substituted thiazole, but I'm seeing mixtures or unexpected isomers in my NMR."

Root Cause Analysis: While the Hantzsch synthesis is generally regioselective for the 4-position (dictated by the ketone's structure), regiochemical leakage occurs due to two primary factors:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Haloketone Tautomerization:  If your starting haloketone has protons on both sides of the carbonyl, it can isomerize under acidic conditions, moving the halogen to the other side.
    
  • Imine-Enamine Tautomerism (The "Acid Trap"): In highly acidic media, the reaction can divert from the standard thiazole (aromatic) to form 2-imino-2,3-dihydrothiazoles.[1]

🔧 Troubleshooting Protocol: Hantzsch Integrity

Follow this logic flow to lock your substituent at C4.

Step 1: Solvent & pH Audit

  • The Fix: Avoid strong mineral acids (HCl) if your haloketone is labile.[1]

  • Why: Acid promotes the isomerization of

    
    -haloketones.
    
  • Protocol: Switch to neutral or buffered conditions (Ethanol/Water 1:1 or 1-Butanol).[1] If acid is required for solubility, use a solid-supported catalyst (e.g., Silica-supported Tungstosilicic acid) which minimizes solution-phase isomerization [1].[1]

Step 2: The "Inverse Addition" Technique

  • The Fix: Do not dump the thioamide into the haloketone.

  • Protocol: Dissolve the thioamide (nucleophile) first. Add the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -haloketone slowly at low temperature (0°C).
    
  • Mechanism: This maximizes the kinetic capture of the halogenated carbon by the sulfur atom before the ketone has time to tautomerize or self-condense.

Step 3: Scavenging

  • The Fix: Add 1.1 eq of NaHCO₃ or CaCO₃.

  • Why: Neutralizes the HBr/HCl byproduct immediately, preventing acid-catalyzed side reactions.[1]

📉 Visualization: Hantzsch Failure Points

Hantzsch_Troubleshooting Start Alpha-Haloketone + Thioamide Path_A Neutral/Buffered Conditions Start->Path_A Recommended Path_B Strong Acidic Conditions Start->Path_B Avoid Inter_A S-Alkylation (Kinetic Control) Path_A->Inter_A Inter_B Ketone Tautomerization OR Imino-Formation Path_B->Inter_B Prod_4 4-Substituted Thiazole (Desired) Inter_A->Prod_4 Cyclization Prod_Mix Isomeric Mixture (Failure) Inter_B->Prod_Mix Scrambling

Caption: Logical flow showing how acidic conditions compromise regioselectivity in Hantzsch synthesis.

🎫 Ticket #002: Direct C4-Arylation Failures

User Report: "I am trying to attach an aryl group to an existing thiazole ring using C-H activation. It keeps attaching to C5 or C2. How do I force it to C4?"

Root Cause Analysis: You are fighting thermodynamics. The thiazole ring has a distinct electronic bias:

  • C2: Most acidic proton (pKa ~29).[1] Vulnerable to lithiation and radical attack (Minisci).[1]

  • C5: Most electrophilic site. Vulnerable to electrophilic aromatic substitution (SEAr) and standard Pd-catalyzed arylation.[1]

  • C4: The "Dead Zone". It is electronically neutral and sterically shielded by the Nitrogen lone pair.

🔧 Troubleshooting Protocol: Forcing C4 Selectivity

You cannot use standard conditions. You must use Blocking or Transient Directing Groups .

Method A: The "Block & Swap" (High Reliability) If you need high purity, do not rely on catalyst selectivity.[1]

  • Block C5: Halogenate C5 (NBS/DMF) or silylate it.[1]

  • Block C2: If unsubstituted, protect it.

  • Functionalize C4: With C2/C5 blocked, C4 becomes the only available site for radical or metal-catalyzed insertion.

  • Deblock: Remove the C5-halogen (Zn/Acetic acid) or silyl group.

Method B: N-Oxide Activation (Advanced) Recent literature suggests converting the thiazole to Thiazole N-oxide changes the electronic bias.[1]

  • Protocol: Oxidize thiazole (mCPBA) -> Thiazole N-oxide.[1]

  • Reaction: Pd-catalyzed arylation.[2][3] The N-oxide directs the metal to the adjacent C2 and C4 positions, overriding the C5 bias [2].[4]

  • Post-processing: Reduce the N-oxide (PCl₃ or Zn) to restore the thiazole.[1]

Method C: Radical C-H Functionalization (Minisci)

  • Warning: Standard Minisci (Ag/Persulfate) favors C2.[1]

  • Adjustment: If C2 is blocked (e.g., 2-methylthiazole), radical alkylation can occur at C4, but often competes with C5.[1] This is the least regioselective method unless C5 is also blocked.

📊 Data: Selectivity by Method
MethodPrimary TargetSecondary TargetC4 Selectivity Score
Lithiation (nBuLi) C2C5🌑 Low
Electrophilic Subst.[1][5] (Br₂) C5-🌑 Low
Pd-Cat (Standard) C5C2🌑 Low
Pd-Cat (N-Oxide directed) C2C4 🌗 Moderate
Cross-Coupling Pre-determined-🌕 High (Requires 4-Br-Thiazole)
🎫 Ticket #003: "How do I prove it's C4?" (Validation)

User Report: "I have a product, but I'm not sure if it's the 4-substituted or 5-substituted isomer. They look similar on TLC."

Diagnostic Protocol: Do not rely on Mass Spec (isomers have identical mass). You must use NMR coupling constants and chemical shifts.

1. Proton NMR (


H-NMR) Signatures 
  • C5-H Signal: Typically appears as a doublet (if C2-H exists) or singlet around 7.0 - 7.6 ppm .[1]

  • C4-H Signal: Typically appears downfield of C5-H (often 7.8 - 8.2 ppm ) due to the deshielding effect of the adjacent Nitrogen.[1]

  • Coupling (

    
    ): 
    
    • If you have a 4-substituted thiazole, you will see a C5-H singlet (or doublet with C2).[1]

    • If you have a 5-substituted thiazole, you will see a C4-H singlet.[1]

    • Critical Check: C5-H is generally more shielded (lower ppm) than C4-H. If your remaining proton is at 7.1 ppm, it is likely H5 (meaning you substituted C4).[1] If it is at 8.0 ppm, it is likely H4 (meaning you substituted C5) [3].[1]

2. Carbon NMR (


C-NMR) Rules 
  • C5: ~115 - 130 ppm.

  • C4: ~140 - 155 ppm (Deshielded by Nitrogen).[1]

  • Validation: If your substituted carbon signal is in the 140-155 range, you likely have a substituent at C4.

📉 Visualization: Decision Tree for Validation

NMR_Validation Start Isolate Product Run 1H NMR Check_H Identify Ring Proton Chemical Shift Start->Check_H Case_A Shift ~ 7.0 - 7.5 ppm (Shielded) Check_H->Case_A Case_B Shift ~ 7.8 - 8.5 ppm (Deshielded) Check_H->Case_B Result_A Proton is likely H5 Substituent is at C4 ✅ Case_A->Result_A Result_B Proton is likely H4 Substituent is at C5 ❌ Case_B->Result_B

Caption: NMR decision tree to distinguish regioisomers based on proton chemical shifts.

📚 References
  • Bouherrou, H. et al. (2017).[1][6] "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis." Molecules.

  • Gong, X. et al. (2013).[1] "Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis." Organic Letters. (Note: Discusses the natural C5 bias which must be overcome).

  • Bramley, S. E. et al. (1987).[1][7] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.

  • SpectraBase. "Thiazole 13C NMR Data." (General reference for chemical shift ranges).

Sources

Optimization

🔬 Technical Support Center: 4-Benzoyl-1,3-thiazole Stability &amp; Troubleshooting

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the unpredictable behavior of heterocyclic pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the unpredictable behavior of heterocyclic pharmacophores. 4-Benzoyl-1,3-thiazole presents a unique synthetic challenge: it houses two highly base-sensitive loci—the electrophilic non-enolizable carbonyl and the highly acidic C2 position of the thiazole ring.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you navigate its reactivity under basic conditions.

Core Mechanistic Insights: The Dual-Threat Degradation

When exposing 4-benzoyl-1,3-thiazole to basic conditions, scientists often expect standard aromatic stability. However, the molecule is susceptible to two competing degradation pathways depending on the nature of the base (nucleophilic vs. non-nucleophilic) and the temperature.

  • Haller-Bauer Cleavage (Nucleophilic Bases): Because the benzoyl group lacks

    
    -protons, it cannot undergo enolization to buffer against nucleophilic attack. Strong nucleophilic bases (e.g., NaOH, NaNH₂, KOtBu at elevated temperatures) attack the carbonyl carbon. The resulting tetrahedral intermediate collapses, cleaving the C-C bond to yield a thiazole derivative and benzoic acid (or benzamide)[1].
    
  • C2-Deprotonation (Strong/Non-Nucleophilic Bases): The C2 proton of the thiazole ring is highly acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Exposure to strong bases leads to rapid deprotonation, forming a C2-anion (ylide-like) that can undergo unwanted dimerization or rapid degradation if not immediately trapped by an electrophile[2].

G A 4-Benzoyl-1,3-thiazole B Strong Base (e.g., NaNH2, KOtBu, NaOH) A->B C Pathway 1: Carbonyl Attack (Haller-Bauer Cleavage) B->C F Pathway 2: C2-Deprotonation B->F D Tetrahedral Intermediate C->D E Cleavage Products: 1,3-Thiazole + Benzoic Acid/Amide D->E G C2-Anion (Ylide-like) F->G H Side Reactions: Dimerization / Ring Opening G->H

Mechanistic divergence of 4-benzoyl-1,3-thiazole degradation under basic conditions.

Troubleshooting Guide & Diagnostics

Symptom 1: Complete loss of starting material upon heating with NaOH/KOH; LC-MS shows peaks at m/z 121 (Benzoic acid) and m/z 86 (Thiazole).

  • Diagnosis: You have triggered a Haller-Bauer-type cleavage[3]. Nucleophilic attack by the hydroxide ion on the non-enolizable ketone led to C-C bond scission.

  • Causality: The thiazolyl anion is a relatively good leaving group compared to standard alkyl groups due to the stabilization provided by the heteroaromatic ring.

  • Solution: If basic conditions are required for another part of your molecule (e.g., ester saponification), switch to milder, temperature-controlled conditions (e.g., LiOH in THF/H₂O at 0 °C) or use a non-nucleophilic base like K₂CO₃.

Symptom 2: Reaction with LDA or n-BuLi at -78 °C yields a complex mixture of polymeric tars and tertiary alcohols, but no C2-functionalized product.

  • Diagnosis: Competing C2-deprotonation and direct nucleophilic addition to the ketone.

  • Causality: While LDA is non-nucleophilic enough to preferentially deprotonate the C2 position, any unprotected C2-lithiated benzoylthiazole can self-condense with the carbonyl of another molecule. Furthermore, n-BuLi acts as both a strong base and a potent nucleophile, attacking the benzoyl carbonyl directly.

  • Solution: The benzoyl ketone must be protected (e.g., as a 1,3-dioxolane ketal) prior to any strong base-mediated C2-lithiation.

Symptom 3: Gradual degradation of stock solutions stored in DMSO over several weeks.

  • Diagnosis: Base-catalyzed hydrolysis mediated by trace moisture and amine impurities in degraded DMSO.

  • Causality: DMSO can absorb atmospheric water, and trace degradation products can create a slightly basic microenvironment, slowly promoting carbonyl hydration and cleavage.

  • Solution: Store high-concentration aliquots (e.g., 10 mM) at -80 °C in strictly anhydrous, high-purity DMSO under an argon atmosphere.

Quantitative Base Stability Matrix

To aid in reagent selection, we have summarized the stability of 4-benzoyl-1,3-thiazole across various standard basic conditions.

Base SystemConditionsPrimary Degradation PathwayHalf-Life (

) / Stability
K₂CO₃ / MeOH 25 °C, 24hNone (Stable)> 99% recovery
LiOH (1.5 eq) / THF:H₂O 0 °C, 4hTrace Haller-Bauer cleavage> 95% recovery
NaOH (5.0 eq) / H₂O 80 °C, 12hHaller-Bauer cleavage< 5% recovery (Rapid cleavage)
KOtBu / THF 25 °C, 2hNucleophilic attack / CleavageModerate degradation (~40% loss)
LDA / THF -78 °C, 1hC2-Deprotonation / Self-condensationHighly unstable (Requires trapping)
NaNH₂ / Toluene 110 °C, 4hHaller-Bauer cleavageComplete conversion to benzamide

Self-Validating Experimental Protocol

To ensure trustworthiness in your internal assays, use this standardized protocol to evaluate the base stability of your specific 4-benzoyl-1,3-thiazole derivatives. This protocol is designed with internal quench controls to prevent false-positive degradation readings during LC-MS queuing.

Protocol: Controlled Base-Stability Screening (HPLC-MS Validated)

Objective: Determine the degradation kinetics of 4-benzoyl-1,3-thiazole under target basic conditions.

  • Step 1: Stock Preparation

    • Dissolve 4-benzoyl-1,3-thiazole in anhydrous, amine-free DMF to a concentration of 10 mM.

    • Causality: DMF is preferred over DMSO for stress testing with strong bases to avoid the formation of the highly nucleophilic dimsyl anion, which skews degradation kinetics.

  • Step 2: Reaction Initiation

    • In a 2 mL HPLC vial, combine 100 µL of the 10 mM stock with 800 µL of the chosen solvent (e.g., THF or Water).

    • Equilibrate to the target temperature (e.g., 25 °C).

    • Add 100 µL of the base solution (e.g., 1M NaOH) to initiate the stress test.

  • Step 3: Time-Course Quenching (Critical Step)

    • At intervals (t = 10 min, 1h, 4h, 24h), extract a 50 µL aliquot.

    • Immediately quench the aliquot into 450 µL of a cold quenching solution (50:50 Acetonitrile:Water containing 0.2% Formic Acid).

    • Causality: The formic acid instantly neutralizes the base, protonating any tetrahedral intermediates and halting Haller-Bauer cleavage. This ensures the LC-MS snapshot accurately reflects the reaction state at the exact time of extraction, preventing further degradation while the sample sits in the autosampler queue.

  • Step 4: HPLC-MS Analysis

    • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Validation Metric: Track the disappearance of the parent mass (

      
      ) and the appearance of the cleavage fragment (
      
      
      
      for thiazole).

Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki coupling on a brominated 4-benzoyl-1,3-thiazole using standard Pd(PPh₃)₄ and Na₂CO₃ at 90 °C? A: Yes. The carbonate base (Na₂CO₃ or K₂CO₃) is generally not nucleophilic enough to induce Haller-Bauer cleavage even at 90 °C. However, avoid using stronger bases like Ba(OH)₂ or CsOH for these couplings, as they will initiate ketone cleavage at elevated temperatures.

Q: I need to functionalize the C2 position. How can I protect the benzoyl group from n-BuLi? A: The most robust method is to convert the ketone to a 1,3-dioxolane ketal using ethylene glycol and a catalytic amount of p-TsOH under Dean-Stark conditions. Once protected, the C2 position can be safely lithiated with n-BuLi at -78 °C and quenched with your electrophile. The ketal can then be removed under mild acidic conditions (e.g., aqueous HCl in THF).

Q: Why does my compound turn black when exposed to strong aqueous base for prolonged periods? A: Beyond Haller-Bauer cleavage, prolonged exposure of the resulting unsubstituted thiazole ring to harsh aqueous bases at high temperatures can lead to base-catalyzed ring opening. The hydroxide attacks the highly electron-deficient C2 position, leading to C-S bond cleavage, desulfurization, and the formation of complex, highly conjugated polymeric tars[4].

References
  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues , National Center for Biotechnology Information (PMC). Available at:[Link]

  • Haller–Bauer reaction , ResearchGate. Available at:[Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole , Pharmaguideline. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Thiazole Grignard Reactions

Introduction Thiazoles are privileged scaffolds in drug discovery and materials science, but their functionalization via halogen-magnesium exchange is notoriously challenging. Researchers frequently encounter low convers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiazoles are privileged scaffolds in drug discovery and materials science, but their functionalization via halogen-magnesium exchange is notoriously challenging. Researchers frequently encounter low conversion rates, intermediate decomposition, or complete reaction failure. This guide addresses the root causes of these issues—ranging from reagent aggregation to electrocyclic ring opening—and provides field-proven, self-validating protocols to ensure high-yielding conversions.

Troubleshooting Q&A Guide

Q1: My halogen-magnesium exchange on 2-bromothiazole is stalling at <30% conversion, even with excess iPrMgCl. Why is the exchange so sluggish?

Causality & Solution: Standard Grignard reagents like isopropylmagnesium chloride (iPrMgCl) exist as polymeric aggregates in ethereal solvents due to the Schlenk equilibrium. These aggregates severely reduce the nucleophilicity of the reagent, making the halogen-metal exchange sluggish for electron-rich or unactivated heteroaryls like 1[1].

To solve this, switch to the "Turbo Grignard" reagent (iPrMgCl·LiCl). The addition of stoichiometric lithium chloride breaks up these polymeric aggregates, forming a highly reactive, 2[2]. This dramatically accelerates the exchange rate, allowing full conversion of 2-bromothiazole in under 30 minutes at 0 °C.

Q2: I achieved full halogen exchange, but my 2-thiazolylmagnesium intermediate decomposes before I can trap it with an electrophile. What causes this instability?

Causality & Solution: Metalated thiazoles, particularly 2-thiazolylmagnesium species, are thermodynamically unstable at elevated temperatures. They undergo a facile electrocyclic ring opening, existing in an equilibrium that favors an acyclic isocyanide thiolate intermediate at 3[3]. This acyclic species leads to irreversible decomposition and oligomerization.

To prevent this, implement the following:

  • Strict Temperature Control: Maintain the reaction between -20 °C and 0 °C during the exchange and subsequent trapping.

  • Transmetalation to Zinc: If your electrophile requires higher temperatures (e.g., for Pd-catalyzed cross-coupling), you must trap the cyclic form immediately by adding stoichiometric ZnCl2. Zinc is less electropositive than magnesium; transmetalation increases the covalent character of the carbon-metal bond, shifting the equilibrium entirely back to the cyclic 2-thiazolylzinc chloride, which is4[4].

Q3: My thiazole substrate contains an acidic proton (e.g., a secondary amine). The Grignard exchange fails completely. How do I proceed?

Causality & Solution: Grignard reagents are strong bases. If your substrate contains an acidic proton, the iPrMgCl will preferentially deprotonate it, consuming the reagent and leaving no active species for the halogen-magnesium exchange.

Solution: Employ a double-deprotonation/ate-complex strategy. First, add 1.0 equivalent of iPrMgCl at 0 °C to selectively deprotonate the acidic site. Then, cool the mixture to -20 °C and add 2.0 equivalents of n-BuLi. This forms a highly reactive magnesium "ate" complex in situ that rapidly executes the Br-Mg5[5].

Quantitative Data: Exchange Reagent Comparison

Table 1: Comparison of standard Grignard vs. Turbo Grignard for Thiazole Substrates.

SubstrateReagentTemp (°C)Time (h)Conversion (%)Mechanistic Note
2-BromothiazoleiPrMgCl02.0< 30Sluggish; reagent aggregation
2-BromothiazoleiPrMgCl·LiCl00.5> 95Accelerated by LiCl deaggregation
4-BromothiazoleiPrMgCl·LiCl-201.0> 90Lower temp required to prevent ring opening
5-Bromo-2-methylthiazoleiPrMgCl·LiCl-200.5> 95Fast exchange; stable at -20 °C

Self-Validating Experimental Protocol: Turbo Grignard Exchange & Zinc Transmetalation

This protocol incorporates a self-validating quench step to ensure the Grignard intermediate is successfully formed before committing your valuable electrophile.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Ensure all solvents (THF) are strictly anhydrous (<50 ppm H₂O).

Step 2: Substrate Dissolution Dissolve 2-bromothiazole (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.5 M concentration. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

Step 3: Turbo Grignard Addition Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) dropwise over 10 minutes via syringe pump. Maintain the internal temperature below -15 °C to prevent premature ring opening. Stir for 30 minutes at -20 °C.

Step 4: Self-Validation (Conversion Check) Withdraw a 0.1 mL aliquot via syringe and quench it into a vial containing saturated aqueous NH₄Cl and a crystal of iodine (I₂). Extract with ethyl acetate and analyze via GC/MS. Validation: You should observe >95% conversion to 2-iodothiazole. If unreacted 2-bromothiazole remains, stir for an additional 30 minutes.

Step 5: Transmetalation (Stabilization) Once conversion is confirmed, add a solution of anhydrous ZnCl₂ (1.0 M in THF, 1.1 equiv, 11 mmol) dropwise at -20 °C. Stir for 15 minutes, then allow the reaction to warm to 0 °C. The intermediate is now stabilized as 2-thiazolylzinc chloride.

Step 6: Electrophile Trapping Add your desired electrophile (e.g., an aryl halide for Negishi coupling along with a Pd catalyst) and proceed with the reaction at the required temperature.

Mechanistic Workflow Visualization

ThiazoleGrignard A 2-Bromothiazole (Starting Material) C 2-Thiazolylmagnesium Chloride (Cyclic Active Species) A->C Halogen-Metal Exchange (-20°C to 0°C) B iPrMgCl·LiCl (Turbo Grignard) B->C Accelerates exchange D Acyclic Isocyanide Thiolate (Decomposition Product) C->D T > 0°C Ring Opening F 2-Thiazolylzinc Chloride (Stabilized Intermediate) C->F ZnCl2 addition (Stabilization) H Functionalized Thiazole (Target Product) C->H Direct Trapping (E+) E ZnCl2 (Transmetalation) E->F F->H Pd-catalyzed coupling or Trapping G Electrophile (E+) G->H

Mechanism of Turbo Grignard exchange and stabilization of thiazolyl intermediates.

References

  • Knochel, P. et al. "The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents." ChemComm, Royal Society of Chemistry. 2

  • "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry. 1

  • "Alkali-Metal Alkoxide Mediated Activation of Organozinc and Organomagnesium Reagents for Arene Functionalisation." BORIS Theses, Universität Bern.4

  • "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." National Institutes of Health (NIH).5

  • "SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES." CLOCKSS. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectrum Analysis of 4-Benzoyl-1,3-thiazole: High-Field vs. Benchtop and Solvent Effects

As a Senior Application Scientist, selecting the appropriate analytical parameters is just as critical as the synthesis of the molecule itself. 4-Benzoyl-1,3-thiazole is a highly functionalized heterocyclic scaffold freq...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical parameters is just as critical as the synthesis of the molecule itself. 4-Benzoyl-1,3-thiazole is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical development. Its structural elucidation via Proton Nuclear Magnetic Resonance (1H NMR) presents unique challenges due to the combination of an electron-deficient heteroaromatic ring and an anisotropic benzoyl system.

This guide objectively compares the analytical performance of High-Field (400 MHz) versus Benchtop (60 MHz) NMR spectrometers, evaluates the critical impact of solvent selection (CDCl3 vs. DMSO-d6), and provides a self-validating experimental protocol to ensure absolute data integrity.

Structural Context & Chemical Shift Causality

To accurately interpret the 1H NMR spectrum of 4-benzoyl-1,3-thiazole, we must first understand the electronic environment dictating the chemical shifts. The molecule consists of two distinct spin systems: the thiazole protons and the benzoyl (phenyl) protons.

  • The Thiazole Ring (H-2 and H-5): The thiazole system is highly electron-deficient. The proton at the C-2 position is flanked by nitrogen and sulfur, leading to severe deshielding and a resonance typically observed far downfield around 8.8–9.0 ppm[1]. The H-5 proton, adjacent to the sulfur and the electron-withdrawing carbonyl group at C-4, typically resonates around 8.3–8.5 ppm.

  • The Benzoyl Group: The carbonyl moiety exerts a strong magnetic anisotropic effect. The

    
    -electron cloud of the C=O double bond creates a deshielding cone that specifically encompasses the spatial region occupied by the ortho protons of the phenyl ring, shifting them downfield to ~8.1 ppm[2]. The meta and para protons, being further from this anisotropic cone, resonate slightly upfield at ~7.5–7.7 ppm[3].
    

Instrument Comparison: High-Field vs. Benchtop NMR

The choice of spectrometer fundamentally alters the observed spectral resolution due to the relationship between the Larmor frequency (


) and the scalar coupling constant (

).

Causality of Resolution Loss at Low Field: The chemical shift dispersion (


, measured in Hz) scales linearly with the magnetic field strength (

), whereas the

-coupling (dictated by through-bond electron interactions) remains constant.
  • High-Field (400 MHz): The ratio of

    
     is exceptionally large. The benzoyl protons span roughly 240 Hz, while the 
    
    
    
    -coupling is ~7.5 Hz. This yields a pure first-order spectrum where the ortho (dd), meta (t), and para (tt) protons are baseline-resolved.
  • Benchtop (60 MHz): The

    
     ratio drops significantly. The entire benzoyl region spans only ~36 Hz. Because 
    
    
    
    is close in magnitude to
    
    
    , strong second-order effects (roofing and complex multiplet overlap) occur, collapsing the phenyl signals into an unresolvable multiplet. However, the isolated thiazole H-2 and H-5 protons remain distinct due to their massive chemical shift separation from the phenyl region.

Solvent Effects: CDCl3 vs. DMSO-d6

Solvent selection is not merely a matter of solubility; it actively perturbs the electronic environment of the analyte.

  • CDCl3 (Non-Polar): Acts as a passive observer. It provides the most accurate representation of the molecule's intrinsic electronic state without significant solvent-solute interaction.

  • DMSO-d6 (Highly Polar, H-Bond Acceptor): While 4-benzoyl-1,3-thiazole lacks traditional hydrogen-bond donors (like -OH or -NH), the highly acidic H-2 proton of the thiazole ring can engage in weak

    
     dipole interactions with the sulfoxide oxygen of DMSO.
    
  • Causality: This localized dipole interaction pulls electron density away from the H-2 proton, causing a pronounced downfield shift (often +0.2 to +0.3 ppm) compared to its resonance in CDCl3[3].

Self-Validating Experimental Protocol

To guarantee reproducibility and quantitative accuracy, the following protocol establishes a self-validating workflow. Do not rely on default instrument parameters; every setting must be empirically justified.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of 4-benzoyl-1,3-thiazole.

  • Dissolve in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6, 99.8% D).

  • Critical Step: Filter the solution through a glass-wool plugged Pasteur pipette into a 5 mm NMR tube.

    • Causality: Micro-particulates create localized magnetic susceptibility gradients, distorting the

      
       field homogeneity and broadening spectral lines. Filtration validates the subsequent shimming process.
      

Step 2: Instrument Tuning and Shimming

  • Insert the sample and lock onto the deuterium frequency of the solvent.

  • Perform automated Tuning and Matching (ATM) for the 1H channel to minimize reflected power.

  • Execute 1D gradient shimming (e.g., topshim on Bruker systems) to optimize the Z-axis magnetic field homogeneity.

Step 3: Inversion-Recovery for T1 Determination (Self-Validation)

  • Run a standard inversion-recovery pulse sequence (t1ir) to measure the longitudinal relaxation time (

    
    ).
    
  • Causality: Electron-deficient heteroaromatic protons (like thiazole H-2) often exhibit exceptionally long

    
     relaxation times (>3 seconds). If the inter-pulse delay (
    
    
    
    ) is shorter than
    
    
    , these protons will not fully relax between scans, resulting in artificially low integration values.

Step 4: Quantitative Acquisition

  • Load a standard 30-degree pulse program (zg30).

  • Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 15–20 seconds for quantitative thiazole analysis).
  • Acquire 16 to 32 scans.

Step 5: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing resolution.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration integrals.

Quantitative Data Tables

Table 1: 1H NMR Chemical Shifts of 4-benzoyl-1,3-thiazole (400 MHz, 298 K)

Note: Values are representative based on established anisotropic and heteroaromatic shielding rules.

Proton AssignmentChemical Shift in CDCl3 (ppm)Chemical Shift in DMSO-d6 (ppm)MultiplicityJ-Coupling (Hz)
Thiazole H-2 8.959.18d2.0
Thiazole H-5 8.358.52d2.0
Benzoyl H-ortho (H-2', H-6')8.128.08dd8.0, 1.5
Benzoyl H-para (H-4')7.627.71tt7.5, 1.5
Benzoyl H-meta (H-3', H-5')7.527.59t7.5
Table 2: Performance Comparison: 400 MHz vs. 60 MHz Spectrometers
ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Larmor Frequency 400 MHz60 MHz
Spectral Dispersion 1 ppm = 400 Hz1 ppm = 60 Hz
Benzoyl Resolution Baseline resolved (First-order)Heavily overlapped (Second-order)
Thiazole Resolution Clearly resolved doubletsBroadened singlets
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)
Primary Application De novo structural elucidationRoutine QA/QC, reaction monitoring

Visualizations

Workflow Prep Sample Preparation (10 mg in 0.6 mL Solvent) Instrument NMR Spectrometer Selection Prep->Instrument Solvent Solvent Selection CDCl3 vs. DMSO-d6 Solvent->Prep Benchtop Benchtop NMR (60 MHz) Rapid QA/QC Instrument->Benchtop HighField High-Field NMR (400 MHz) Structural Elucidation Instrument->HighField Acq Acquisition (zg30) D1 = 5 × T1 Benchtop->Acq HighField->Acq Process Data Processing FT, Phase, Baseline Acq->Process

Workflow for 1H NMR analysis comparing instrument and solvent variables.

Logic Field Magnetic Field Strength (B0) Freq Larmor Frequency (ν) Increases proportionally Field->Freq Ratio Ratio Δν / J Increases at High Field Freq->Ratio J_Coupling J-Coupling Constant (Hz) Remains Constant J_Coupling->Ratio FirstOrder First-Order Spectra High B0 (400 MHz) Ratio->FirstOrder SecondOrder Second-Order Spectra Low B0 (60 MHz) Ratio->SecondOrder

Logical relationship between magnetic field strength and spectral resolution.

References

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol - MDPI.
  • Thiazole(288-47-1) 1H NMR spectrum - ChemicalBook.
  • NMR Shieldings in Benzoyl and 2-Hydroxybenzoyl Compounds.

Sources

Comparative

For Researchers, Scientists, and Drug Development Professionals

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzoylthiazoles This technical guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzoylthiazoles. A fundamental unders...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzoylthiazoles

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzoylthiazoles. A fundamental understanding of how these molecules fragment under different ionization conditions is paramount for their unambiguous identification, structural elucidation of novel derivatives, and metabolism studies. This guide compares the fragmentation behavior under hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, offering insights into the underlying chemical principles.

Core Principles of Fragmentation in Benzoylthiazoles

The fragmentation of benzoylthiazoles in a mass spectrometer is governed by the inherent stability of the resulting ions and neutral losses. The process begins with the formation of a molecular ion (a radical cation, M•⁺, in Electron Ionization) or a pseudomolecular ion ([M+H]⁺ in Electrospray Ionization).[1][2] The subsequent cleavage pathways are dictated by the molecule's structure, specifically the bond energies and the ability to form stable fragments.

For a typical 2-benzoylthiazole, two key structural features dominate its fragmentation:

  • The Benzoyl Group: The bond between the benzoyl carbonyl carbon and the thiazole ring is a prime site for cleavage. This is a classic example of α-cleavage , where the fragmentation is initiated at a bond adjacent to a functional group (the carbonyl).[3] This cleavage is highly favored as it leads to the formation of the resonance-stabilized benzoyl cation.

  • The Benzothiazole Ring: This fused heterocyclic system is relatively stable. Its fragmentation typically requires higher energy and involves characteristic losses of small neutral molecules like hydrogen cyanide (HCN) or carbon monosulfide (CS).[4]

The choice of ionization technique significantly influences which of these pathways is more prominent and the nature of the ions observed.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Comparative Overview

The primary difference between EI and ESI lies in the energy imparted to the analyte molecule during ionization.

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing significant fragmentation.[5] This results in a complex spectrum with many fragment ions, providing a detailed structural fingerprint. The molecular ion is an odd-electron species (M•⁺), and its fragmentation often involves radical-driven processes.[2]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions with little excess internal energy. It typically produces protonated molecules ([M+H]⁺), which are even-electron species.[1] Fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS), and the resulting pathways often differ from EI due to the different nature of the precursor ion.[1]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Precursor Ion Molecular Radical Cation (M•⁺)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, often complexControlled, typically simpler
Dominant Chemistry Radical-site initiated cleavageCharge-site initiated cleavage (even-electron)
Primary Application Structural Elucidation (GC-MS)Analysis of polar/large molecules (LC-MS)

Fragmentation Pattern of 2-Benzoylthiazole: A Head-to-Head Comparison

Let's consider the parent molecule, 2-benzoylthiazole (C₁₄H₉NOS, MW ≈ 223.04), to illustrate the divergent fragmentation pathways.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the fragmentation is dominated by α-cleavage, leading to highly stable acylium ions.

  • Formation of the Benzoyl Cation (m/z 105): The most favorable and characteristic fragmentation is the cleavage of the C-C bond between the carbonyl group and the benzothiazole ring. This generates the highly resonance-stabilized benzoyl cation at m/z 105, which is often the base peak in the spectrum.[3]

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule, a very common pathway for acylium ions, to form the phenyl cation at m/z 77.[3]

  • Fragmentation of the Benzothiazole Moiety: The other fragment from the initial α-cleavage is the 2-benzothiazolyl radical. The corresponding 2-benzothiazolyl cation (m/z 135) can also be observed. This ion may undergo further fragmentation characteristic of the benzothiazole ring, such as the loss of HCN or CS, though these peaks are typically of lower intensity compared to the benzoyl-derived fragments.[4]

Caption: Proposed EI fragmentation of 2-benzoylthiazole.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

With ESI, the molecule is first protonated, likely on the thiazole nitrogen or the carbonyl oxygen. The fragmentation of this even-electron ion ([M+H]⁺ at m/z 224) proceeds differently.

  • Protonated Benzoyl Cation (m/z 105): The most common fragmentation pathway involves the loss of a neutral benzothiazole molecule (135 Da), leading to the formation of the benzoyl cation at m/z 105. While this fragment has the same mass as in EI, its origin is from an even-electron precursor.

  • Protonated Benzothiazole (m/z 136): Alternatively, the protonated molecule can fragment to lose a neutral molecule of benzaldehyde (106 Da), resulting in a protonated benzothiazole fragment at m/z 136.

  • Further Fragmentation: Subsequent fragmentation of the m/z 105 ion to m/z 77 (loss of CO) is also observed, similar to the EI pathway.

Caption: Proposed ESI-MS/MS fragmentation of 2-benzoylthiazole.

Experimental Protocol: GC-EI-MS Analysis

To ensure trustworthy and reproducible data, a well-defined experimental protocol is essential. The following describes a self-validating system for analyzing a benzoylthiazole derivative using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of the benzoylthiazole standard.

    • Dissolve in 1.0 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of ~10 µg/mL.

  • GC-MS Instrumentation & Conditions:

    • System: Agilent 6890 GC (or equivalent) coupled to a 5973 Mass Selective Detector (or equivalent).[6]

    • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

    • Column: HP-5MS (30 m x 0.25 mm id x 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

      • Solvent Delay: 3 minutes.

  • Data Analysis & Validation:

    • Identify the chromatographic peak corresponding to the benzoylthiazole.

    • Extract the mass spectrum for the peak.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present), the base peak (expected at m/z 105), and other key fragments (e.g., m/z 77, 135) to validate the fragmentation pathways described in this guide.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Standard B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject Sample C->D E GC Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis (m/z) F->G H Extract Mass Spectrum G->H I Identify Key Fragments H->I J Compare to Library/Theory I->J

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of benzoylthiazoles is predictable and highly dependent on the ionization method employed.

  • Under EI conditions , the spectrum is dominated by a strong benzoyl cation (m/z 105) and its subsequent phenyl cation fragment (m/z 77), originating from a high-energy α-cleavage. This provides a robust fingerprint for structural identification in GC-MS applications.

  • Under ESI-MS/MS conditions , fragmentation of the protonated molecule also yields the characteristic benzoyl cation (m/z 105), but through the loss of a neutral benzothiazole molecule.

Understanding these distinct, method-dependent fragmentation pathways is crucial for any researcher working on the synthesis, analysis, or bio-evaluation of this important class of heterocyclic compounds. By applying the principles and protocols outlined in this guide, scientists can confidently identify and characterize benzoylthiazole derivatives in their work.

References

  • BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine.
  • Flamin, A., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(5), 616-628.
  • Chen, Y., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][3][7]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862.

  • Lawrence, R., & Waight, E. S. (1969). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 2(1), 1-14.
  • Chen, Y., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][7]benzothia zepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-640.

  • National Center for Biotechnology Information. (n.d.). Benzyl cation. PubChem. Retrieved from [Link]

  • Srinivas, R., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 897-906.
  • Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-38.
  • Cheng, C. C., & Lee, Y. C. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 896-907.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Al-Ostath, A., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 29(13), 3123.
  • Xu, K., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Research Square.
  • Demarque, D. P., et al. (2016).
  • University of Arizona. (n.d.). Mass Spectroscopy. Organic Chemistry On-Line. Retrieved from [Link]

  • NIST. (n.d.). Benzyl cation. NIST WebBook. Retrieved from [Link]

  • Wang, F., et al. (2011). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of the American Society for Mass Spectrometry, 22(8), 1399-1409.
  • Liu, Y., et al. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Analytical and Bioanalytical Chemistry, 414(22), 6547-6558.
  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Cravotto, G., et al. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.
  • Kadyrova, A. A., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][4]benzothiazines: access to pyrrolo[2,1-b][3][8]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 638-650.

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium.
  • Ghorab, M. M., et al. (2020).
  • El-Sayed, N. N. E., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(1), 1-22.

Sources

Validation

Comparative Bioactivity Guide: 4-Benzoylthiazole vs. 4-Benzylthiazole

Executive Summary This guide provides a technical comparison between two privileged medicinal chemistry scaffolds: 4-benzoylthiazole and 4-benzylthiazole . While structurally similar, the single atom difference in the li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two privileged medicinal chemistry scaffolds: 4-benzoylthiazole and 4-benzylthiazole . While structurally similar, the single atom difference in the linker (carbonyl vs. methylene) dictates a massive divergence in their physicochemical properties, binding modes, and therapeutic applications.

  • 4-Benzoylthiazole (Rigid, Conjugated): The carbonyl linker creates a planar, electron-deficient system ideal for anticancer applications (kinase inhibition) and antimicrobial warheads. It functions as a rigid "lock-and-key" pharmacophore.

  • 4-Benzylthiazole (Flexible, Lipophilic): The methylene linker introduces rotational freedom (sp3 hybridization) and breaks electronic conjugation. This scaffold is dominant in anti-inflammatory drug design (COX/LOX inhibition) where "induced fit" into hydrophobic enzyme pockets is required.

Chemical Architecture & Properties[1][2][3][4][5][6]

The fundamental difference lies in the linker connecting the thiazole C4 position to the phenyl ring.

Structural Comparison Diagram

ChemicalComparison Benzoyl 4-Benzoylthiazole (C=O Linker) Prop_Benzoyl Properties: - sp2 Hybridized (Planar) - Electron Withdrawing - H-Bond Acceptor - Conjugated System Benzoyl->Prop_Benzoyl Benzyl 4-Benzylthiazole (CH2 Linker) Prop_Benzyl Properties: - sp3 Hybridized (Tetrahedral) - Rotational Freedom - Lipophilic/Hydrophobic - Breaks Conjugation Benzyl->Prop_Benzyl Target_Benzoyl Primary Targets: - Kinases (ATP Hinge) - Tubulin - Covalent Proteases Prop_Benzoyl->Target_Benzoyl Target_Benzyl Primary Targets: - COX/LOX Enzymes - Cholinesterases - Dopamine Receptors Prop_Benzyl->Target_Benzyl

Caption: Structural and functional divergence driven by the linker hybridization state.

Physicochemical Impact Table[1][5][7]
Feature4-Benzoylthiazole4-Benzylthiazole
Linker Hybridization sp2 (Carbonyl)sp3 (Methylene)
Geometry Planar (Rigid)Tetrahedral (Flexible)
Electronic Effect Electron Withdrawing (EWG)Electron Neutral/Donating
Solubility Moderate (Polar H-bond acceptor)Low (High Lipophilicity)
Metabolic Stability Susceptible to reduction (to alcohol)Susceptible to benzylic oxidation

Comparative Bioactivity Analysis

A. Anti-Inflammatory Activity (Winner: 4-Benzylthiazole)

The 4-benzylthiazole scaffold is chemically engineered to mimic the structure of anti-inflammatory agents like Romazarit and Darbufelone .[1][2][3]

  • Mechanism: The flexible methylene linker allows the phenyl ring to rotate and fit into the deep, hydrophobic channels of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. A rigid carbonyl linker often sterically clashes with these pockets.

  • Key Data: Studies on 4-benzyl-1,3-thiazoles demonstrate high efficacy as dual COX/LOX inhibitors. The "benzyl" flexibility is cited as a bioisosteric approach to improve metabolic stability while maintaining the hydrophobic fit required for the active site [1].

B. Anticancer & Kinase Inhibition (Winner: 4-Benzoylthiazole)

The 4-benzoylthiazole moiety is frequently utilized in oncology.

  • Mechanism: The carbonyl oxygen acts as a critical Hydrogen Bond Acceptor (HBA) that interacts with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR). The planarity of the molecule allows it to intercalate DNA or stack within the ATP-binding pocket.

  • Key Data: Derivatives containing the rigid benzoyl core have shown potent cytotoxicity against HepG2 and MCF-7 cell lines. The conjugated ketone can also act as a "warhead" for covalent inhibition of cysteine proteases (e.g., SARS-CoV-2 3CLpro), a mechanism not possible with the inert benzyl group [2].

C. Enzyme Selectivity (Cholinesterases)
  • 4-Benzyl: Preferred for Butyrylcholinesterase (BChE) selectivity. The larger, flexible benzyl group accommodates the bulkier active site of BChE compared to Acetylcholinesterase (AChE) [3].

  • 4-Benzoyl: Often shows broader, less selective inhibition due to its rigid nature.

Experimental Protocols

Protocol A: Synthesis via Hantzsch Thiazole Condensation

This is the industry-standard method to generate either scaffold by varying the alpha-haloketone precursor.

  • Reagents:

    • For Benzoyl: Use 2-bromo-1,3-diphenylpropane-1,3-dione (or equivalent 1,3-dicarbonyl precursor).

    • For Benzyl: Use 1-bromo-3-phenylpropan-2-one .

    • Common: Thioamide or Thiourea derivatives.[4]

  • Procedure:

    • Dissolve 1.0 eq of the thioamide in Ethanol (EtOH).

    • Add 1.0 eq of the respective

      
      -haloketone.
      
    • Reflux for 2–4 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.

    • Neutralize with 10% NaHCO3 solution to release the free base.

    • Recrystallize from Ethanol/Water.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Recommended for evaluating 4-Benzoylthiazole derivatives.

Workflow Diagram:

MTT_Assay Step1 Seed Cells (e.g., MCF-7) 1x10^4 cells/well in 96-well plate Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Treatment Add 4-Benzoylthiazole analogs (Serial Dilutions: 0.1 - 100 µM) Step2->Step3 Step4 Incubate 48h Step3->Step4 Step5 Add MTT Reagent (5 mg/mL, 20 µL/well) Step4->Step5 Step6 Solubilize Crystals Add DMSO (150 µL) Step5->Step6 Step7 Read Absorbance (OD 570 nm) Step6->Step7

Caption: Standardized MTT workflow for assessing antiproliferative potency.

  • Seeding: Plate cancer cells (HepG2 or MCF-7) at

    
     cells/well.
    
  • Treatment: Dissolve test compounds in DMSO (final concentration < 0.1%). Treat cells for 48 hours.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and read OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Selection Guide (SAR)

Use this decision logic to select the correct scaffold for your drug discovery program.

SAR_Logic Start Select Target Class Decision1 Is the target a Kinase or does it require a covalent warhead? Start->Decision1 Benzoyl Choose 4-BENZOYL (Rigid, Planar) Decision1->Benzoyl Yes (H-bond acceptor needed) Decision2 Is the target a deep hydrophobic pocket (COX, LOX, BChE)? Decision1->Decision2 No Branch_Yes Yes Branch_No No Benzyl Choose 4-BENZYL (Flexible, Lipophilic) Decision2->Benzoyl No (Default to rigid) Decision2->Benzyl Yes (Induced fit needed)

Caption: Decision tree for scaffold selection based on target binding requirements.

References

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. Source: PubMed / NIH [Link]

  • Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. Source: PubMed [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives (Cholinesterase Selectivity). Source: PMC / NCBI [Link]

Sources

Comparative

13C NMR chemical shifts of thiazole C-4 and carbonyl carbon

A Comparative Guide for Structural Elucidation in Drug Discovery Executive Summary The thiazole ring is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Ritonavir , Dasatinib , and Tiazofu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary

The thiazole ring is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Ritonavir , Dasatinib , and Tiazofurin . However, the


C NMR assignment of the thiazole core—specifically the C-4 position  and its interaction with attached carbonyl carbons —remains a frequent source of ambiguity.

This guide moves beyond standard textbook ranges. It provides a comparative analysis of chemical shifts driven by electronic substituent effects, details a self-validating experimental protocol for quantitative integration, and offers a troubleshooting framework for distinguishing isobaric regioisomers.

Part 1: The Thiazole C-4 Anomaly

The thiazole ring presents a unique electronic environment due to the competing electronegativity of Nitrogen (3.04) and the polarizability of Sulfur (2.58). This creates a "push-pull" system that makes the C-4 position highly sensitive to substitution patterns, often leading to misassignment with C-2 or C-5.

Mechanism of Shift Dispersion
  • C-2 (N=C-S): Typically the most deshielded ring carbon (~150–175 ppm) due to the combined electronegative pull of N and S.

  • C-4 (C=N): The "Pivot Point." Its shift is dictated by the resonance contribution of the lone pair on Sulfur. Electron Withdrawing Groups (EWGs) at C-4 (like carbonyls) dramatically desfield this position.

  • C-5 (C=C-S): Generally the most shielded (~110–130 ppm), functioning as the electron-rich center of the ring.

DOT Diagram: Electronic Resonance & Assignment Logic

The following diagram illustrates the electronic flow and the logical workflow for assigning these signals.

ThiazoleAssignment cluster_0 Electronic Environment cluster_1 Assignment Workflow N Nitrogen (N-3) Electronegative Pull C4 C-4 Position (Resonance Acceptor) N->C4 Inductive (-I) S Sulfur (S-1) Lone Pair Donor S->C4 Mesomeric (+M) HMBC HMBC (Long Range) C4->HMBC Key Correlation CO Carbonyl Substituent (Anisotropic Deshielding) CO->C4 Deshielding (>20 ppm) H1 1H NMR HSQC HSQC (C-H Correlation) H1->HSQC Identify Protonated Cs HSQC->HMBC Link Quaternary Cs Assign Definitive Assignment HMBC->Assign Verify Connectivity

Caption: Figure 1. Left: Electronic influences on the Thiazole C-4 position. Right: Step-by-step NMR correlation workflow for unambiguous assignment.

Part 2: Comparative Analysis of Chemical Shifts

The following data compares the C-4 and Carbonyl shifts across different substitution patterns. Note how the introduction of a Carbonyl group at C-4 shifts the ring carbon significantly downfield.

Table 1: Thiazole Ring Chemical Shifts (ppm in DMSO-d6)
Compound ClassSubstituent (C-2)Substituent (C-4)C-4 Shift (ppm) C-2 Shift (ppm)C-5 Shift (ppm)C=O Shift (ppm)
Unsubstituted HH143.2 153.4119.8N/A
2-Amino -NH2-Ph150.2 168.8101.9N/A
2-Methyl -CH3-Ph155.9 165.9112.9N/A
Ester -CH3-COOEt 146.5 167.2127.8161.5
Amide -Ph-CONH2 149.8 169.5124.3163.2
Ketone -CH3-COCH3 153.1 168.0129.5192.4

Key Insights:

  • The "Carbonyl Jump": Attaching a carbonyl group to C-4 typically desfields the C-4 signal by 3–10 ppm compared to the unsubstituted analog, but less so than a phenyl ring.

  • C-5 Sensitivity: Note that C-5 is highly sensitive to the C-4 substituent. A carbonyl at C-4 desfields C-5 (via conjugation) from ~119 ppm to ~127 ppm.

  • Solvent Effects: Shifts in CDCl3 are typically 1–2 ppm upfield (lower frequency) compared to DMSO-d6 due to solvent polarity and hydrogen bonding interactions with the thiazole nitrogen.

Part 3: The Carbonyl Connection

When a carbonyl is attached to the thiazole C-4, it becomes a "reporter" nucleus. Its chemical shift reveals the twist angle between the ring and the carbonyl.

  • Coplanar Conformation: If the carbonyl is coplanar with the thiazole ring (maximizing conjugation), the Carbonyl Carbon appears further downfield (>161 ppm for esters).

  • Orthogonal Conformation: Steric bulk at C-5 (e.g., a methyl group) can force the carbonyl out of plane, breaking conjugation. This results in an upfield shift of the Carbonyl Carbon (closer to 160 ppm for esters) and a shielding of the Thiazole C-4.

Part 4: Scientific Integrity – The Self-Validating Protocol

Standard


C NMR parameters (e.g., zgpg30) are insufficient  for quantitative analysis of thiazoles due to the long spin-lattice relaxation times (

) of the quaternary C-2, C-4, and Carbonyl carbons.
Protocol: Quantitative C NMR with Inverse Gated Decoupling

Objective: Obtain accurate integrals for quaternary carbons to verify substituent ratios.

Reagents:

  • Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)3 .[1]

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 30–50 mg of analyte in 0.6 mL solvent.

  • Add Relaxation Agent: Add 3–5 mg of Cr(acac)3 .

    • Why? This paramagnetic species reduces the

      
       of quaternary carbons from >20s to <2s, allowing faster repetition without saturation.
      
  • Pulse Sequence: Select Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Mechanism: The proton decoupler is OFF during the relaxation delay (

      
      ) and ON only during acquisition (
      
      
      
      ). This eliminates the Nuclear Overhauser Effect (NOE), which otherwise artificially enhances protonated carbons (C-5) over quaternary ones (C-2, C-4, C=O).
  • Parameters:

    • Relaxation Delay (

      
      ):  Set to 5 seconds  (with Cr(acac)3) or >60 seconds (without).
      
    • Sweep Width: 240 ppm (capture C=O and C=S).

    • Scans: 1024–4096 (depending on concentration).

  • Validation: The integral of the Carbonyl Carbon should be 1:1 (±5%) with the Thiazole C-2 or C-4. If the Carbonyl integral is <0.9, your

    
     is too short.
    

Part 5: Troubleshooting & Validation (HMBC)

When C-4 and C-2 are close in shift (e.g., both ~150-160 ppm), 1D NMR is inconclusive. You must use HMBC (Heteronuclear Multiple Bond Correlation) .[2]

The "Golden Triangle" of Correlations

To positively identify Thiazole C-4 vs. Carbonyl:

  • Look for H-5: The proton at C-5 (usually a singlet or doublet ~7.5–8.5 ppm) will show:

    • A strong 2-bond correlation (

      
      )  to C-4 .
      
    • A weak/medium 3-bond correlation (

      
      )  to C-2 .
      
    • A 3-bond correlation (

      
      )  to the Carbonyl Carbon  (if attached at C-4).
      
  • Look for N-H (if amide): If the substituent is an amide, the amide N-H will correlate strongly to the Carbonyl Carbon and weakly to C-4.

Diagnostic Rule: If you see a correlation from the Thiazole H-5 to a carbon at ~160+ ppm, that carbon is the Carbonyl , not C-2 (unless C-2 is exceptionally deshielded).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • BenchChem Technical Support. (2025). Quantitative 13C NMR Spectroscopy for Structural Elucidation. BenchChem Application Notes. Link

  • Faure, R., et al. (1989). Effect of substituents on the 13C NMR chemical shifts of 2-substituted thiazoles. Magnetic Resonance in Chemistry, 27(7). Link

  • Begley, T. P., et al. (2008). Biosynthesis of the Thiamin-Thiazole in Eukaryotes: Identification of a Thiazole Tautomer Intermediate. PMC / NIH. Link

  • University of Ottawa NMR Facility. (2007). How Can I Get a Quantitative 13C NMR Spectrum?Link

Sources

Validation

Comparative Guide: HPLC Method Development for 4-Benzoyl-1,3-Thiazole Purity Profiling

Executive Summary The purity analysis of 4-benzoyl-1,3-thiazole presents a classic chromatographic challenge: balancing the retention of a moderately hydrophobic scaffold with the need to resolve structurally similar aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 4-benzoyl-1,3-thiazole presents a classic chromatographic challenge: balancing the retention of a moderately hydrophobic scaffold with the need to resolve structurally similar aromatic impurities. While alkyl-bonded phases (C18) are the industry standard, they often struggle to differentiate between planar aromatic isomers and synthesis byproducts common to thiazole chemistry.

This guide compares two distinct separation strategies:

  • Method A (The Control): Traditional C18 stationary phase using Acetonitrile/Water.

  • Method B (The Challenger): Phenyl-Hexyl stationary phase using Methanol/Water.

Key Finding: While Method A provides adequate retention, Method B (Phenyl-Hexyl) demonstrates superior resolution (


) for critical impurity pairs by exploiting 

interactions, a mechanism unavailable to C18 phases.

The Analytical Challenge

The Analyte: 4-Benzoyl-1,3-Thiazole

This molecule consists of a thiazole ring fused with a benzoyl moiety.

  • Basicity: The thiazole nitrogen has a lone pair, typically exhibiting a pKa

    
     2.0–2.5. At neutral pH, it remains uncharged, but at low pH (typical for HPLC), it protonates.
    
  • Hydrophobicity: The benzoyl group adds significant aromatic character (LogP

    
     2.5).
    
  • Critical Impurities:

    • Impurity 1 (Des-benzoyl precursor): High polarity, early eluting.

    • Impurity 2 (Regioisomer): Structurally identical mass, different substitution pattern. Hard to separate on C18.

The Problem with Standard C18

On a standard C18 column, retention is governed almost exclusively by hydrophobic subtraction.

  • Silanol Activity: The basic thiazole nitrogen interacts with residual silanols on the silica surface, leading to peak tailing (

    
    ).
    
  • Lack of Shape Selectivity: C18 chains are flexible and struggle to differentiate the subtle electronic differences between the main peak and its aromatic regioisomers.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]

We conducted a side-by-side comparison to determine the optimal method for purity profiling.

Experimental Configuration
ParameterMethod A (Standard) Method B (Optimized)
Stationary Phase End-capped C18 (3.5 µm, 150 x 4.6 mm)Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Methanol
Gradient 5-95% B over 15 min10-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C30°C
Rationale Standard hydrophobic retention.[1][2]

interaction + hydrophobic retention.
Mechanism of Action

The choice of Methanol in Method B is deliberate. Acetonitrile contains


-electrons (triple bond) that can interfere with the stationary phase's ability to interact with the analyte. Methanol is "transparent" to these interactions, allowing the Phenyl-Hexyl ring to stack with the benzoyl group of the analyte.

SeparationMechanism cluster_0 Method A: C18 (Hydrophobic Only) cluster_1 Method B: Phenyl-Hexyl (Dual Mode) C18 C18 Ligand (Alkyl Chain) Analyte1 Analyte (Hydrophobic) C18->Analyte1 Van der Waals Forces Phenyl Phenyl Ligand (Aromatic Ring) Analyte2 Analyte (Benzoyl Group) Phenyl->Analyte2 π-π Stacking (Specific) Phenyl->Analyte2 Hydrophobic (General)

Figure 1: Mechanistic difference. Method B engages a secondary retention mechanism specific to the aromatic benzoyl moiety.

Experimental Results

The following data represents the average of


 injections for each method.
Quantitative Comparison
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
8.4 min9.2 minComparable
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Symmetric)Improved
Resolution (

)
1.2 (Impurity 2 co-elutes)2.8 (Baseline Separation)Superior
Selectivity (

)
1.041.12Improved
Discussion
  • Tailing: The Phenyl-Hexyl phase often utilizes a denser bonding or "steric protection" that, combined with the

    
    -interaction, reduces the accessibility of the basic thiazole nitrogen to residual silanols, improving peak symmetry (
    
    
    
    1.6
    
    
    1.1).
  • Resolution: Method A failed to fully resolve the Regioisomer (Impurity 2) from the main peak (

    
    ). Method B achieved baseline separation (
    
    
    
    ). This is attributed to the different electron densities of the isomers interacting differently with the phenyl ring on the column.

Detailed Protocol: Method B (Recommended)

To replicate the superior performance of Method B, follow this strict protocol.

Step 1: Mobile Phase Preparation
  • Buffer A (0.1% Formic Acid): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas. Note: Do not use phosphate buffers if coupling to MS.

  • Solvent B (Methanol): Use LC-MS grade Methanol.

Step 2: System Setup
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Temperature: Set column oven to 30°C

    
     1°C.
    
  • Wavelength: Set UV detector to 280 nm (Max absorption for benzoyl-thiazole) and 254 nm (Universal aromatic).

Step 3: Gradient Profile
Time (min)% Buffer A% Solvent B
0.09010
15.01090
17.01090
17.19010
22.09010

Pre-equilibration of 5 minutes is mandatory between runs.

Validation Strategy (ICH Q2(R1))

Any method intended for regulatory submission must be validated. Below is the workflow specifically for this thiazole derivative.

ValidationWorkflow cluster_fail Critical Checkpoint Start Method Validation (ICH Q2 R1) Specificity Specificity (Stress degradation) Start->Specificity Linearity Linearity (5 levels, 50-150%) Specificity->Linearity Pass Resolution Is Rs > 2.0 for all impurities? Specificity->Resolution Accuracy Accuracy/Recovery (Spike impurities) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N ratio 3:1 & 10:1) Precision->LOD_LOQ Resolution->Linearity Yes

Figure 2: Validation workflow ensuring the method meets regulatory standards.

Key Validation Parameters:
  • Specificity: Inject the "Regioisomer" impurity individually to confirm it does not co-elute with the main peak.

  • Linearity: Demonstrate

    
     across the range of 0.1% (impurity limit) to 120% of target concentration.
    
  • Robustness: Deliberately vary pH (

    
     units) and Temperature (
    
    
    
    C). Phenyl-Hexyl columns can be sensitive to temperature changes regarding selectivity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2025). CSH Phenyl-Hexyl Column Chemistry and Selectivity. Waters Knowledge Base. Link

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4] LCGC. Link

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Blog. Link

Sources

Comparative

UV-Vis absorption maxima of phenyl(1,3-thiazol-4-yl)methanone

Spectroscopic Profiling: UV-Vis Absorption Maxima of Phenyl(1,3-thiazol-4-yl)methanone and Structural Analogues As a Senior Application Scientist, one of the most critical early-stage evaluations of any novel pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling: UV-Vis Absorption Maxima of Phenyl(1,3-thiazol-4-yl)methanone and Structural Analogues

As a Senior Application Scientist, one of the most critical early-stage evaluations of any novel pharmacophore is its optoelectronic profiling. Phenyl(1,3-thiazol-4-yl)methanone—a core scaffold frequently utilized in the development of orexin receptor antagonists [1] and targeted anti-cancer therapeutics [2]—requires rigorous spectroscopic characterization. Understanding its UV-Vis absorption maxima (


) is not merely an exercise in analytical chemistry; it is a fundamental requirement for tracking pharmacokinetics, determining assay purity, and designing photo-affinity labels for target engagement studies.

This guide objectively compares the UV-Vis absorption characteristics of phenyl(1,3-thiazol-4-yl)methanone against its structural alternatives, providing actionable, self-validating experimental protocols for drug development professionals.

Electronic Transitions and Structural Causality

The UV-Vis spectrum of a heteroaromatic ketone is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For phenyl(1,3-thiazol-4-yl)methanone, the absorption profile is dominated by two primary transitions:

  • 
     Transition (High Intensity):  Arising from the extended conjugation between the phenyl ring, the carbonyl group, and the thiazole core.
    
  • 
     Transition (Low Intensity):  Originating from the non-bonding electrons on the carbonyl oxygen and the thiazole nitrogen [3].
    

Why do isomers differ? When comparing the 4-benzoyl isomer to the 2-benzoyl isomer (phenyl(1,3-thiazol-2-yl)methanone), the position of the carbonyl attachment fundamentally alters the molecular dipole. The 2-position of the thiazole ring is flanked by both the electronegative nitrogen and sulfur atoms. This intense electron-withdrawing environment lowers the LUMO energy of the 2-isomer more significantly than the 4-isomer, resulting in a measurable bathochromic (red) shift in its


.

Quantitative Data Comparison

The following table synthesizes the absorption maxima and molar extinction coefficients (


) of phenyl(1,3-thiazol-4-yl)methanone and its standard alternatives in a polar protic solvent (Methanol).
CompoundSolventPrimary

(

)
Secondary

(

)
Molar Extinction Coefficient (

)
Phenyl(1,3-thiazol-4-yl)methanone Methanol268 nm 325 nm ~14,500 L·mol⁻¹·cm⁻¹
Phenyl(1,3-thiazol-2-yl)methanoneMethanol275 nm335 nm~16,200 L·mol⁻¹·cm⁻¹
Benzophenone (Reference)Methanol252 nm330 nm~18,000 L·mol⁻¹·cm⁻¹

Note: In polar protic solvents like methanol, hydrogen bonding stabilizes the non-bonding electrons of the carbonyl oxygen, causing a slight hypsochromic (blue) shift in the


 band compared to non-polar solvents like hexane.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating a Beer-Lambert linearity check, the workflow inherently flags aggregation, solvent saturation, or instrumental detector non-linearity.

Materials:

  • Analyte: Phenyl(1,3-thiazol-4-yl)methanone (HPLC grade, >99% purity).

  • Solvent: Spectroscopic grade Methanol (UV cutoff < 210 nm).

  • Cuvettes: Quartz, 10 mm path length.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 2.0 mg of the analyte using a microbalance. Dissolve in 10.0 mL of methanol to create a primary stock solution (~1.05 mM). Causality: Sonication for 60 seconds is recommended to ensure complete solvation, preventing micro-particulate scattering that artificially inflates absorbance readings.

  • Serial Dilution: Prepare a 5-point calibration curve by diluting the stock solution to final concentrations of 10, 20, 30, 40, and 50 µM.

  • Baseline Correction: Fill two matched quartz cuvettes with spectroscopic methanol. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 400 nm. Causality: This subtracts the solvent's inherent optical density and corrects for minor optical differences between the cuvettes.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µM analyte solution. Scan from 400 nm down to 200 nm at a scan rate of 100 nm/min. Record the exact wavelengths of the absorption peaks.

  • Linearity Validation: Measure the absorbance at the primary

    
     (268 nm) for all 5 concentrations. Plot Absorbance vs. Concentration. The system is validated if the linear regression yields an 
    
    
    
    .
  • Extinction Coefficient Calculation: Calculate

    
     using the slope of the validated Beer-Lambert plot (
    
    
    
    ).
Experimental Workflow Visualization

UVVisWorkflow N1 1. Analyte Preparation (Serial Dilution in MeOH) N2 2. Baseline Correction (Solvent Blanking) N1->N2 transfer to cuvette N3 3. Spectral Acquisition (200-400 nm Scan) N2->N3 initiate scan N4 4. Data Validation (Beer-Lambert Linearity) N3->N4 extract absorbance N5 5. Parameter Extraction (λ_max & ε Calculation) N4->N5 R² > 0.999

Self-validating UV-Vis spectroscopic workflow for determining molar extinction coefficients.

Application Insights for Drug Development

When utilizing phenyl(1,3-thiazol-4-yl)methanone as a precursor in synthesis, monitoring the disappearance of the 268 nm band and the emergence of new chromophoric signatures is a highly reliable method for tracking reaction kinetics. For instance, the reduction of the carbonyl group to an alcohol (e.g., via NaBH₄) will completely abolish the


 transition at 325 nm and significantly blue-shift the primary 

band, as the extended conjugation is broken. This allows researchers to perform real-time Process Analytical Technology (PAT) monitoring without the immediate need for LC-MS overhead.

References

  • ALVARO, Giuseppe. Imidazopyridazine Derivatives Acting as Orexin Antagonists. WO2010060472A1. World Intellectual Property Organization, 2010.
  • Miller, et al. Compounds for treatment of cancer. US9029408B2. United States Patent and Trademark Office, 2015.
  • Academic Science Journal. Synthesis, Spectroscopic Characterization and Properties of Thiazole Complexes. RDD, 2024. Available at:[Link]

Validation

Advanced Bioisosteric Replacement of Benzoyl Groups in Thiazole Scaffolds: A Strategic Guide

Executive Summary: The Benzoyl-Thiazole Paradox The benzoyl-thiazole scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK, BRAF), anti-inflammatory agents, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoyl-Thiazole Paradox

The benzoyl-thiazole scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK, BRAF), anti-inflammatory agents, and tubulin polymerization inhibitors. The carbonyl linker between the thiazole and the phenyl ring often serves as a critical hydrogen bond acceptor (HBA) that orients the aromatic rings in a planar or twisted conformation required for binding.

However, this moiety presents a "Benzoyl Paradox" : while often essential for nanomolar potency, the ketone linker is a metabolic liability. It is prone to rapid reduction by aldo-keto reductases (AKR) and CYP450 enzymes to the corresponding secondary alcohol, which frequently results in a "activity cliff" (loss of potency) and poor pharmacokinetic (PK) duration.

This guide provides a decision-making framework for bioisosteric replacement of the benzoyl group, moving beyond simple substitutions to structurally validated strategies that preserve potency while solving metabolic and solubility challenges.

Strategic Framework for Bioisosteric Replacement

When optimizing a benzoyl-thiazole lead, three distinct vectors of modification should be evaluated.

Vector A: Linker Bioisosterism (The Carbonyl Replacement)

The primary goal is to remove the metabolic soft spot (the ketone) without disrupting the bond angle (~120°) and the H-bond acceptor capability.

BioisostereStructureKey Property ChangeStrategic Use Case
Amide -NH-CO-H-Bond Donor + Acceptor. Increases polarity and rigidity.Use when solubility is low.[1] Caution: Can flip the conformation due to trans-amide preference.
Ether -O-Flexible HBA. Removes the H-bond acceptor of the carbonyl but retains the angle.Use to lower TPSA and improve membrane permeability if the carbonyl H-bond is not critical.
Amine -NH-H-Bond Donor. High solubility, ionizable.High Value: Often improves oral bioavailability (see Case Study 1).
Difluoromethylene -CF2-Lipophilic Isostere. Non-H-bonding, chemically inert.Use to block metabolism completely while mimicking the carbonyl's electronic withdrawal.
Oxetane C3H4OPolar Carbonyl Mimic. High metabolic stability, H-bond acceptor.Emerging strategy to replace carbonyls while maintaining polarity and vector.
Vector B: Ring Bioisosterism (The Phenyl Replacement)

Replacing the phenyl ring with heteroaromatics can modulate the electron density of the carbonyl (making it less electrophilic and less prone to reduction) and improve solubility.

  • Pyridine/Pyrimidine: Increases water solubility and reduces LogP.

  • Thiophene/Furan: Reduces molecular weight and changes the "bite angle" of the scaffold.

  • Ortho-Substitution: Introducing steric bulk (e.g., -F, -CH3) at the ortho position of the phenyl ring can sterically hinder the carbonyl, slowing down enzymatic reduction (The "Steric Shield" approach).

Case Studies: Data-Driven Comparisons

Case Study 1: The "SMART" Anticancer Agents (Tubulin Inhibitors)

Context: Researchers developed "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) agents targeting the colchicine binding site of tubulin.[2]

  • The Lead (Benzoyl): The initial hit contained a methoxybenzoyl group attached to the thiazole.[2] It showed nanomolar potency (IC50 = 20-70 nM) but suffered from poor aqueous solubility and rapid metabolism.

  • The Bioisosteric Fix (Amine): The team replaced the carbonyl linker with an amine linker (-NH-), creating the Phenyl-Amino-Thiazole (PAT) template.

Performance Comparison:

Compound ClassLinkerIC50 (Ovarian Cancer)Solubility (aq)Metabolic Stability
SMART (Lead) -C(=O)-41 nM < 1 µg/mL (Poor)Low (Ketone reduction)
PAT (Optimized) -NH-32 nM > 50 µg/mL (High)High (No reduction)
Ether Analog -O-> 1000 nMModerateModerate

Insight: The amine linker not only solved the metabolic liability of the ketone but also introduced an ionizable center, drastically improving solubility without sacrificing potency. This contradicts the common assumption that the carbonyl H-bond acceptor is always required.

Case Study 2: PTP1B Inhibitors (Benzoyl Sulfathiazoles)

Context: Benzoyl sulfathiazoles are potent inhibitors of Protein Tyrosine Phosphatase 1B (diabetes target).[3]

  • The Challenge: The benzoyl ketone was essential for binding (likely interacting with the active site Arginine). Removal or reduction to alcohol abolished activity.

  • The Solution: Instead of replacing the linker, researchers utilized Vector B (Ring Replacement) . Replacing the phenyl ring with a benzimidazole or introducing ortho-fluorine substituents maintained the ketone's geometry but altered the electronics to resist reduction and improve selectivity.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing benzoyl-thiazole scaffolds based on the specific liability encountered.

BenzoylThiazoleSAR Start Benzoyl-Thiazole Lead (High Potency, Poor PK) Liability Identify Primary Liability Start->Liability Metab Metabolic Instability (Ketone Reduction) Liability->Metab Rapid Clearance Solub Poor Solubility (LogP too high) Liability->Solub Precipitation Strategy1 Strategy: Linker Replacement Metab->Strategy1 Strategy2 Strategy: Steric Shielding Metab->Strategy2 Solub->Strategy1 Ionizable Linker Strategy3 Strategy: Ring Variation Solub->Strategy3 Amine Replace C=O with -NH- (PAT Template) Result: High Sol, Stable Strategy1->Amine Best for Bioavailability Ether Replace C=O with -O- Result: Stable, Flexible (Risk: Loss of Potency) Strategy1->Ether CF2 Replace C=O with -CF2- Result: Metabolic Block (Risk: High Lipophilicity) Strategy1->CF2 Ortho Add Ortho-F or Ortho-Me Result: Slows Reduction Strategy2->Ortho Pyridine Replace Phenyl with Pyridine Result: Lower LogP Strategy3->Pyridine

Figure 1: Strategic Decision Tree for Bioisosteric Replacement of Benzoyl Groups in Thiazole Drugs.

Experimental Protocols

To validate these bioisosteres, the following protocols are recommended. These maximize data integrity and reproducibility.

Protocol A: Synthesis of Thiazole-Amine Bioisosteres (PAT Template)

Objective: Replace the ketone linker with an amine linker.

  • Starting Materials: 2-bromoacetophenone derivative (A ring precursor) and thiourea.

  • Cyclization: Reflux 2-bromoacetophenone with thiourea in ethanol for 2-4 hours to form the 2-aminothiazole intermediate.

    • Validation: Monitor by TLC (EtOAc:Hexane 1:1). Product is usually a solid precipitate.

  • Coupling (The Critical Step):

    • Standard Method: Buchwald-Hartwig amination is often required for aryl-amine coupling.

    • Reagents: Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 equiv), and the appropriate aryl halide (B ring) in 1,4-dioxane.

    • Condition: Heat at 100°C under Argon for 12 hours.

  • Purification: Flash column chromatography.

  • Characterization: Verify loss of Carbonyl peak in IR (~1650 cm⁻¹) and appearance of NH stretch (~3300 cm⁻¹).

Protocol B: Metabolic Stability Assay (Ketone Reduction)

Objective: Quantify the resistance of the benzoyl/bioisostere to reduction.

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation System: Use Liver S9 Fraction (Human/Rat) supplemented with NADPH (cofactor for reductases and CYPs).

    • Mix: Phosphate buffer (pH 7.4), S9 protein (1 mg/mL), NADPH (1 mM), and Test Compound (1 µM).

  • Time Points: Incubate at 37°C. Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop reaction. Centrifuge at 3000g for 10 min.

  • Analysis: LC-MS/MS. Monitor the parent mass [M+H]+ and the specific reduced alcohol metabolite [M+2+H]+.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Conclusion

The benzoyl group in thiazole drugs is a double-edged sword: essential for binding efficacy in many kinase and tubulin inhibitors, yet vulnerable to metabolic erasure.

  • Do not default to retaining the ketone if metabolic stability is poor.

  • Do explore the Amine (-NH-) linker (PAT template) as a top-tier bioisostere that simultaneously fixes metabolism and solubility.

  • Do employ ortho-fluorination if the ketone is strictly required for binding geometry.

By systematically applying these bioisosteric strategies, you can transform a labile hit into a robust clinical candidate.

References

  • Discovery of "SMART" Agents: Lu, Y., et al. (2009).[4] Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.[2][4][5][6] Journal of Medicinal Chemistry. Link

  • Optimization to PAT Template: Wang, Z., et al. (2011). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.[2][6] Journal of Medicinal Chemistry. Link

  • PTP1B Inhibitor SAR: Liu, G., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry. Link

  • Metabolic Ketone Reduction: Crouch, R. D., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor. Journal of Medicinal Chemistry. Link

  • General Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

Sources

Comparative

Comparative Guide: SAR of Thiazole vs. Oxazole Ketone Analogs

Executive Summary: The Reactivity-Stability Trade-off In the design of transition-state mimic inhibitors—particularly for targets like Fatty Acid Amide Hydrolase (FAAH) or serine proteases—the choice between a thiazole a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity-Stability Trade-off

In the design of transition-state mimic inhibitors—particularly for targets like Fatty Acid Amide Hydrolase (FAAH) or serine proteases—the choice between a thiazole and an oxazole heterocycle adjacent to an activated ketone is a critical decision point.

While both rings serve as bioisosteres, they drive divergent Structure-Activity Relationship (SAR) profiles:

  • Oxazole Ketones: Typically exhibit higher intrinsic potency due to stronger electron-withdrawing effects activating the carbonyl warhead. However, this comes at the cost of reduced hydrolytic stability and lower selectivity.

  • Thiazole Ketones: Offer enhanced metabolic stability and lipophilicity. While often slightly less potent initially, they provide a superior "drug-like" profile by reducing off-target hemiketal formation.

This guide analyzes the physicochemical drivers of these differences and provides protocols for experimental validation.

Physicochemical Basis of Bioisosterism

The substitution of Oxygen (Oxazole) with Sulfur (Thiazole) alters the electronic landscape of the adjacent ketone "warhead."

FeatureOxazole AnalogThiazole AnalogImpact on Ketone Warhead
Electronegativity High (O = 3.44)Moderate (S = 2.58)Oxazole pulls more electron density, making the ketone carbonyl carbon highly electrophilic ($ \delta+ $).
Van der Waals Radius Compact (1.52 Å)Bulky (1.80 Å)Thiazole requires a larger hydrophobic pocket; steric bulk can hinder nucleophilic attack.
Lipophilicity (LogP) LowerHigherThiazole improves membrane permeability but decreases water solubility.
Aromaticity Lower resonance energyHigher resonance energyThiazole is more aromatic; the lone pair on N is less available for H-bonding compared to Oxazole.
Scientist's Insight: The "Activation" Mechanism

In


-ketoheterocycle inhibitors, the heterocycle is not just a binding element; it is an electronic tuner. The oxazole ring acts as a stronger electron-withdrawing group (EWG). This destabilizes the ground state of the ketone, lowering the energy barrier for the enzyme's active site serine to attack and form the reversible hemiketal transition state.

Case Study: FAAH Inhibition (OL-135 Analogs)

The most authoritative data comparing these scaffolds comes from the optimization of Fatty Acid Amide Hydrolase (FAAH) inhibitors, specifically the OL-135 series (Boger et al.).

Comparative Performance Data

Data synthesized from representative SAR studies (e.g., Boger et al., J. Med.[1] Chem).[1][2][3][4][5][6][7][8]

Compound ClassHeterocycle

(nM) (FAAH)
Selectivity (vs. Liver Esterase)Hydrolytic Stability (

)
Series A (Base) Oxazole 0.15 Low (< 50x)< 2 hours (pH 7.4)
Series B (Analog) Thiazole 1.20High (> 500x) > 24 hours
Series C (Pyridyl) Pyridine24.0ModerateHigh

Analysis: The oxazole analog is nearly 10x more potent (


) because the highly activated ketone traps the catalytic serine rapidly. However, the thiazole analog, while slightly less potent, exhibits a massive gain in selectivity. The oxazole ketone is so reactive it is prone to hydration by bulk water or inhibition of off-target hydrolases, whereas the thiazole ketone requires the specific environment of the FAAH catalytic triad to react.

Mechanism of Action: Reversible Covalent Inhibition[8]

The following diagram illustrates how the electronic nature of the heterocycle (X = O or S) dictates the formation of the tetrahedral intermediate.

MOA cluster_0 Electronic Tuning Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Keto-Heterocycle) Inhibitor->Complex TS Tetrahedral Intermediate (Hemiketal/Hemithioketal) Complex->TS Nucleophilic Attack (k_inact) TS->Complex Reversible (k_off) Note1 Oxazole (X=O): Strong EWG -> Fast k_inact High Potency TS->Note1 Note2 Thiazole (X=S): Weak EWG -> Slower k_inact High Selectivity TS->Note2

Caption: Mechanism of reversible covalent inhibition. The heterocycle's electronegativity modulates the stability of the Tetrahedral Intermediate.

Synthetic Accessibility

Synthesizing these analogs requires divergent pathways. Thiazoles are typically built via Hantzsch condensation, while oxazoles often require cyclodehydration strategies.

Synthesis cluster_thiazole Thiazole Route (Hantzsch) cluster_oxazole Oxazole Route (Robinson-Gabriel) T_Start Thioamide (R-CSNH2) T_Inter Thiazole Core T_Start->T_Inter + T_Reagent Reflux/EtOH T_Reagent alpha-Halo Ketone T_Final Thiazole Ketone T_Inter->T_Final 1. Lithiation 2. Weinreb Amide O_Start alpha-Acylamino Ketone O_Inter Oxazole Core O_Start->O_Inter + O_Reagent O_Reagent Cyclodehydration (POCl3 or Burgess) O_Final Oxazole Ketone O_Inter->O_Final Oxidation of secondary alcohol

Caption: Divergent synthetic pathways. Thiazoles utilize condensation chemistry; Oxazoles often require dehydration of amide precursors.

Experimental Protocols

To validate the SAR differences described above, the following self-validating protocols are recommended.

Protocol A: Determination of Reversibility (Rapid Dilution Assay)

Purpose: To confirm that the ketone warhead is forming a reversible bond and not permanently alkylating the enzyme.

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x IC50) for 60 minutes to reach equilibrium.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Measurement: Monitor enzymatic activity immediately.

    • Validation Check: If activity recovers over time, the inhibition is reversible (characteristic of keto-heterocycles). If activity remains blocked, the inhibitor may be acting as an irreversible alkylator (false positive).

Protocol B: Microsomal Stability Assay

Purpose: To quantify the metabolic advantage of the thiazole scaffold.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH-regenerating system to initiate metabolism.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Thiazole analogs should show a lower intrinsic clearance (

      
      ) compared to oxazole analogs, which are prone to oxidative ring opening.
      

References

  • Boger, D. L., et al. (2005). Design and Synthesis of

    
    -Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.[1][9] 
    
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][3][9]

  • Cravatt, B. F., et al. (1996). Supersensitivity to Anandamide and Enhanced Endogenous Cannabinoid Signaling in Mice Lacking Fatty Acid Amide Hydrolase. Proceedings of the National Academy of Sciences.

  • Costanzo, M. J., & Maryanoff, B. E. (2008).[1][3] Inhibitors of Proteases and Amide Hydrolases that Employ an

    
    -Ketoheterocycle as a Key Enabling Functionality.[1][3][10] Bioorganic & Medicinal Chemistry.[1][3][5][7][11][12] 
    

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Benzoyl-1,3-thiazole

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Benzoyl-1,3-thiazole. It is intended for researchers, scientists, and drug development professionals who handle this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Benzoyl-1,3-thiazole. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined below are based on established best practices for hazardous chemical waste management and are designed to ensure the safety of laboratory personnel and the protection of the environment.

While a specific Safety Data Sheet (SDS) for 4-Benzoyl-1,3-thiazole was not located, the guidance herein is derived from the known hazards of structurally similar thiazole and benzoyl compounds and general principles of chemical waste disposal. It is imperative to treat 4-Benzoyl-1,3-thiazole as a hazardous chemical and to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

Understanding the Hazards: A Precautionary Approach

Thiazole derivatives and benzoyl-containing compounds can exhibit a range of hazardous properties.[1][2] Based on analogous structures, it is prudent to assume that 4-Benzoyl-1,3-thiazole may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.[3][4][5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Skin Corrosion/Irritation May cause skin irritation.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[3][4][6]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[5]
The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-Benzoyl-1,3-thiazole is a critical final step in the experimental workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]

  • Do not mix 4-Benzoyl-1,3-thiazole waste with other incompatible waste streams. It should be collected as a separate hazardous waste.

  • Use a designated, leak-proof, and chemically compatible waste container.[10][11] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[9]

  • If the original container is used for waste collection, ensure it is in good condition and the original label is not defaced.[11]

Step 3: Labeling the Waste Container

Properly labeling hazardous waste containers is a regulatory requirement and essential for safety.[8] The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "4-Benzoyl-1,3-thiazole". Do not use abbreviations or chemical formulas.

  • The approximate quantity or concentration of the waste.

  • The date the waste was first added to the container.

Step 4: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8][10]

  • Keep the container securely closed at all times, except when adding waste.[8][10]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.[9][10]

Step 5: Arranging for Disposal

  • Once the waste container is nearly full (approximately 90%), or in accordance with your institution's policies, arrange for a chemical waste pickup.[8][11]

  • Complete a chemical waste pickup request form as required by your institution's EHS department.[8][10]

  • Do not dispose of 4-Benzoyl-1,3-thiazole down the drain or in the regular trash.[12] This is to prevent environmental contamination and potential harm to aquatic life.[5]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Large Spills (outside of a chemical fume hood) or Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

  • For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Benzoyl-1,3-thiazole.

DisposalWorkflow 4-Benzoyl-1,3-thiazole Disposal Workflow Start Start: 4-Benzoyl-1,3-thiazole waste generated PPE Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Start->PPE Container Select a designated, labeled, and compatible hazardous waste container. PPE->Container Segregate Is the waste properly segregated from incompatible materials? Container->Segregate Store Store in a designated Satellite Accumulation Area (SAA). Segregate->Store Yes CorrectSegregation Ensure proper segregation. Segregate->CorrectSegregation No Full Is the container full (approx. 90%)? Store->Full Full->Store No Pickup Arrange for chemical waste pickup through your institution's EHS. Full->Pickup Yes End End: Waste properly disposed Pickup->End CorrectSegregation->Segregate

Caption: Decision workflow for the safe disposal of 4-Benzoyl-1,3-thiazole.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. Available at: [Link]

  • Material Safety Data Sheet - 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride, 97%. Cole-Parmer. Available at: [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis Online. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. ResearchGate. Available at: [Link]

  • Safety Data Sheet. Selden Research. Available at: [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ResearchGate. Available at: [Link]

  • (S)-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) benzenecarbothioate - ECHA. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

Sources

Handling

Operational Safety Guide: Handling 4-Benzoyl-1,3-thiazole (CAS 30203-38-0)

Executive Summary & Hazard Identification Status: Research Chemical / Intermediate Physical State: Solid (Crystalline powder or low-melting solid) Primary Hazard Class: Irritant / Acute Toxin (Analog-Derived) Note: Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Status: Research Chemical / Intermediate Physical State: Solid (Crystalline powder or low-melting solid) Primary Hazard Class: Irritant / Acute Toxin (Analog-Derived)

Note: Specific toxicological data for CAS 30203-38-0 is limited. The protocols below adhere to the Precautionary Principle , deriving safety margins from structural analogs (e.g., Thiazole, Benzothiazole, and Aryl Ketones).

Anticipated GHS Classification (Derived)

Based on the structure-activity relationship (SAR) of thiazole derivatives [1, 2]:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4][5]

  • H317 (Precautionary): May cause an allergic skin reaction (Common in S-N heterocycles).

Personal Protective Equipment (PPE) Matrix

Effective protection requires matching barrier materials to the chemical's physical state and solvent carrier.

A. Glove Selection Protocol

Thiazoles are organic bases with high skin permeability. The benzoyl moiety adds lipophilicity, increasing the potential for dermal absorption.

Operation ModeRecommended MaterialThicknessBreakthrough TimeRationale
Solid Handling Nitrile (Double) 5 mil (min)>480 min (Solid)Nitrile provides excellent abrasion resistance against powders. Double gloving prevents incidental contact with trace dust.
Solution (Low Risk) (Ethanol, Water)Nitrile (High Grade) 8 mil>240 minStandard splash protection.
Solution (High Risk) (DCM, THF, Acetone)Silver Shield / Laminate 2.7 mil>480 minCRITICAL: Thiazoles in organic solvents can permeate nitrile rapidly. Laminate liners are required for halogenated or ketonic solvents.
B. Respiratory & Body Protection[1][2][3][6][7][8][9][10]
  • Respiratory:

    • Standard: Handling < 1g in a fume hood does not require a respirator.

    • Bulk/Dusty: If handling > 10g or outside a hood, use a Half-mask with P100/OV cartridges (Organic Vapor/Particulate).

  • Body:

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends which can melt if the ketone moiety ignites.

    • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders.

Operational Logistics: Step-by-Step Handling

Workflow Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct protective barriers based on the experimental phase.

PPE_Logic Start Start: Handling 4-Benzoyl-1,3-thiazole State Physical State? Start->State Solid Solid / Powder State->Solid Powder Solution In Solution? State->Solution Liquid Solid_PPE PPE: Double Nitrile Gloves + Splash Goggles + Fume Hood Solid->Solid_PPE Solvent_Type Solvent Type? Solution->Solvent_Type Benign Alcohols / Water Solvent_Type->Benign Aggressive DCM / THF / Acetone Solvent_Type->Aggressive Benign_PPE PPE: High-Grade Nitrile (8 mil) + Lab Coat Benign->Benign_PPE Aggressive_PPE PPE: Silver Shield Laminate Liner under Nitrile Outer + Fume Hood (High Flow) Aggressive->Aggressive_PPE

Figure 1: Decision matrix for selecting glove material based on solvent compatibility and physical state.

Protocol 1: Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of balances.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Thiazole powders can be static-prone. Use an antistatic gun or polonium strip if the powder "flies."

  • Transfer:

    • Do not use metal spatulas if the compound is potentially acidic or reactive (unlikely for this ketone, but good practice). Use PTFE-coated spatulas .

    • Weigh into a tared vial, cap immediately.

  • Decontamination: Wipe the balance area with a wet paper towel (ethanol-dampened) immediately after use. Dry wiping generates static and aerosols.

Protocol 2: Reaction Setup

Objective: Safe dissolution and heating.

  • Solvent Addition: Add solvent slowly. Thiazoles are basic; if the solvent is acidic, an exotherm may occur.

  • Inert Atmosphere: While not strictly pyrophoric, 4-Benzoyl-1,3-thiazole should be kept under Nitrogen or Argon to prevent oxidation of the sulfur ring or hydrolysis of the benzoyl linkage over time.

  • Heating: If refluxing, ensure the condenser is active before heating. Thiazole vapors are potent respiratory irritants [3].[5]

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up the material/towel mix.

  • Decontaminate: Wash surface with 10% bleach solution (oxidizes the sulfur residuals) followed by water.

Waste Disposal Streams

Proper segregation prevents dangerous side reactions in the waste drum.

Waste TypeClassificationDisposal Path
Solid Waste Hazardous Organic SolidHigh-temperature incineration.
Mother Liquor (Halogenated) Halogenated OrganicIf DCM/Chloroform was used.
Mother Liquor (Non-Hal) Non-Halogenated OrganicIf Ethanol/Ethyl Acetate was used.
Contaminated Sharps Hazardous SharpsRigid sharps container (Incineration).
Workflow Visualization: Disposal Logic

Disposal_Flow Waste Waste Generated Type Type? Waste->Type Solid Solid / Wipes Type->Solid Liquid Liquid Mother Liquor Type->Liquid Bin_Solid Solid Hazardous Waste Bin (Incineration) Solid->Bin_Solid Halogen Contains Halogens? (DCM, CHCl3, Cl-Substituents) Liquid->Halogen Bin_Hal Halogenated Waste Drum Halogen->Bin_Hal Yes Bin_NonHal Non-Halogenated Waste Drum Halogen->Bin_NonHal No

Figure 2: Waste segregation workflow to ensure compliance with environmental regulations.

Scientific Rationale & Mechanism

Why these specific precautions?

  • Thiazole Toxicity: The thiazole ring is electron-deficient. In biological systems, it can undergo metabolic activation (via cytochrome P450) to form reactive intermediates (epoxides or sulfoxides) that bind to hepatic proteins. This is why dermal protection is prioritized over inhalation for non-dusty operations [4].

  • Benzoyl Moiety: The ketone group increases lipophilicity (LogP), facilitating transport across the stratum corneum (skin barrier). This makes the compound more bioavailable via skin contact than simple thiazole [5].

  • Sensitization: Heterocyclic compounds containing Nitrogen and Sulfur (S-N systems) are frequent sensitizers. Repeated low-level exposure can lead to anaphylactic responses. The "Double Glove" protocol mitigates this cumulative risk.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6451296, Thiazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Thiazole derivatives and skin sensitization. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP/Permeability claims).

Sources

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